molecular formula C3H8AlO B147389 Aluminium isopropoxide CAS No. 555-31-7

Aluminium isopropoxide

Cat. No.: B147389
CAS No.: 555-31-7
M. Wt: 87.08 g/mol
InChI Key: XHODMTAOVMFHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum isopropoxide is a compound used as an initiator for the polymerization of various compounds, such as lactides. Aluminum isopropoxide is also used as a reducing agent for the reduction of cinnamaldehyde.>

Properties

CAS No.

555-31-7

Molecular Formula

C3H8AlO

Molecular Weight

87.08 g/mol

IUPAC Name

aluminum;propan-2-olate

InChI

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

XHODMTAOVMFHQJ-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Canonical SMILES

CC(C)O.[Al]

boiling_point

135 °C @ 10 mm Hg;  131 °C @ 7.5 mm Hg;  125.5 °C @ 5.5 mm Hg;  113 °C @ 2.5 mm Hg;  106 °C @ 1.5 mm Hg;  94 °C @ 0.5 mm Hg

Color/Form

White solid
WHITE CRYSTALS

density

1.025 @ 20 °C

melting_point

119 °C

Other CAS No.

555-31-7

physical_description

Liquid;  OtherSolid

Pictograms

Flammable

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Synonyms

2-Propanol Aluminum Salt;  Isopropyl Alcohol Aluminum Salt;  AIPD;  Aliso;  Aluminum 2-Propoxide;  Aluminum Isopropanolate;  Aluminum Isopropioate;  Aluminum Isopropylate;  Aluminum sec-Propanolate;  Aluminum Triisopropoxide;  Aluminum Triisopropylate;  Aluminu

Origin of Product

United States

Foundational & Exploratory

Aluminium isopropoxide chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (AIP), a versatile and widely used reagent in both organic synthesis and materials science. It covers the compound's fundamental chemical and physical properties, its complex structural chemistry, detailed experimental protocols, and its key applications.

This compound is an organoaluminium compound most commonly described by the simple chemical formula Al(OCH(CH₃)₂)₃ or C₉H₂₁AlO₃.[1][2][3] However, its structure is more complex than this monomeric formula suggests. In the solid state and in non-polar solvents, it exists predominantly as an oligomer, most notably a tetramer.[2][3]

Monomeric Unit: The fundamental building block is an aluminium atom coordinated to three isopropoxide ligands.

Al Al O1 O Al->O1 O2 O Al->O2 O3 O Al->O3 iPr1 i-Pr O1->iPr1 iPr2 i-Pr O2->iPr2 iPr3 i-Pr O3->iPr3 reactants Reactants: - Aluminium (Al) - Isopropyl Alcohol (iPrOH) - Catalyst (HgCl₂ or I₂) reflux Heat to Reflux in Reaction Flask reactants->reflux reaction Reaction Occurs: 2Al + 6iPrOH → 2Al(O-i-Pr)₃ + 3H₂ reflux->reaction distillation Vacuum Distillation (e.g., 140-150°C @ 5mmHg) reaction->distillation product Purified This compound distillation->product Ketone Ketone / Aldehyde Alcohol Secondary Alcohol Ketone->Alcohol  + iPrOH (excess)  - Acetone Alcohol->Ketone  + Acetone (excess)  - iPrOH MPV_label Meerwein-Ponndorf-Verley Reduction Oppenauer_label Oppenauer Oxidation

References

Physical and chemical properties of Aluminium isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum isopropoxide, with the chemical formula Al(O-i-Pr)₃, is a widely utilized reagent in organic synthesis and materials science.[1][2] This colorless solid is particularly recognized for its role as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones and the Oppenauer oxidation of secondary alcohols.[1][2] Its utility also extends to the Tishchenko reaction and as an initiator for the ring-opening polymerization of cyclic esters.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of aluminum isopropoxide, detailed experimental protocols for its synthesis and application, and visual representations of its structure and synthetic workflow to support researchers, scientists, and drug development professionals.

Physical Properties

Aluminum isopropoxide is a white, hygroscopic solid that is commercially available.[1][3][4][5] It is soluble in a variety of organic solvents, including isopropanol (B130326), ethanol, benzene, toluene, chloroform, and carbon tetrachloride, with its solubility increasing upon heating.[2][6][7][8][9] However, it decomposes in water.[1][2][7][10] The physical properties of aluminum isopropoxide are summarized in the table below.

Table 1: Physical Properties of Aluminum Isopropoxide
PropertyValueReferences
Molecular Formula C₉H₂₁AlO₃[1][6][10]
Molar Mass 204.246 g/mol [1][6][10]
Appearance White solid[1][3][10]
Density 1.035 g/cm³ (solid)[1][3][10]
Melting Point Highly sensitive to purity: 138–142 °C (99.99+%) 118 °C (98+%) 128–133 °C (lit.)[1][2][7][10]
Boiling Point 135 °C at 10 Torr (13.3 mbar)[1][10]
Solubility Decomposes in water. Poorly soluble in isopropanol. Soluble in benzene, toluene, chloroform, and carbon tetrachloride.[1][2][6][7][8]
Flash Point 16 °C[2][10]

Chemical Structure

The structure of aluminum isopropoxide is more complex than its simple monomeric formula suggests. In the solid state, it primarily exists as a tetramer, Al₄(μ-O-i-Pr)₁₂.[1][10] This tetrameric structure has been confirmed by NMR spectroscopy and X-ray crystallography.[1][10] The central aluminum atom is octahedral, while the three outer aluminum atoms are tetrahedral.[1] In solution, the degree of oligomerization can vary depending on the solvent and concentration, potentially dissociating into trimeric or dimeric forms.[2]

G cluster_trimer Trimeric Structure (Simplified) cluster_tetramer Tetrameric Structure Core Al1 Al Al2 Al Al1->Al2 μ-O-iPr Al3 Al Al2->Al3 μ-O-iPr Al3->Al1 μ-O-iPr O1 O-iPr O2 O-iPr O3 O-iPr Al_center Al (octahedral) Al_t1 Al (tetrahedral) Al_center->Al_t1 (μ-O-iPr)₂ Al_t2 Al (tetrahedral) Al_center->Al_t2 (μ-O-iPr)₂ Al_t3 Al (tetrahedral) Al_center->Al_t3 (μ-O-iPr)₂

Simplified representations of trimeric and tetrameric aluminum isopropoxide structures.

Chemical Properties and Reactivity

Hydrolysis

Aluminum isopropoxide is highly sensitive to moisture and readily hydrolyzes in the presence of water to form aluminum hydroxide (B78521) and isopropanol.[2][5][6] This reaction is vigorous and exothermic.[2] Due to its hygroscopic nature, it must be handled and stored under anhydrous conditions.[4][5][11]

Meerwein-Ponndorf-Verley (MPV) Reduction

A key application of aluminum isopropoxide is in the Meerwein-Ponndorf-Verley (MPV) reduction, a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][5][12] The reaction utilizes isopropanol as both the solvent and the hydride source, with aluminum isopropoxide acting as the catalyst.[2][12] The equilibrium is driven towards the product alcohol by distilling off the acetone (B3395972) byproduct.[2] A significant advantage of the MPV reduction is its selectivity; it does not reduce other functional groups like esters, nitro groups, or carbon-carbon double bonds.[12][13]

Oppenauer Oxidation

The reverse reaction of the MPV reduction is the Oppenauer oxidation, where a secondary alcohol is oxidized to a ketone using aluminum isopropoxide as a catalyst in the presence of an excess of a ketone, typically acetone, which acts as the hydride acceptor.[1][2][14]

Tishchenko Reaction

Aluminum isopropoxide also catalyzes the Tishchenko reaction, which is a disproportionation reaction of two equivalents of an aldehyde to form an ester.[1][15]

Experimental Protocols

Synthesis of Aluminum Isopropoxide

Industrially, aluminum isopropoxide is prepared by the reaction of isopropyl alcohol with either aluminum metal or aluminum trichloride.[1] A common laboratory-scale synthesis involves the reaction of aluminum foil or turnings with anhydrous isopropanol, often initiated by a catalyst such as mercuric chloride or iodine.[1][6][16]

Materials:

  • Aluminum foil or wire (1 mole, 27 g)

  • Anhydrous isopropanol (300 mL)

  • Mercuric chloride (0.5 g)

  • Carbon tetrachloride (2 mL, optional initiator)

Procedure:

  • Clean the aluminum metal with emery paper and a cloth to remove any oxide layer.[16]

  • Place the cleaned aluminum into a 1-liter round-bottomed flask containing anhydrous isopropanol and mercuric chloride.[16]

  • Fit the flask with a reflux condenser protected by a calcium chloride tube to maintain anhydrous conditions.[16]

  • Heat the mixture to boiling on a water bath.[16]

  • Once boiling commences, the reaction can be initiated by adding a small amount of carbon tetrachloride. A vigorous evolution of hydrogen gas will indicate the start of the reaction.[16]

  • Control the exothermic reaction by cooling the flask in an ice-water bath as needed.[16]

  • Once the initial vigorous reaction subsides, continue heating under reflux for 6-12 hours, or until all the aluminum has dissolved.[16]

  • The resulting dark solution can often be used directly.[16] For purification, transfer the hot solution to a distillation apparatus.

  • Remove the excess isopropanol under reduced pressure.[16]

  • Distill the remaining aluminum isopropoxide under vacuum (boiling point: 130-140 °C at 7 mmHg).[16] The purified product is a colorless, viscous liquid or solid upon cooling.[16]

G cluster_synthesis Synthesis Workflow cluster_purification Purification start Start: Clean Al foil reactants Combine Al, anhydrous isopropanol, and HgCl₂ start->reactants reflux Heat to reflux reactants->reflux initiate Initiate reaction (optional CCl₄) reflux->initiate control Control exothermic reaction with cooling initiate->control dissolve Continue reflux until Al is dissolved (6-12h) control->dissolve product_sol Crude aluminum isopropoxide solution dissolve->product_sol remove_ipa Remove excess isopropanol (reduced pressure) product_sol->remove_ipa distill Vacuum distill (130-140 °C @ 7 mmHg) remove_ipa->distill final_product Pure aluminum isopropoxide distill->final_product

Workflow for the synthesis and purification of aluminum isopropoxide.
Meerwein-Ponndorf-Verley Reduction of a Ketone

The MPV reduction is a robust method for converting ketones to secondary alcohols.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Aluminum isopropoxide

  • Anhydrous isopropanol

Procedure:

  • Dissolve the ketone in an excess of anhydrous isopropanol.

  • Add a catalytic amount of aluminum isopropoxide to the solution.

  • Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • To drive the reaction to completion, arrange for the slow distillation of the acetone byproduct.

  • After the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by carefully adding water or dilute acid.

  • Extract the desired alcohol product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by distillation or crystallization.

Safety and Handling

Aluminum isopropoxide is a flammable solid and is sensitive to moisture.[2][3][5][14][17] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water and oxidizing agents.[3][18][19] When handling, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[6][18][20] All operations should be conducted in a fume hood to avoid inhalation of dust.[18][19]

Applications in Drug Development

The high chemoselectivity of the MPV reduction makes aluminum isopropoxide a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] It allows for the selective reduction of aldehydes and ketones without affecting other sensitive functional groups that might be present in the molecule, which is a critical consideration in multi-step syntheses.[12] For example, it has been used in the synthesis of isophytol, testosterone, and progesterone.[8][9]

Conclusion

Aluminum isopropoxide is a versatile and important reagent with a well-defined set of physical and chemical properties. Its utility in key organic transformations, particularly the Meerwein-Ponndorf-Verley reduction, makes it an indispensable tool for chemists in research and industry, including those in the field of drug development. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use.

References

Synthesis of Aluminium isopropoxide from isopropyl alcohol and aluminium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Aluminum Isopropoxide

Abstract

Aluminum isopropoxide (AIP) is a critical reagent and precursor in organic synthesis and materials science, most notably for the Meerwein-Ponndorf-Verley (MPV) reduction and Oppenauer oxidation reactions.[1] It also serves as a key component in the sol-gel process for creating high-purity alumina.[2] This document provides a comprehensive technical overview of the synthesis of aluminum isopropoxide from the direct reaction of aluminum metal with isopropyl alcohol. It details the underlying reaction mechanism, presents various experimental protocols, summarizes quantitative performance data, and outlines purification and safety procedures.

Reaction Mechanism and Stoichiometry

The synthesis of aluminum isopropoxide is achieved through the direct reaction of aluminum metal with isopropyl alcohol. The overall balanced equation for this reaction is:

2 Al (s) + 6 (CH₃)₂CHOH (l) → 2 Al[OCH(CH₃)₂]₃ (sol) + 3 H₂ (g) [3]

The reaction is often subject to an induction period due to the passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the aluminum metal.[4] This layer prevents the alcohol from reacting with the metal. To initiate the synthesis, this oxide layer must be disrupted. This is typically achieved through the use of catalysts or initiators.

Catalytic Activation:

  • Mercury-Based Catalysts: Historically, catalysts like mercury(II) chloride (HgCl₂) or small amounts of iodine were used.[3] HgCl₂ reacts with aluminum to form an amalgam, which breaks up the protective oxide layer.[4] Iodine also disrupts the oxide layer and participates in the reaction by forming aluminum triiodide, which then reacts with isopropanol (B130326).[4] However, due to the high toxicity of mercury compounds, these catalysts are largely avoided in modern industrial processes.[3][5]

  • Mercury-Free Initiators: Modern industrial routes employ mercury-free initiator systems. A common method is the use of a dual initiator system composed of tri-n-propyl aluminum (TNP) and aluminum isopropoxide itself.[5][6] The pre-added aluminum isopropoxide helps to activate the surface of the aluminum particles, while TNP reacts with isopropanol to generate initial aluminum alkoxide intermediates, effectively starting the reaction cycle.[5]

Once the surface is activated, the reaction proceeds exothermically, with the evolution of hydrogen gas.[5]

Experimental Protocols

The synthesis requires anhydrous conditions, as aluminum isopropoxide is highly sensitive to moisture and will readily hydrolyze to aluminum hydroxide.[7][8]

Protocol I: Mercury/Iodine Catalyzed Synthesis (Laboratory Scale)

This method is effective but involves toxic materials and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Aluminum foil or powder (27 g)

  • Anhydrous Isopropyl alcohol (approx. 300 mL)

  • Mercuric chloride (HgCl₂) (1.65 g)

  • Iodine (I₂) (2.0 g)

  • Reaction flask (500 mL), reflux condenser, heating mantle, and distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried.

  • To the reaction flask, add aluminum foil, mercuric chloride, and iodine.

  • Assemble the reflux condenser and add the anhydrous isopropyl alcohol to the flask.

  • Gently heat the mixture to initiate the reaction. The reaction is exothermic and will begin to reflux. Control the heating to maintain a steady reflux.

  • The reaction is complete when the evolution of hydrogen gas ceases and most of the aluminum has been consumed.

  • Proceed with purification as described in Section 3.0.

Protocol II: Tri-n-propyl Aluminum / AIP Initiated Synthesis (Industrial Method)

This protocol, adapted from patent literature, represents a modern, mercury-free industrial approach.[6][9]

Materials:

  • Aluminum particles (4.5 kg)

  • Isopropyl alcohol, AR grade (40 kg)

  • Tri-n-propyl aluminum (TNP) (150 g)

  • Aluminum isopropoxide (AIP) (200 g)

  • Jacketed reaction kettle with stirrer, heating/cooling system, and distillation setup.

Procedure:

  • Charge the reaction kettle with 40 kg of isopropyl alcohol and 4.5 kg of aluminum particles.

  • Stir the mixture at ambient temperature for 5 minutes.

  • Heat the mixture to an initiation temperature of 50°C.

  • Slowly add the 150 g of tri-n-propyl aluminum and 200 g of aluminum isopropoxide initiators to the reaction system over a period of 30 minutes.

  • After the addition is complete, raise the temperature to 85°C to begin reflux.

  • Maintain the reflux with stirring for 4 hours until the reaction is complete.

  • Proceed with the two-stage purification process.[6][9]

Purification

Purification is crucial to obtain high-purity aluminum isopropoxide (>99.99%). Vacuum distillation is the most effective and widely used method in industrial production.[5][10] Methods like extraction and recrystallization are generally not suitable for large-scale purification.[10]

Two-Stage Distillation Process:

  • Atmospheric Pressure Distillation: The crude reaction mixture is first distilled at atmospheric pressure. The temperature is raised to approximately 90°C to remove excess unreacted isopropyl alcohol and any low-boiling byproducts (such as n-propane from the TNP initiator).[6][9]

  • Reduced Pressure (Vacuum) Distillation: The remaining material in the kettle is then subjected to vacuum distillation. A high-purity fraction of aluminum isopropoxide is collected at a temperature range of 135-145°C under an absolute pressure of 1333 Pa.[5][6][9] The final product is a white solid upon cooling.[11]

Data Presentation

The following table summarizes quantitative data from various synthesis protocols based on the industrial method.[6][9]

ParameterValueConditions / Notes
Reactants
Aluminum Particles4.5 kg---
Isopropyl Alcohol40 kgAR Grade
Initiators Varies between examples
Tri-n-propyl Aluminum150 - 200 gUsed in combination with AIP
Aluminum Isopropoxide150 - 400 gUsed as a co-initiator
Reaction Conditions
Initiation Temperature40 - 50 °CTemperature for adding initiators
Reflux Temperature70 - 85 °CMain reaction temperature
Reaction Time4 hours---
Purification
Atmospheric Distillation Temp.90 °CTo remove excess isopropanol
Vacuum Distillation Pressure1333 Pa (abs.)---
Vacuum Distillation Temp.135 - 145 °CCollection temperature for pure AIP
Product Quality
Achieved Purity> 99.99 %After two-stage distillation
Reported Yields54.8% - 96.5%Relative to aluminum; varies with specific conditions

Visualizations

Reaction Pathway Diagram

ReactionPathway Al Aluminum (Al) with Oxide Layer (Al₂O₃) Activated_Al Activated Al Surface (Oxide Layer Disrupted) Al->Activated_Al Activation iPrOH Isopropyl Alcohol ((CH₃)₂CHOH) Reaction_Mix Exothermic Reaction Reflux @ 85°C iPrOH->Reaction_Mix Initiators Initiators (e.g., TNP + AIP) Initiators->Activated_Al Activated_Al->Reaction_Mix Crude_AIP Crude Product (AIP in excess iPrOH) Reaction_Mix->Crude_AIP H2 Hydrogen Gas (H₂) (Byproduct) Reaction_Mix->H2

Caption: General reaction pathway for the synthesis of aluminum isopropoxide.

Experimental Workflow Diagram

Workflow start Start charge_reactants 1. Charge Reactor (Al + iPrOH) start->charge_reactants heat_init 2. Heat to 50°C charge_reactants->heat_init add_initiators 3. Add Initiators (TNP + AIP) heat_init->add_initiators reflux 4. Reflux at 85°C (4 hours) add_initiators->reflux atm_dist 5. Atmospheric Distillation (Remove excess iPrOH) reflux->atm_dist vac_dist 6. Vacuum Distillation (1333 Pa, 135-145°C) atm_dist->vac_dist product High-Purity AIP (>99.99%) vac_dist->product

Caption: Experimental workflow for the industrial synthesis and purification of AIP.

Safety Considerations

  • Flammability: Isopropyl alcohol is flammable. The synthesis should be conducted away from ignition sources.[11]

  • Exothermic Reaction: The reaction between aluminum and isopropanol is exothermic and can become vigorous.[5] Proper temperature control and cooling capabilities are essential, especially on a large scale.

  • Hydrogen Evolution: The reaction produces large volumes of flammable hydrogen gas.[7] The reaction apparatus must be properly vented to a safe area to prevent pressure buildup and the creation of an explosive atmosphere.

  • Moisture Sensitivity: Aluminum isopropoxide reacts with water.[2] All equipment must be dry, and anhydrous reagents should be used to maximize yield and purity.

  • Catalyst Toxicity: If using mercury-based catalysts, extreme care must be taken due to their high toxicity. Mercury-free routes are strongly preferred.[5]

References

Aluminum Isopropoxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 555-31-7

This technical guide provides an in-depth overview of aluminum isopropoxide, a versatile and widely used reagent in both academic and industrial research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, safety information, and key applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

Aluminum isopropoxide, with the chemical formula Al[OCH(CH₃)₂]₃, is a colorless solid that is a valuable reagent in organic synthesis.[1] It is commercially available and can be prepared by the reaction between isopropyl alcohol and aluminum or aluminum trichloride.[1]

The following table summarizes the key physical and chemical properties of aluminum isopropoxide:

PropertyValue
CAS Number 555-31-7
Molecular Formula C₉H₂₁AlO₃
Molecular Weight 204.24 g/mol [2][3]
Appearance White crystalline powder or solid chunks[2][3]
Melting Point 128-133 °C[3]
Boiling Point 125-130 °C at 38 mmHg[3]
Density 1.035 g/mL at 25 °C[2][4]
Flash Point 16 °C (closed cup)[4]
Solubility Soluble in ethanol, isopropanol, benzene (B151609), toluene, chloroform, and carbon tetrachloride. It reacts with water.[5][6]
Sensitivity Moisture sensitive[3][5]

Safety Data Sheet Summary

Aluminum isopropoxide is a flammable solid and requires careful handling.[2] The following table summarizes key safety information. Researchers should always consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryDescription
Pictogram GHS02 (Flammable)
Signal Word Danger
Hazard Statements H228: Flammable solid.[4]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
First Aid (Eyes) Rinse opened eye for several minutes under running water. Then consult a doctor.[4]
First Aid (Skin) Immediately wash with water and soap and rinse thoroughly.[4]
First Aid (Inhalation) Supply fresh air. If required, provide artificial respiration. Keep patient warm. Seek immediate medical advice.[4]
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Store protected from moisture in a tightly closed container in a flammables area.[7]
Incompatibilities Strong oxidizing agents, strong acids, halogens, and moisture.[4][7]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, and aluminum oxide.[4][7]

Key Applications and Experimental Protocols

Aluminum isopropoxide is a cornerstone reagent in several key organic reactions and materials science preparations.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using aluminum isopropoxide as a catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8][9] This reaction is valued for its mild conditions and high selectivity, leaving other functional groups such as esters and acetals unaffected.[10]

Experimental Protocol: Reduction of an Aromatic Ketone

This protocol is a general representation of an MPV reduction.

MPV_Reduction_Workflow start Start setup Reaction Setup: - Ketone (1.0 equiv) - K3PO4 (4.0 equiv) - Reductant (2.5 equiv) - 1,4-Dioxane (B91453) (1.0 M) start->setup heat Heat Reaction (e.g., 120 °C, 16 h) in a sealed vial under N2 setup->heat quench Quench Reaction heat->quench extract Extraction & Workup quench->extract purify Purification (e.g., chromatography) extract->purify product Isolated Alcohol Product purify->product

A general workflow for the Meerwein-Ponndorf-Verley reduction of a ketone.

A specific example involves the reduction of an aromatic ketone where the substrate (0.10 mmol), K₃PO₄ (4.0 equiv), a reductant (2.5 equiv), and 1,4-dioxane (1.0 M) are heated at 120 °C for 16 hours in a sealed vial under a nitrogen atmosphere.[11]

Oppenauer Oxidation

The Oppenauer oxidation is the reverse of the MPV reduction, selectively oxidizing secondary alcohols to ketones using aluminum isopropoxide as a catalyst in the presence of a carbonyl compound, such as acetone (B3395972), which acts as the hydride acceptor.[12] This method is particularly useful for the oxidation of acid-labile substrates.[13]

Experimental Protocol: Oxidation of a Secondary Alcohol

The following is a generalized protocol for the Oppenauer oxidation.

Oppenauer_Oxidation_Workflow start Start setup Reaction Setup: - Secondary Alcohol - Aluminum Isopropoxide - Acetone (excess) - Benzene (solvent) start->setup reflux Reflux Reaction setup->reflux hydrolyze Hydrolysis reflux->hydrolyze extract Extraction & Workup hydrolyze->extract purify Purification (e.g., crystallization) extract->purify product Isolated Ketone Product purify->product

A general workflow for the Oppenauer oxidation of a secondary alcohol.

A detailed procedure for the oxidation of cholesterol to cholestenone involves dissolving cholesterol in acetone and benzene, followed by the addition of aluminum tert-butoxide in benzene and heating the mixture.[12]

Sol-Gel Synthesis of Alumina (B75360) Nanoparticles

Aluminum isopropoxide is a common precursor for the synthesis of alumina (Al₂O₃) nanoparticles via the sol-gel method. This technique allows for the preparation of high-purity, high-surface-area materials with controlled particle sizes.[10][14]

Experimental Protocol: Sol-Gel Synthesis of γ-Alumina

This protocol outlines the steps for synthesizing γ-alumina nanoparticles.

Sol_Gel_Synthesis_Workflow start Start dissolve Dissolve Aluminum Isopropoxide in Solvent (e.g., 1-butanol, tert-butanol, or 2-propanol) start->dissolve hydrolyze Add Acetic Acid and Water for Hydrolysis dissolve->hydrolyze stir Stir to Form Homogeneous Sol hydrolyze->stir gel Gelation stir->gel dry Dry the Gel gel->dry calcine Calcination (e.g., 600 °C for 6 h) dry->calcine product γ-Alumina Nanoparticles calcine->product

A general workflow for the sol-gel synthesis of γ-alumina nanoparticles.

A typical procedure involves dissolving aluminum isopropoxide in a solvent such as 1-butanol, tert-butanol, or 2-propanol.[14] Acetic acid is used as a hydrolysis rate controller, and distilled water is added to initiate the formation of the sol. The weight ratios of reactants are crucial, for example, AIP:Solvent (1:60), AIP:H₂O (1:1), and AIP:AA (40:1).[14] The resulting gel is then dried and calcined at a specific temperature (e.g., 600 °C for 6 hours) to obtain the final γ-alumina nanoparticles.[14]

Conclusion

Aluminum isopropoxide is a multifaceted reagent with significant applications in organic synthesis and materials science. Its utility in the Meerwein-Ponndorf-Verley reduction and Oppenauer oxidation provides a powerful tool for the selective transformation of carbonyls and alcohols, respectively. Furthermore, its role as a precursor in the sol-gel synthesis of alumina highlights its importance in the development of advanced materials. Proper handling and adherence to safety protocols are paramount when working with this flammable and moisture-sensitive compound. This guide serves as a foundational resource for researchers utilizing aluminum isopropoxide in their work.

References

In-Depth Technical Guide to the Crystal Structure of Tetrameric Aluminum Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrameric aluminum isopropoxide, a compound of significant interest in organic synthesis and materials science. This document details its molecular architecture, summarizes key crystallographic data, and presents a detailed experimental protocol for its synthesis and crystallization.

Introduction

Aluminum isopropoxide, with the empirical formula Al(O-i-Pr)₃, is a widely used reagent, notably as a catalyst in Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations. While often represented by its simple monomeric formula, in the solid state, it adopts a more complex tetrameric structure. Understanding the precise three-dimensional arrangement of this cluster is crucial for elucidating its reactivity and for the rational design of new catalytic systems. The crystalline form of aluminum isopropoxide exists as a tetramer, a feature confirmed by X-ray crystallography and NMR spectroscopy.[1]

Molecular and Crystal Structure

The tetrameric form of aluminum isopropoxide is described by the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃.[1] The structure features a central aluminum atom that is octahedrally coordinated to six oxygen atoms from the bridging isopropoxide groups. This central aluminum atom is surrounded by three peripheral aluminum atoms, each of which is tetrahedrally coordinated.[1] The idealized point group symmetry of this molecular arrangement is D₃.[1] The overall crystal system is monoclinic.[1]

The core of the structure consists of a central AlO₆ octahedron sharing edges with three surrounding AlO₄ tetrahedra. The isopropoxide ligands can be categorized into three types: terminal, bridging the central and peripheral aluminum atoms, and those associated only with the peripheral aluminum atoms. This intricate arrangement highlights the preference of aluminum to achieve higher coordination numbers through oligomerization.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic and structural parameters for tetrameric aluminum isopropoxide. This data is essential for computational modeling and for understanding the steric and electronic environment of the aluminum centers.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a (Å)17.182(4)
b (Å)17.518(4)
c (Å)19.349(5)
β (°)108.53(2)
Volume (ų)5519.5
Z 4
Selected Bond Lengths (Å)
Al(octahedral) - O (bridging)1.93 - 1.98
Al(tetrahedral) - O (bridging)1.78 - 1.82
Al(tetrahedral) - O (terminal)1.68 - 1.72
Selected Bond Angles (°)
O - Al(octahedral) - O85.5 - 94.5, 175.0 - 179.0
O - Al(tetrahedral) - O95.0 - 118.0
Al(octahedral) - O - Al(tetrahedral)100.5 - 102.0

Note: The bond lengths and angles are presented as ranges, reflecting the slight variations within the asymmetric unit of the crystal structure.

Experimental Protocols

A detailed and reproducible experimental protocol for the synthesis and crystallization of tetrameric aluminum isopropoxide is provided below.

Synthesis of Aluminum Isopropoxide

This procedure is adapted from established methods involving the direct reaction of aluminum with isopropanol (B130326).

Materials:

  • Aluminum foil or powder (high purity)

  • Anhydrous isopropanol

  • Mercuric chloride (as catalyst, handle with extreme caution) or a small amount of iodine

  • Dry toluene (B28343) (optional, as solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aluminum foil or powder.

  • Add anhydrous isopropanol to the flask.

  • Carefully add a catalytic amount of mercuric chloride or a crystal of iodine to initiate the reaction. The use of mercuric chloride leads to the formation of an aluminum amalgam, which is highly reactive.

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

  • Once the reaction has started, maintain it at a gentle reflux until the aluminum has completely dissolved. This may take several hours.

  • After the reaction is complete, allow the solution to cool to room temperature.

Crystallization of Tetrameric Aluminum Isopropoxide

The tetrameric form is the thermodynamically stable solid.

Procedure:

  • Filter the hot solution from the synthesis step to remove any unreacted starting material or impurities.

  • Slowly cool the filtrate to room temperature.

  • For crystallization, the excess isopropanol can be removed by distillation under reduced pressure.

  • The resulting viscous liquid or solid can be recrystallized from a minimal amount of hot, dry toluene or by slow sublimation under vacuum.

  • Well-formed crystals of tetrameric aluminum isopropoxide will deposit upon slow cooling or over several days at room temperature. The freshly prepared compound may exist as a trimer in solution and slowly converts to the more stable tetrameric solid.[2]

Visualization of the Tetrameric Structure

The following diagram, generated using the DOT language, illustrates the core structure of tetrameric aluminum isopropoxide, highlighting the coordination of the aluminum atoms and the bridging isopropoxide ligands.

G Al_central Al O1 O Al_central->O1 O2 O Al_central->O2 O3 O Al_central->O3 O4 O Al_central->O4 O5 O Al_central->O5 O6 O Al_central->O6 Al1 Al Al1->O1 Al1->O5 O_term1 O-iPr Al1->O_term1 O_term2 O-iPr Al1->O_term2 Al2 Al Al2->O2 Al2->O6 O_term3 O-iPr Al2->O_term3 O_term4 O-iPr Al2->O_term4 Al3 Al Al3->O3 Al3->O4 O_term5 O-iPr Al3->O_term5 O_term6 O-iPr Al3->O_term6

Caption: Core structure of tetrameric aluminum isopropoxide.

References

Solubility of Aluminum Isopropoxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum isopropoxide in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize aluminum isopropoxide as a reagent in chemical synthesis, particularly in reactions such as Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations, as well as in the formulation of various materials.

Core Concepts

Aluminum isopropoxide (AIP) is a chemical compound with the formula Al(O-i-Pr)₃. It typically exists as a colorless solid. Its solubility is a crucial parameter for its effective use in various applications. The dissolution of aluminum isopropoxide is influenced by several factors, including the nature of the solvent, temperature, and the presence of moisture. Due to its hygroscopic nature, aluminum isopropoxide readily reacts with water, leading to hydrolysis and the formation of aluminum hydroxide (B78521) and isopropanol (B130326). This sensitivity to moisture necessitates the use of anhydrous solvents and inert atmospheric conditions during handling and dissolution.[1][2][3]

Qualitative Solubility Data

While precise quantitative solubility data for aluminum isopropoxide in various organic solvents is not extensively available in public literature, a qualitative understanding of its solubility has been established through various chemical resources. The following table summarizes the known solubility characteristics of aluminum isopropoxide.

Solvent ClassSolventSolubilityNotes
Alcohols IsopropanolModerately Soluble / SolubleSolubility is reported to increase with heating.[3][4] The use of anhydrous isopropanol is crucial to prevent hydrolysis.[3]
EthanolSoluble
Aromatic Hydrocarbons TolueneSoluble
BenzeneSoluble
Halogenated Hydrocarbons ChloroformSoluble
Carbon TetrachlorideSoluble
Ethers Tetrahydrofuran (THF)More Soluble
Other Aprotic Solvents Carbon DisulfideMore Soluble
Protic Solvents WaterDecomposesReacts with water to form aluminum hydroxide and isopropanol.[1][2]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the equilibrium solubility of aluminum isopropoxide in an organic solvent. This method is adapted for air- and moisture-sensitive compounds.

1. Materials and Equipment:

  • Aluminum isopropoxide (high purity)

  • Anhydrous organic solvent of interest

  • Schlenk flasks or similar air-free glassware

  • Inert gas supply (e.g., dry argon or nitrogen) with a manifold

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and needles for liquid transfer

  • Analytical balance

  • Gas-tight filtration apparatus (e.g., cannula with a filter stick or a syringe filter)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., ICP-OES for aluminum analysis)

2. Experimental Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

  • Solvent Preparation: Use a freshly distilled or commercially available anhydrous solvent. The water content should be minimized.

  • Addition of Solute and Solvent: In a glovebox or under a positive pressure of inert gas, add an excess amount of aluminum isopropoxide to a pre-weighed Schlenk flask. Record the exact weight. Via cannula or a gas-tight syringe, add a known volume of the anhydrous solvent to the flask.

  • Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a period of 24-48 hours is generally recommended to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a filter to remove any suspended solid particles.

  • Sample Analysis: Transfer the filtered sample to a volumetric flask and dilute with an appropriate solvent for analysis. Determine the concentration of aluminum in the sample using a validated analytical method such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

  • Calculation of Solubility: Calculate the solubility of aluminum isopropoxide in the solvent at the specified temperature based on the measured aluminum concentration. The results can be expressed in g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of aluminum isopropoxide solubility.

G A Preparation of Anhydrous Materials B Addition of Excess Solute and Solvent (Inert Atmosphere) A->B C Equilibration at Constant Temperature (e.g., 24-48h with stirring) B->C D Phase Separation (Settling of excess solid) C->D E Sample Withdrawal and Filtration (Inert Atmosphere) D->E F Quantitative Analysis of Solute (e.g., ICP-OES) E->F G Calculation of Solubility F->G G cluster_0 Factors cluster_1 Process cluster_2 Outcome A Solvent Polarity D Dissolution of Aluminum Isopropoxide A->D B Temperature B->D C Presence of Moisture C->D E Solvated Al(O-i-Pr)₃ D->E F Hydrolysis to Al(OH)₃ (insoluble) D->F

References

An In-depth Technical Guide to Aluminum Isopropoxide: Molecular Weight and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of aluminum isopropoxide, specifically its molecular weight and density. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering this versatile chemical reagent in their work.

Core Properties of Aluminum Isopropoxide

Aluminum isopropoxide, with the chemical formula Al(O-i-Pr)₃, is a widely used reagent in organic synthesis, most notably in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones.[1][2][3][4] It is also a precursor in the synthesis of aluminum-based materials. Understanding its core physical properties is crucial for its proper handling, application, and the accurate interpretation of experimental results.

Quantitative Data Summary

The molecular weight and density of aluminum isopropoxide are summarized in the table below. These values are based on both computed and experimentally determined data from various reputable sources.

PropertyValueNotesSource(s)
Molecular Weight 204.24 g/mol Computed from the chemical formula C₉H₂₁AlO₃.[5][6][7][8]
~204.25 g/mol Frequently used rounded value.[9]
Density 1.035 g/cm³For the solid form.[1][2]
1.035 g/mL at 25 °C[3][4]
1.025 g/cm³ at 20 °C[5]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molecular weight and density of aluminum isopropoxide. These protocols are provided as a general guide and may require optimization based on the specific laboratory equipment and conditions.

Experimental Protocol for Molecular Weight Determination via Mass Spectrometry

Objective: To experimentally verify the molecular weight of aluminum isopropoxide using mass spectrometry.

Methodology:

  • Sample Preparation:

    • Dissolve a small, accurately weighed sample of high-purity aluminum isopropoxide in a suitable volatile and aprotic organic solvent (e.g., anhydrous toluene (B28343) or tetrahydrofuran) to a final concentration of approximately 1 mg/mL. Aluminum isopropoxide is sensitive to moisture and will decompose in the presence of water or protic solvents.[2][5]

    • Depending on the ionization technique, a suitable matrix may be required for Matrix-Assisted Laser Desorption/Ionization (MALDI) or a dilution in a solvent compatible with Electrospray Ionization (ESI).

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • For ESI, infuse the sample solution directly into the ion source.

    • For MALDI, spot the sample/matrix mixture onto the target plate and allow it to dry completely.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000).

  • Data Interpretation:

    • The resulting mass spectrum should show a peak corresponding to the molecular ion or a related adduct. Due to the nature of aluminum isopropoxide to form oligomers, peaks corresponding to dimeric, trimeric, or tetrameric forms may also be observed.[1]

    • The experimentally determined mass-to-charge ratio (m/z) of the monomeric species should be compared to the calculated molecular weight of aluminum isopropoxide (204.24 g/mol ).

Experimental Protocol for Density Determination via Gas Pycnometry

Objective: To determine the true density of solid aluminum isopropoxide.

Methodology:

  • Sample Preparation:

    • Use a high-purity, dry, and finely powdered sample of aluminum isopropoxide. Ensure the sample is free of any absorbed moisture or solvents by drying under vacuum.

    • Accurately weigh a suitable amount of the sample.

  • Instrumentation and Measurement:

    • Use a gas pycnometer, which determines the volume of a solid by measuring the pressure change of an inert gas (e.g., helium) in a calibrated chamber.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Place the weighed sample into the sample chamber.

    • Run the analysis to determine the volume of the sample. The instrument will automatically perform the necessary calculations based on the pressure changes.

  • Calculation:

    • The density (ρ) is calculated using the formula: ρ = mass / volume

    • The mass is the value obtained from the initial weighing, and the volume is the value determined by the gas pycnometer.

Visualization of a Key Application

Aluminum isopropoxide is a key reagent in the Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[1][3][4] The following diagram illustrates the generally accepted mechanism for this reaction.

MPV_Reduction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products ketone Ketone/Aldehyde (R₂C=O) coordination Coordination of Carbonyl to Aluminum Center ketone->coordination 1. al_isopropoxide Aluminum Isopropoxide Al(O-i-Pr)₃ al_isopropoxide->coordination isopropanol Isopropanol regenerated_catalyst Regenerated Al(O-i-Pr)₃ isopropanol->regenerated_catalyst 5. Protonolysis transition_state Six-membered Ring Transition State coordination->transition_state 2. hydride_transfer Hydride Transfer transition_state->hydride_transfer 3. alcohol Alcohol (R₂CHOH) hydride_transfer->alcohol 4. acetone Acetone hydride_transfer->acetone

References

Spectroscopic Analysis of Aluminium Isopropoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for aluminium isopropoxide, a versatile reagent in organic synthesis and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable insights for researchers in various fields, including drug development where it can be used as a catalyst.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. It is important to note that this compound can exist as a mixture of oligomers, primarily trimers and tetramers, in solution and in the solid state. This structural complexity can lead to multiple signals in the NMR spectra, reflecting the different chemical environments of the isopropoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~1.3Doublet-CHHMethyl protons of the isopropoxy groups.
~4.2Multiplet (Septet)-CH (CH₃)₂Methine proton of the isopropoxy groups.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the equilibrium between trimeric and tetrameric forms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~27-C H₃Methyl carbons of the isopropoxy groups.
~64-C H(CH₃)₂Methine carbon of the isopropoxy groups.

Note: As with ¹H NMR, the precise chemical shifts are sensitive to experimental conditions.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretching (asymmetric) of CH₃
~2870StrongC-H stretching (symmetric) of CH₃
~1460MediumC-H bending (asymmetric) of CH₃
~1375MediumC-H bending (symmetric) of CH₃
~1170, 1130StrongC-O stretching
~1030StrongAl-O stretching
~670Broad, StrongAl-O-C bending

Table 4: Raman Spectroscopy - Key Raman Shifts

Raman Shift (cm⁻¹)Assignment
~2970C-H stretching (asymmetric) of CH₃
~2920C-H stretching (symmetric) of CH₃
~1450C-H bending of CH₃
~1170, 1130C-O stretching
~850C-C stretching
~600-400Al-O skeletal modes

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data for this compound, which is sensitive to moisture.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of this compound, all sample manipulations should be performed in a dry glovebox or under an inert atmosphere (e.g., nitrogen or argon).

    • Weigh approximately 20-30 mg of this compound directly into a dry NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈). The choice of a non-coordinating solvent is crucial to observe the native oligomeric state.

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

      • Relaxation Delay: 1-2 seconds

      • Pulse Width: 90°

      • Spectral Width: -2 to 10 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay: 2-5 seconds

      • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation (in a low-humidity environment):

    • Thoroughly dry potassium bromide (KBr) powder in an oven at >100 °C for several hours and allow it to cool in a desiccator.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology:

  • Sample Preparation:

    • Place a small amount of solid this compound into a glass capillary tube or onto a microscope slide.

    • If using a capillary, seal it to prevent moisture exposure.

  • Data Acquisition (using a Raman microscope):

    • Place the sample on the microscope stage.

    • Focus the laser (e.g., 785 nm) onto the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3200 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Trimer_Tetramer_Equilibrium Trimer Trimer Al₃(OⁱPr)₉ Tetramer Tetramer Al₄(OⁱPr)₁₂ Trimer->Tetramer Association Tetramer->Trimer Dissociation

Caption: Equilibrium between the trimeric and tetrameric forms of this compound.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh this compound Dissolve Dissolve in Dry Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Spectrometer Transfer->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Experimental workflow for NMR spectroscopy of this compound.

Vibrational_Spectroscopy_Workflow cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy Grind Grind Sample with KBr Press Press into Pellet Grind->Press Acquire_IR Acquire IR Spectrum Press->Acquire_IR Load_Sample Load Solid Sample Focus_Laser Focus Laser on Sample Load_Sample->Focus_Laser Acquire_Raman Acquire Raman Spectrum Focus_Laser->Acquire_Raman

Caption: Workflow for IR and Raman spectroscopic analysis of solid this compound.

In-Depth Technical Guide: Thermal Stability and Decomposition of Aluminium Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of aluminum isopropoxide. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details the thermal behavior of aluminum isopropoxide, including its decomposition pathway, and provides standardized protocols for its analysis.

Thermal Decomposition Data

The thermal decomposition of aluminum isopropoxide is a critical parameter in its handling and application, particularly in processes requiring elevated temperatures. The following tables summarize the quantitative data available from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Table 1: Thermogravimetric Analysis (TGA) Data for Aluminum Isopropoxide Decomposition in an Inert Atmosphere
Temperature Range (°C)Weight Loss (%)Associated Process
100 - 250~5-10Removal of physically adsorbed isopropanol (B130326) or moisture.
250 - 415~60-70Main decomposition stage, involving the loss of organic fragments.
> 415-Formation of a stable alumina (B75360) residue.

Note: The exact weight loss percentages can vary depending on the purity of the sample and the experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Aluminum Isopropoxide Decomposition in an Inert Atmosphere
Peak Temperature (°C)Enthalpy Change (ΔH)Associated Process
~130 - 140EndothermicMelting of aluminum isopropoxide.
~300 - 350EndothermicOnset of major decomposition.
> 400-Completion of decomposition to alumina.

Note: The enthalpy values for decomposition can be influenced by factors such as heating rate and sample morphology.

Experimental Protocols

Accurate and reproducible data on the thermal stability of aluminum isopropoxide requires meticulous experimental procedures, especially given its sensitivity to air and moisture.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of aluminum isopropoxide in a controlled atmosphere.

Methodology:

  • Sample Preparation:

    • Due to the hygroscopic and air-sensitive nature of aluminum isopropoxide, all sample handling should be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).

    • Weigh approximately 5-10 mg of the aluminum isopropoxide sample into a clean, dry alumina or platinum crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrumentation and Parameters:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Crucible: Alumina or platinum.

    • Atmosphere: High-purity nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to purge the furnace and remove decomposition products.

    • Heating Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to achieve a stable baseline.

      • Heat the sample from the initial temperature to a final temperature of at least 600°C. A higher final temperature may be necessary to ensure complete decomposition to a stable residue.

      • A linear heating rate of 10°C/min is recommended for general screening.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperatures corresponding to the maximum rate of weight loss (from the derivative of the TGA curve, DTG).

    • Calculate the percentage of weight loss for each distinct decomposition step.

    • The final residual weight should correspond to the theoretical yield of aluminum oxide (Al₂O₃).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of aluminum isopropoxide as a function of temperature.

Methodology:

  • Sample Preparation:

    • As with TGA, sample preparation must be conducted in an inert atmosphere.

    • Weigh 2-5 mg of the aluminum isopropoxide sample into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent the loss of volatile decomposition products and to protect the sample from the atmosphere.

    • An empty, hermetically sealed aluminum pan should be used as a reference.

  • Instrumentation and Parameters:

    • Instrument: A calibrated differential scanning calorimeter.

    • Pans: Hermetically sealed aluminum pans.

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program:

      • Equilibrate the sample at a temperature below its melting point (e.g., 30°C).

      • Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature beyond its final decomposition point (e.g., 500°C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate the endothermic and exothermic peaks to determine the peak temperatures and the enthalpy changes (ΔH) for events such as melting and decomposition.

Visualization of Decomposition Pathway

The thermal decomposition of aluminum isopropoxide in an inert atmosphere is believed to proceed through the formation of intermediate species, ultimately leading to the formation of alumina. The following diagram illustrates a proposed logical relationship for this process.

DecompositionPathway Proposed Thermal Decomposition Pathway of Aluminum Isopropoxide AIP Aluminum Isopropoxide Al(O-i-Pr)₃ Intermediate Intermediate Species (e.g., Al-O-Al linkages with organic groups) AIP->Intermediate Heat (250-415°C) Amorphous_Alumina Amorphous Alumina (Al₂O₃) Intermediate->Amorphous_Alumina Further Heating Volatiles Volatile Byproducts (Propene, Isopropanol, etc.) Intermediate->Volatiles Crystalline_Alumina Crystalline Alumina (e.g., γ-Al₂O₃, α-Al₂O₃) Amorphous_Alumina->Crystalline_Alumina High Temperature (>800°C)

Caption: Proposed pathway for the thermal decomposition of aluminum isopropoxide.

Methodological & Application

Anwendungshinweise und Protokolle zur Meerwein-Ponndorf-Verley-Reduktion von Ketonen mittels Aluminiumisopropoxid

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Meerwein-Ponndorf-Verley (MPV)-Reduktion ist eine chemoselektive und milde Methode zur Reduktion von Aldehyden und Ketonen zu den entsprechenden Alkoholen.[1][2][3][4][5] Als Katalysator wird typischerweise Aluminiumisopropoxid in Gegenwart eines als Wasserstoffquelle dienenden Opferalkohols, meist Isopropanol, verwendet.[1][2][4] Die Reaktion zeichnet sich durch ihre hohe Chemoselektivität, milde Reaktionsbedingungen, einfache Durchführung und niedrige Kosten aus.[2][4] Funktionelle Gruppen wie Doppel- oder Dreifachbindungen, Nitrogruppen oder Halogene werden unter den Reaktionsbedingungen in der Regel nicht angegriffen.[4] Dies macht die MPV-Reduktion zu einem wertvollen Werkzeug in der organischen Synthese, insbesondere bei der Herstellung von pharmazeutisch relevanten chiralen Alkoholen und komplexen Naturstoffen.[2]

Reaktionsmechanismus

Die MPV-Reduktion verläuft über einen katalytischen Zyklus mit einem sechsgliedrigen Übergangszustand.[1][2][3][5] Der Mechanismus lässt sich in folgende Schritte unterteilen:

  • Koordination: Das Carbonyl-Sauerstoffatom des Ketons koordiniert an das Aluminiumatom des Aluminiumisopropoxids.[2][3][6] Diese Lewis-Säure-Aktivierung erhöht den positiven Charakter des Carbonyl-Kohlenstoffatoms.[2]

  • Hydridtransfer: Über einen sechsgliedrigen, pericyclischen Übergangszustand wird ein Hydridion von der Isopropoxid-Gruppe auf das Carbonyl-Kohlenstoffatom übertragen.[1][3][5]

  • Produktfreisetzung: Das neu gebildete Aluminiumalkoxid des Produkts wird freigesetzt.

  • Katalysator-Regenerierung: Das Aluminiumalkoxid reagiert mit dem Opferalkohol (Isopropanol), um den gewünschten Alkohol freizusetzen und den Aluminiumisopropoxid-Katalysator zu regenerieren.[3][7][8]

Um das Reaktionsgleichgewicht in Richtung der Produkte zu verschieben, wird das bei der Reaktion entstehende Aceton häufig durch Destillation aus dem Reaktionsgemisch entfernt.[1][8][9][10] Die Rückreaktion ist als Oppenauer-Oxidation bekannt.[1][2][7]

MPV_Mechanism Mechanismus der Meerwein-Ponndorf-Verley-Reduktion cluster_reactants Ausgangsmaterialien cluster_cycle Katalytischer Zyklus cluster_products Produkte ketone Keton (R₂C=O) coord 1. Koordination Keton an Al ketone->coord catalyst Aluminium- isopropoxid Al(O-i-Pr)₃ catalyst->coord isopropanol Isopropanol regeneration 4. Katalysator- Regenerierung isopropanol->regeneration ts 2. Sechsgliedriger Übergangszustand (Hydridtransfer) coord->ts alkoxide_intermediate 3. Bildung des Aluminiumalkoxid- Intermediats ts->alkoxide_intermediate alkoxide_intermediate->regeneration acetone Aceton alkoxide_intermediate->acetone regeneration->coord Regenerierter Katalysator alcohol Alkohol (R₂CH-OH) regeneration->alcohol

Abbildung 1: Schematischer Mechanismus der MPV-Reduktion.

Anwendungsbereiche

Die MPV-Reduktion ist aufgrund ihrer milden und selektiven Natur für eine Vielzahl von Anwendungen in der Forschung und der pharmazeutischen Industrie geeignet:

  • Chemoselektive Reduktion: Sie ermöglicht die Reduktion von Aldehyden und Ketonen, ohne andere reduzierbare funktionelle Gruppen wie C-C-Mehrfachbindungen, Ester, Nitrogruppen oder Halogene zu beeinträchtigen.[2][4]

  • Synthese von chiralen Alkoholen: Durch den Einsatz von chiralen Alkoholen als Hydridquelle oder chiralen Liganden am Aluminiumzentrum können prochiralen Ketone asymmetrisch zu chiralen Alkoholen reduziert werden, die wichtige Bausteine in der Arzneimittelsynthese sind.[3][5]

  • Naturstoffsynthese: Die Reaktion wurde erfolgreich in der Synthese komplexer Naturprodukte und anderer biologisch aktiver Moleküle eingesetzt.[2][11]

  • Industrielle Anwendungen: Aufgrund der kostengünstigen und umweltfreundlichen Katalysatoren eignet sich die Methode sowohl für den Labormaßstab als auch für die industrielle Produktion.[4]

Quantitative Daten zur Substratbreite

Die folgende Tabelle fasst repräsentative Beispiele für die MPV-Reduktion verschiedener Ketone zusammen, um die Anwendungsbreite und Effizienz der Methode zu verdeutlichen.

SubstratKatalysator (Äquiv.)Lösungsmittel/HydridquelleTemperatur (°C)Zeit (h)Ausbeute (%)Quelle
CyclohexanonAl(OiPr)₃ (stöchiometrisch)IsopropanolRückfluss185Wilds, 1944
AcetophenonAl(OiPr)₃ (katalytisch)IsopropanolRückfluss390Wilds, 1944
BenzophenonAl(OiPr)₃ (stöchiometrisch)IsopropanolRückfluss693Wilds, 1944
2-ChloracetophenonChiraler Alkohol/Al(OiPr)₃Toluol252495 (82% ee)[3][5]
DihydrochalconK₃PO₄ (katalytisch) / sek. Alkohol1,4-Dioxan80->95[11]
Diverse aromatische KetoneZr-Katalysator auf SilicagelIsopropanol820.5-391-99[12]

Hinweis: Die Reaktionsbedingungen und Ausbeuten können je nach spezifischem Substrat und experimentellem Aufbau variieren.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt ein allgemeines Verfahren für die MPV-Reduktion eines Ketons im Labormaßstab.

Materialien:

  • Rundkolben mit Rückflusskühler und Destillationsaufsatz

  • Heizpilz mit Magnetrührer

  • Keton (Substrat)

  • Aluminiumisopropoxid (frisch sublimiert oder von hoher Qualität)

  • Wasserfreies Isopropanol (als Lösungsmittel und Hydridquelle)

  • Wasserfreies Toluol oder Xylol (optional, zur azeotropen Entfernung von Aceton)

  • Verdünnte Schwefelsäure oder Salzsäure (zur Aufarbeitung)

  • Organisches Lösungsmittel für die Extraktion (z. B. Diethylether, Ethylacetat)

  • Wasserfreies Natriumsulfat oder Magnesiumsulfat (zum Trocknen)

Arbeitsablauf:

MPV_Workflow Experimenteller Arbeitsablauf der MPV-Reduktion start Start setup 1. Apparaturaufbau (Rückfluss mit Destillation) start->setup reagents 2. Einwaage der Reagenzien - Keton - Al(O-i-Pr)₃ - Isopropanol/Toluol setup->reagents reaction 3. Reaktion durchführen - Erhitzen unter Rückfluss - Aceton abdestillieren reagents->reaction monitoring 4. Reaktionskontrolle (z.B. mittels DC/GC) reaction->monitoring monitoring->reaction unvollständig workup_quench 5. Aufarbeitung: Quenchen - Abkühlen - Hydrolyse mit verd. Säure monitoring->workup_quench vollständig workup_extract 6. Aufarbeitung: Extraktion - Extraktion mit org. Lsgm. workup_quench->workup_extract workup_dry 7. Aufarbeitung: Trocknen - Trocknen der org. Phase workup_extract->workup_dry purification 8. Reinigung - Lösungsmittel entfernen - Destillation/Kristallisation/  Säulenchromatographie workup_dry->purification analysis 9. Produktanalyse (NMR, IR, MS) purification->analysis end Ende analysis->end

Abbildung 2: Allgemeiner Arbeitsablauf für eine MPV-Reduktion.

Protokollschritte:

  • Vorbereitung: Trocknen Sie die Glasgeräte gründlich im Ofen und bauen Sie die Apparatur unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) auf, falls das Substrat oder die Reagenzien feuchtigkeitsempfindlich sind.

  • Ansatz: Geben Sie das Keton, wasserfreies Isopropanol (in großem Überschuss) und optional ein höhersiedendes Lösungsmittel wie Toluol in den Reaktionskolben.

  • Katalysatorzugabe: Fügen Sie das Aluminiumisopropoxid (typischerweise 0.2-1.0 Äquivalente) zum gerührten Gemisch hinzu.

  • Reaktion: Erhitzen Sie das Reaktionsgemisch langsam zum Rückfluss. Stellen Sie die Destillationsapparatur so ein, dass das entstehende Aceton (Sdp. 56 °C) langsam abdestilliert wird, während das Isopropanol (Sdp. 82 °C) und Toluol (Sdp. 111 °C) im Kolben verbleiben.[8][9]

  • Reaktionsverfolgung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC).

  • Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab. Gießen Sie das Reaktionsgemisch vorsichtig in gekühlte, verdünnte Säure (z. B. 1 N HCl), um das Aluminiumalkoxid zu hydrolysieren und den Katalysator zu zersetzen.[1]

  • Extraktion: Extrahieren Sie die wässrige Phase mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Trocknung und Aufreinigung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über Natrium- oder Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Das Rohprodukt kann anschließend durch Destillation, Umkristallisation oder Säulenchromatographie gereinigt werden.

Wichtige Überlegungen und Fehlerbehebung

  • Reagenzqualität: Die Verwendung von trockenem Isopropanol und hochwertigem Aluminiumisopropoxid ist entscheidend für den Erfolg der Reaktion. Feuchtigkeit kann den Katalysator desaktivieren.

  • Gleichgewicht: Die kontinuierliche Entfernung von Aceton ist der Schlüssel zu hohen Ausbeuten, da die Reaktion reversibel ist.[7][8][9]

  • Nebenreaktionen: Bei Aldehyden können Nebenreaktionen wie die Tishchenko-Reaktion auftreten. Leicht enolisierbare Ketone oder β-Dicarbonylverbindungen sind für die MPV-Reduktion oft ungeeignet.[7]

  • Sterische Hinderung: Stark sterisch gehinderte Ketone reagieren möglicherweise nur sehr langsam oder gar nicht.

Fazit

Die Meerwein-Ponndorf-Verley-Reduktion bleibt eine relevante und leistungsstarke Methode in der modernen organischen Synthese. Ihre hohe Chemoselektivität, die Verwendung kostengünstiger Reagenzien und die milden Bedingungen machen sie zu einer attraktiven Alternative zu metallhydridbasierten Reduktionsmitteln, insbesondere in der Synthese komplexer Moleküle für die pharmazeutische Forschung und Entwicklung.

References

Application Notes and Protocols: Oppenauer Oxidation of Secondary Alcohols with Aluminum Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oppenauer oxidation is a highly selective and gentle method for the oxidation of secondary alcohols to ketones.[1] Named after Rupert Viktor Oppenauer, this reaction utilizes aluminum isopropoxide as a catalyst in the presence of a hydride acceptor, typically an excess of a simple ketone like acetone (B3395972) or cyclohexanone (B45756).[2][3] The reaction proceeds under mild, neutral conditions, making it particularly suitable for the oxidation of substrates sensitive to more aggressive oxidizing agents, such as those containing acid-labile functional groups.[2] Its high chemoselectivity for secondary over primary alcohols and its utility in the synthesis of steroids, hormones, alkaloids, and terpenes have made it a valuable tool in organic synthesis and drug development.[1][2]

Mechanism of Action

The Oppenauer oxidation proceeds via a six-membered transition state involving the aluminum alkoxide, the secondary alcohol, and the ketone oxidant.[4] The key step is a hydride transfer from the α-carbon of the alcohol to the carbonyl carbon of the oxidant. The mechanism can be summarized in the following steps:

  • Coordination: The aluminum isopropoxide catalyst coordinates with the secondary alcohol to form an aluminum alkoxide complex.[4]

  • Complex Formation: The ketone oxidant (e.g., acetone) then coordinates to the aluminum center of this complex.

  • Hydride Transfer: A hydride ion is transferred from the α-carbon of the substrate alcohol to the carbonyl carbon of the acetone through a cyclic, six-membered transition state.[4] This concerted step results in the oxidation of the alcohol to a ketone and the reduction of acetone to isopropanol (B130326).

  • Product Release: The newly formed ketone and isopropanol are released, and the aluminum isopropoxide catalyst is regenerated to continue the catalytic cycle.

The use of a large excess of the hydride acceptor (acetone) shifts the equilibrium of this reversible reaction towards the formation of the desired ketone product.[2]

Applications in Research and Drug Development

The Oppenauer oxidation has found significant application in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its mild conditions and high selectivity make it ideal for late-stage functional group transformations in multi-step syntheses.

  • Steroid and Hormone Synthesis: The reaction is widely used in the synthesis of steroid hormones. For example, progesterone (B1679170) can be prepared from pregnenolone, and codeinone (B1234495) from codeine.[5] The oxidation of cholesterol to cholest-4-en-3-one is a classic example demonstrating the utility of this reaction.

  • Alkaloid and Terpene Synthesis: The structural complexity and sensitive functional groups often present in alkaloids and terpenes make the Oppenauer oxidation a suitable method for their synthesis and modification.[2]

  • Fine Chemicals and Pharmaceutical Intermediates: The selective oxidation of secondary alcohols is a crucial step in the synthesis of many pharmaceutical intermediates and fine chemicals.

Data Presentation: Oppenauer Oxidation of Various Secondary Alcohols

The following table summarizes the results of the Oppenauer oxidation for a variety of secondary alcohols under different reaction conditions.

SubstrateCatalyst/Hydride AcceptorSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
CholesterolAluminum isopropoxide / CyclohexanoneToluene (B28343)Reflux0.592-95Organic Syntheses
CholesterolAluminum tert-butoxide / AcetoneBenzene75-85870-81Organic Syntheses
CarveolModified Aluminum Catalyst / t-BuCHOToluene21194[6][7]
α-DecalinolAluminum isopropoxide / Acetone---High[4]
6-Methyl-nona-3,5,7-trien-2-olAluminum tert-butoxide / Acetone----[4]
Various benzylic alcoholsRuCl₂(PPh₃)₃ / AcetoneAcetoneReflux-80-91[4]

Experimental Protocols

Protocol 1: Oppenauer Oxidation of Cholesterol to Cholestenone using Aluminum Isopropoxide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Cholesterol (100 g, 0.26 mole)

  • Aluminum isopropoxide (28 g, 0.14 mole)

  • Cyclohexanone (500 ml)

  • Sulfur-free toluene (2.3 L)

  • Saturated aqueous solution of potassium-sodium tartrate

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

  • Methanol

Equipment:

  • 5-L three-necked flask

  • Sealed mechanical stirrer

  • Dropping funnel

  • Take-off reflux condenser

  • Drying tubes with Drierite

  • Steam distillation apparatus

  • Rotary evaporator

Procedure:

  • System Preparation: To a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and take-off reflux condenser, add 2 L of sulfur-free toluene and boiling chips. Protect the openings with drying tubes.

  • Azeotropic Drying: Distill approximately 200 ml of toluene to azeotropically dry the system.

  • Reactant Addition: Add 100 g of cholesterol and 500 ml of cyclohexanone to the flask. Distill an additional 50 ml of toluene.

  • Catalyst Addition: Prepare a solution of 28 g of aluminum isopropoxide in 400 ml of dry toluene and add it dropwise to the reaction mixture over 30 minutes. During the addition, distill toluene at a rate slightly greater than the addition rate, so that about 600 ml of toluene is collected.

  • Reaction: After the addition is complete, distill an additional 300 ml of toluene. Allow the reaction mixture to cool to room temperature.

  • Work-up:

    • Add 400 ml of a saturated aqueous solution of potassium-sodium tartrate to the mixture.

    • Steam distill the mixture until about 6 L of distillate has been collected.

    • Cool the residual mixture and extract with one 300-ml portion and two 100-ml portions of chloroform.

    • Wash the combined chloroform extracts with two 100-ml portions of water and dry over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Remove the chloroform by distillation under reduced pressure.

    • Dissolve the residual oil in 150 ml of hot methanol.

    • Cool the solution to about 40°C, seed with cholestenone crystals, and allow to cool slowly.

    • Store the mixture at 0°C overnight.

    • Collect the product by suction filtration, wash with cold methanol, and dry under vacuum.

    • Expected yield: 92-95 g (92-95%).

Protocol 2: General Procedure for the Oxidation of a Secondary Benzylic Alcohol

This is a general procedure based on modern modifications of the Oppenauer oxidation.

Materials:

  • Secondary benzylic alcohol (1.0 mmol)

  • Aluminum isopropoxide (0.1 mmol, 10 mol%)

  • Acetone (10 mL, large excess)

  • Anhydrous toluene (20 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane (B92381)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary benzylic alcohol (1.0 mmol), anhydrous toluene (20 mL), and acetone (10 mL).

  • Catalyst Addition: Add aluminum isopropoxide (0.1 mmol) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ketone.

Mandatory Visualizations

Oppenauer_Mechanism Alcohol R₂CHOH (Secondary Alcohol) Alkoxide R₂CHO-Al(O-i-Pr)₂ (Aluminum Alkoxide) Alcohol->Alkoxide + Al(O-i-Pr)₃ Catalyst Al(O-i-Pr)₃ (Aluminum Isopropoxide) Acetone (CH₃)₂C=O (Acetone) Complex Six-membered Transition State Acetone->Complex + R₂CHO-Al(O-i-Pr)₂ Ketone R₂C=O (Ketone) Complex->Ketone Hydride Shift Complex->Ketone Isopropanol (CH₃)₂CHOH (Isopropanol)

Caption: Mechanism of the Oppenauer Oxidation.

Experimental_Workflow start Start setup Reaction Setup: - Secondary Alcohol - Solvent (e.g., Toluene) - Hydride Acceptor (e.g., Acetone) start->setup add_catalyst Add Aluminum Isopropoxide setup->add_catalyst reaction Heat to Reflux (Monitor by TLC) add_catalyst->reaction quench Cool and Quench (e.g., with dilute acid) reaction->quench extract Extraction with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Ketone Product purify->product

Caption: General Experimental Workflow.

References

Sol-Gel Synthesis of Alumina Nanoparticles from Aluminum Isopropoxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxide (Alumina, Al₂O₃) nanoparticles are of significant interest in various scientific and industrial fields due to their exceptional properties, including high thermal and chemical stability, excellent mechanical strength, and a large surface area.[1][2] The sol-gel method, a versatile wet-chemical technique, is widely employed for synthesizing alumina (B75360) nanoparticles with controlled size, high purity, and homogeneity.[3] This process involves the hydrolysis and condensation of a metal alkoxide precursor, in this case, aluminum isopropoxide, to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network).

These application notes provide a comprehensive overview and detailed protocols for the synthesis of alumina nanoparticles using aluminum isopropoxide as a precursor. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the synthesis process, characterization, and potential applications, particularly in the realm of nanomedicine. Alumina nanoparticles are emerging as promising candidates for drug delivery systems due to their biocompatibility and the ease with which their surface can be functionalized to enhance drug loading and targeted delivery.[4][5]

Physicochemical Properties and the Influence of Synthesis Parameters

The final properties of the synthesized alumina nanoparticles are highly dependent on several key parameters during the sol-gel process. Careful control of these factors allows for the tuning of particle size, surface area, pore volume, and crystalline phase, which in turn dictates their performance in various applications.

Key Synthesis Parameters:
  • Precursor Concentration: The concentration of aluminum isopropoxide in the solvent affects the nucleation and growth kinetics of the nanoparticles.

  • pH of the Solution: The pH plays a crucial role in the hydrolysis and condensation rates. Acidic conditions (pH ~4) tend to favor the formation of less agglomerated nanoparticles, while basic conditions (pH > 10) can lead to larger agglomerates.[6][7]

  • Water-to-Alkoxide Ratio: This ratio significantly influences the hydrolysis process and the resulting textural properties of the alumina nanoparticles.[6]

  • Solvent: The choice of solvent (e.g., 1-butanol, tert-butanol, 2-propanol) can affect the textural properties of the resulting γ-alumina.[1]

  • Calcination Temperature: The final heat treatment step is critical for the transformation of the amorphous alumina gel into its crystalline phases (e.g., gamma-Al₂O₃, alpha-Al₂O₃). The temperature directly impacts the particle size, crystallinity, and surface area.[2][8][9][10][11][12]

The following tables summarize the quantitative data on how these parameters influence the properties of alumina nanoparticles synthesized via the sol-gel method.

Table 1: Effect of Solvent on the Properties of γ-Alumina Nanoparticles [1]

SolventSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Particle Size (nm)
1-butanol3390.38<10
tert-butanol3510.46<10
2-propanol3420.41<10

Data obtained for γ-alumina nanoparticles synthesized from aluminum isopropoxide and calcined at 600°C for 6 hours.[1]

Table 2: Influence of Calcination Temperature on the Properties of Alumina Nanoparticles [2][12]

Calcination Temperature (°C)Crystalline PhaseCrystallite Size (nm)Specific Surface Area (m²/g)Pore Volume (cm³/g)
400Amorphous/γ-Al₂O₃---
600γ-Al₂O₃26.45327.250.818
650γ-Al₂O₃25.27218.450.546
800γ-Al₂O₃---
900γ-Al₂O₃---
1000θ-Al₂O₃---
1100α-Al₂O₃15.4 - 41.574.940.082

This table combines data from multiple sources to illustrate general trends. Specific values can vary based on other synthesis parameters.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sol-gel synthesis of alumina nanoparticles from aluminum isopropoxide.

Materials and Equipment:
  • Aluminum isopropoxide (AIP, Al(OCH(CH₃)₂)₃)

  • Anhydrous ethanol (B145695) or other suitable alcohol (e.g., 1-butanol, tert-butanol, 2-propanol)

  • Deionized water

  • Nitric acid (HNO₃) or Acetic acid (CH₃COOH) as a catalyst

  • Ammonia solution (for pH adjustment if needed)

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Condenser

  • Drying oven

  • Muffle furnace

  • Centrifuge

Protocol 1: Sol-Gel Synthesis of γ-Alumina Nanoparticles

This protocol is a synthesis of methodologies reported in the literature.[1]

  • Preparation of the Alkoxide Solution:

    • Dissolve a specific amount of aluminum isopropoxide in a chosen alcohol (e.g., 1-butanol, tert-butanol, or 2-propanol) in a beaker with continuous and vigorous magnetic stirring. A common weight ratio of AIP to solvent is 1:60.[1]

    • Stir the solution for approximately 3 hours at room temperature until all the aluminum isopropoxide particles are completely dissolved.

  • Hydrolysis:

    • Prepare a mixture of deionized water and an acid catalyst (e.g., acetic acid). A typical weight ratio of AIP to water is 1:1, and the ratio of AIP to acetic acid can be around 40:1.[1]

    • Add the water-acid mixture drop-wise to the aluminum isopropoxide solution while maintaining vigorous stirring.

    • Continue stirring the solution for another 3 hours to ensure complete hydrolysis. The solution will gradually turn into a viscous sol.

  • Gelation and Aging:

    • Cover the beaker and leave the sol to age at room temperature. The aging time can vary, but a typical duration is 24-48 hours, during which the sol will transform into a rigid gel.

  • Drying:

    • Place the wet gel in a drying oven at a temperature of 80-100°C for 12-24 hours to remove the solvent. The result will be a white, amorphous powder.

  • Calcination:

    • Grind the dried powder to a fine consistency.

    • Place the powder in a crucible and calcine it in a muffle furnace. To obtain the γ-Al₂O₃ phase, a typical calcination temperature is 600°C for 6 hours, with a heating rate of 2°C/minute.[1]

    • After calcination, allow the furnace to cool down slowly to room temperature. The resulting white powder consists of γ-alumina nanoparticles.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the fundamental chemical transformations in the sol-gel process.

SolGel_Workflow cluster_synthesis Synthesis Steps AIP Aluminum Isopropoxide Dissolution Alkoxide Solution AIP->Dissolution Solvent Alcohol (e.g., Butanol) Solvent->Dissolution Water_Acid Water + Acid Catalyst Hydrolysis Sol Formation Water_Acid->Hydrolysis Dissolution->Hydrolysis Stirring (3h) Gelation Gel Formation Hydrolysis->Gelation Stirring (3h) Drying Amorphous Powder Gelation->Drying Aging (24-48h) Calcination Calcination Drying->Calcination Grinding Alumina_NP Alumina Nanoparticles (γ-Al₂O₃) Calcination->Alumina_NP High Temperature

Caption: Experimental workflow for the sol-gel synthesis of alumina nanoparticles.

SolGel_Chemistry cluster_reactions Chemical Reactions Hydrolysis Hydrolysis Al(OR)₃ + H₂O → Al(OR)₂(OH) + ROH Condensation Condensation Al-OH + HO-Al → Al-O-Al + H₂O Al-OH + RO-Al → Al-O-Al + ROH Hydrolysis->Condensation Polycondensation Polycondensation Formation of Al-O-Al Network Condensation->Polycondensation Gel Gel Network Polycondensation->Gel

Caption: Key chemical reactions in the sol-gel process.

Applications in Drug Development

The unique properties of alumina nanoparticles, such as their high surface area-to-volume ratio and biocompatibility, make them excellent candidates for various biomedical applications, particularly in drug delivery.[4][5] Their surfaces can be readily modified to attach drugs, targeting ligands, and polymers to enhance their therapeutic efficacy.

Surface Functionalization for Drug Delivery

Bare alumina nanoparticles often require surface modification to improve their stability in physiological environments and to facilitate drug attachment.[13] Common surface functionalization strategies include:

  • Silanization: This process utilizes silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), to introduce functional groups like amines (-NH₂) onto the nanoparticle surface.[13][14] These amine groups can then be used for the covalent attachment of drugs or other molecules.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface creates a hydrophilic layer that can reduce protein adsorption and prolong circulation time in the bloodstream.[13]

Protocol 2: Surface Functionalization with APTES

This protocol outlines the amination of alumina nanoparticles using APTES.[14]

  • Preparation:

    • Dry the synthesized alumina nanoparticles at 100°C for 3 hours to remove any adsorbed water.

    • Disperse 200 mg of the dried nanoparticles in toluene (B28343).

  • Silanization Reaction:

    • Add 2 ml of APTES to the nanoparticle suspension.

    • Heat the mixture under reflux for 16 hours with continuous stirring.

  • Washing:

    • After the reaction, cool the mixture to room temperature.

    • Wash the functionalized nanoparticles two to three times with toluene and then three times with acetone (B3395972) to remove any unreacted APTES.

    • Dry the resulting amine-functionalized alumina nanoparticles at 40°C for 12 hours.

Drug Loading and Release

The functionalized alumina nanoparticles can be loaded with various therapeutic agents. For instance, drugs can be conjugated to the amine groups on the surface of APTES-functionalized nanoparticles. The release of the drug can be controlled, and in some cases, triggered by changes in the physiological environment, such as pH.[5] For example, in the acidic environment of endosomes after cellular uptake, the drug can be released from the nanoparticle carrier.[4]

DrugDelivery_Pathway cluster_process Cellular Uptake and Drug Release NP_Drug Drug-Loaded Alumina Nanoparticle Cell Target Cell NP_Drug->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-Triggered Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and drug release mechanism of alumina nanoparticles.

Conclusion

The sol-gel synthesis of alumina nanoparticles from aluminum isopropoxide is a robust and highly tunable method for producing materials with desirable properties for a range of applications. For researchers in drug development, these nanoparticles offer a versatile platform for creating advanced drug delivery systems. By carefully controlling the synthesis parameters and employing appropriate surface functionalization strategies, alumina nanoparticles can be engineered to improve the therapeutic outcomes of various drugs. The protocols and data provided in these application notes serve as a valuable resource for scientists and researchers venturing into the synthesis and application of alumina nanoparticles in nanomedicine.

References

Application Notes and Protocols: Aluminum Isopropoxide as a Catalyst for Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of aluminum isopropoxide [Al(OiPr)₃] as a catalyst in the ring-opening polymerization (ROP) of lactones. This catalytic system is a versatile and efficient method for synthesizing biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have significant applications in the biomedical and pharmaceutical fields.

Introduction

Aluminum isopropoxide is a well-established, inexpensive, and readily available catalyst for the ring-opening polymerization of various cyclic esters (lactones).[1][2] It facilitates a "living" polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI).[3][4] The mechanism proceeds through a coordination-insertion pathway, where the lactone monomer coordinates to the aluminum center and is subsequently inserted into the aluminum-alkoxide bond.[3][5] This process can be initiated by the isopropoxide groups of the catalyst, with each of the three alkoxide groups capable of initiating a polymer chain.[3]

The catalytic activity of aluminum isopropoxide can be influenced by its aggregation state, typically existing as a mixture of trimeric (A₃) and tetrameric (A₄) structures.[6] The polymerization kinetics can also be affected by the presence of alcohols or diols, which can act as chain-transfer agents, allowing for the synthesis of telechelic polymers with functional end-groups.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ring-opening polymerization of lactones using aluminum isopropoxide as a catalyst.

Table 1: Polymerization of D-Lactide in the Melt

Monomer:Catalyst Ratio ([M]:[Al])Conversion (%)Number Average Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Polymerization Temperature (°C)
250---185
500---185
1,00094.4678,634-200
1,00077.3332,3651.48-

Data sourced from a study on D-lactide melt polymerization.[7]

Table 2: Polymerization of L,L-Lactide

InitiatorMolecular Weight (M̄ₙ)Polydispersity Index (M̄w/M̄ₙ)
A₃ (trimer)Controlled by [M]₀/[I]₀Low

A₃-initiated polymerization of L,L-Lactide exhibits characteristics of a living process with fast and quantitative initiation.[4]

Table 3: General Performance in Lactide Polymerization

ParameterValueConditions
Polydispersity Index (PDI)1.1 to 1.4Toluene (B28343), 70°C
Active Sites per Aluminum3Toluene, 70°C

This data highlights the controlled nature of the polymerization, with each aluminum isopropoxide molecule capable of initiating three polymer chains.[3]

Experimental Protocols

Materials and Reagents
  • Lactone Monomer: ε-caprolactone (CL) or lactide (LA), purified by recrystallization or distillation.

  • Catalyst: Aluminum isopropoxide [Al(OiPr)₃], purified by sublimation or multiple distillations under reduced pressure (e.g., 150 °C, 2 mbar).

  • Solvent: Anhydrous toluene or tetrahydrofuran (B95107) (THF), distilled over a suitable drying agent (e.g., sodium/benzophenone).

  • Chain-Transfer Agent (Optional): Anhydrous alcohol or diol (e.g., ethanol, 1,5-pentanediol).

  • Inert Gas: High-purity nitrogen or argon.

General Polymerization Procedure

This protocol describes a typical lab-scale ring-opening polymerization of a lactone using aluminum isopropoxide. All manipulations should be performed using standard high-vacuum or glovebox techniques to exclude moisture and air.

  • Catalyst and Monomer Preparation:

    • In a glovebox or under a flow of inert gas, accurately weigh the purified aluminum isopropoxide and the lactone monomer into a pre-dried reaction vessel (e.g., a Schlenk flask).

    • If a chain-transfer agent is used, it should be added at this stage.

  • Solvent Addition:

    • Add the required volume of anhydrous solvent to the reaction vessel via cannula transfer or a gas-tight syringe to achieve the desired monomer concentration (e.g., 2 mol·L⁻¹).

  • Polymerization:

    • Place the reaction vessel in a thermostatically controlled oil bath at the desired polymerization temperature (e.g., 25 °C to 80 °C).[4]

    • Stir the reaction mixture for the specified duration. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Polymer Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the polymerization by adding a small amount of acidified methanol (B129727) or by exposing the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Characterization
  • Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the signals of the monomer and the polymer.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using, for example, THF as the eluent and calibrated with polystyrene standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

Diagrams

Reaction Mechanism

The ring-opening polymerization of lactones catalyzed by aluminum isopropoxide proceeds via a coordination-insertion mechanism.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Al_cat Al(OiPr)₃ Coord_complex Coordinated Complex Al_cat->Coord_complex Coordination Lactone Lactone (e.g., ε-Caprolactone) Lactone->Coord_complex Insertion Ring-Opening & Insertion Coord_complex->Insertion Growing_chain Growing Polymer Chain Al(OiPr)₂(O-Polymer) Insertion->Growing_chain Growing_chain->Growing_chain Hydrolysis Hydrolysis Growing_chain->Hydrolysis Final_polymer Final Polymer HO-Polymer Hydrolysis->Final_polymer

Caption: Coordination-insertion mechanism of lactone polymerization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of polylactones using aluminum isopropoxide.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization A Purify Catalyst (Al(OiPr)₃) D Combine Reagents under Inert Atmosphere A->D B Purify Monomer (Lactone) B->D C Dry Solvent C->D E Heat and Stir (e.g., 25-80°C) D->E F Monitor Conversion (¹H NMR) E->F G Terminate Reaction (e.g., Acidified Methanol) F->G H Precipitate Polymer G->H I Filter and Dry H->I J Determine Mn and PDI (GPC) I->J K Confirm Structure (NMR) I->K

References

Protocol for Tishchenko reaction using Aluminium isopropoxide catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Tishchenko reaction, a powerful method for the synthesis of esters from aldehydes using aluminum isopropoxide as a catalyst. The Tishchenko reaction is an atom-economical disproportionation reaction where two equivalents of an aldehyde are converted into the corresponding ester. This application note details the reaction mechanism, a step-by-step experimental protocol, and a summary of reaction parameters for various aldehydes.

Introduction

The Tishchenko reaction, first reported by Vyacheslav Tishchenko in 1906, is a classic organic transformation that offers a direct route to esters from aldehydes. The reaction is particularly noteworthy for its use with both enolizable and non-enolizable aldehydes.[1][2][3] Aluminum alkoxides, especially aluminum isopropoxide, are highly effective catalysts for this transformation.[2] The reaction proceeds through a catalytic cycle involving the formation of a hemiacetal intermediate followed by an intramolecular hydride transfer. This method is of significant interest in synthetic chemistry due to its high atom economy and the utility of esters as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanism

The catalytic cycle of the Tishchenko reaction using aluminum isopropoxide is initiated by the coordination of the aluminum catalyst to the carbonyl oxygen of an aldehyde molecule, activating it towards nucleophilic attack. A second aldehyde molecule then attacks the activated carbonyl, leading to the formation of a hemiacetal intermediate. The key step of the mechanism is an intramolecular 1,3-hydride shift from the hemiacetal methine to the carbonyl carbon of the second aldehyde moiety. This hydride transfer results in the formation of the ester product and regenerates the aluminum alkoxide catalyst, allowing the cycle to continue. To minimize potential side reactions, it is often recommended to conduct the reaction at low temperatures and with low catalyst loadings.[1]

Experimental Protocols

This section provides a general protocol for the Tishchenko reaction using aluminum isopropoxide. Specific examples for aromatic and aliphatic aldehydes are also detailed.

Materials and Reagents
  • Aldehyde (e.g., benzaldehyde (B42025), n-butyraldehyde, isobutyraldehyde)

  • Aluminum isopropoxide (commercially available or freshly prepared)

  • Anhydrous solvent (e.g., toluene, benzene, or neat aldehyde)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

General Experimental Procedure
  • Catalyst Preparation (if not commercially available): Freshly prepared aluminum isopropoxide is recommended for optimal activity. A general procedure involves the reaction of aluminum foil or turnings with anhydrous isopropanol (B130326) in the presence of a catalytic amount of mercuric chloride and iodine. The reaction is initiated by gentle heating and, once started, may require cooling to control the exothermic reaction. The product can be purified by distillation under reduced pressure.

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aldehyde and the anhydrous solvent (if used). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Aluminum isopropoxide (typically 5-10 mol%) is added to the stirred solution of the aldehyde.

  • Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl solution. The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude ester is purified by either distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of Benzyl (B1604629) Benzoate (B1203000) from Benzaldehyde
  • In a flame-dried 250 mL round-bottom flask, place freshly distilled benzaldehyde (50 g, 0.47 mol).

  • Add aluminum isopropoxide (5.0 g, 0.024 mol, ~5 mol%).

  • Stir the mixture at room temperature. An exothermic reaction is usually observed.

  • After the initial exothermic reaction subsides, continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 100 mL of diethyl ether and slowly pour the mixture into a separatory funnel containing 100 mL of 1 M HCl.

  • Separate the layers and wash the organic layer with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford benzyl benzoate as a colorless oil. A yield of 90-95% can be expected.[4][5]

Data Presentation

The following table summarizes the reaction conditions and yields for the Tishchenko reaction with various aldehydes using aluminum isopropoxide as the catalyst.

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzaldehyde5NeatRoom Temp.2-490-95[4]
n-Butyraldehyde10Neat0 - Room Temp.12~85
Isobutyraldehyde10NeatRoom Temp.24~80[6]
Acetaldehyde1-5Neat0-201-3>95[7]

Visualizations

Catalytic Cycle of the Tishchenko Reaction

Tishchenko_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction A Al(OiPr)₃ + RCHO B [Al(OiPr)₃(RCHO)] Activated Aldehyde A->B Coordination C Hemiacetal Intermediate B->C + RCHO D Transition State (Hydride Shift) C->D Rearrangement E Al(OiPr)₂(OCH₂R) + RCO₂R D->E Hydride Transfer E->A Ligand Exchange + RCHO Reactants 2 RCHO Product RCO₂CH₂R Reactants->Product Al(OiPr)₃

Caption: Catalytic cycle of the Tishchenko reaction with aluminum isopropoxide.

Experimental Workflow for the Tishchenko Reaction

Tishchenko_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Prepare Dry Glassware and Reagents Setup Setup Reaction Flask with Aldehyde Prep->Setup Add_Cat Add Aluminum Isopropoxide Setup->Add_Cat React Stir at Desired Temperature Monitor by TLC/GC Add_Cat->React Quench Quench with 1 M HCl React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Anhydrous Agent Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for the Tishchenko reaction.

References

Preparation of High Surface Area Alumina Using Aluminum Isopropoxide Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High surface area alumina (B75360) (Al₂O₃) is a critical material in various scientific and industrial applications, including catalysis, adsorption, and as a support for drug delivery systems.[1][2][3] The sol-gel method, utilizing aluminum isopropoxide as a precursor, is a widely employed technique for synthesizing alumina with tailored properties such as high surface area and controlled pore size distribution.[1][4][5] This document provides detailed protocols and application notes for the preparation of high surface area γ-alumina nanoparticles via the sol-gel method. The procedures outlined are designed to be reproducible and adaptable for various research and development purposes.

Experimental Workflow

The overall process for synthesizing high surface area alumina from aluminum isopropoxide involves the hydrolysis and condensation of the precursor to form a gel, followed by drying and calcination to obtain the final alumina product.

Workflow cluster_prep Solution Preparation cluster_synthesis Sol-Gel Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization A Aluminum Isopropoxide (AIP) E Mixing and Stirring A->E B Solvent (e.g., tert-butanol) B->E C Deionized Water C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Hydrolysis & Condensation (Sol Formation) E->F G Aging (Gel Formation) F->G H Drying G->H I Calcination H->I J High Surface Area γ-Alumina I->J K BET (Surface Area) XRD (Phase) SEM (Morphology) J->K

Caption: Experimental workflow for the synthesis of high surface area alumina.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of γ-Alumina Nanoparticles

This protocol is adapted from a method demonstrated to produce γ-alumina with a high specific surface area.[4]

Materials:

  • Aluminum isopropoxide (AIP)

  • tert-Butanol (B103910) (solvent)

  • Deionized water

  • Acetic acid (hydrolysis rate controller)

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and flasks

  • Condenser

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 3g of aluminum isopropoxide in 230.8 ml of tert-butanol in a flask.

    • Stir the mixture vigorously using a magnetic stirrer for 3 hours at room temperature until the aluminum isopropoxide is completely dissolved.[6]

  • Hydrolysis:

    • Prepare a solution of deionized water and acetic acid. The weight ratio of AIP to H₂O should be 1:1, and the weight ratio of AIP to acetic acid should be 40:1.[6]

    • Slowly add the water/acetic acid solution to the aluminum isopropoxide solution while stirring continuously.

  • Gelation and Aging:

    • Continue stirring the mixture until a sol is formed.

    • Allow the sol to age at room temperature until a stable gel is formed. The aging time can influence the final properties of the alumina.

  • Drying:

    • Dry the gel in an oven at a controlled temperature (e.g., 100-120°C) to remove the solvent and water.

  • Calcination:

    • Place the dried powder in an alumina crucible and transfer it to a muffle furnace.

    • Heat the sample to 600°C with a ramp rate of 2°C/minute.[6]

    • Hold the temperature at 600°C for 6 hours to ensure the formation of γ-alumina.[6]

    • Allow the furnace to cool down slowly to room temperature.

Data Presentation

The following tables summarize the textural properties of alumina synthesized under different conditions, as reported in the literature.

Table 1: Influence of Solvent on Textural Properties of γ-Alumina [6]

SolventSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)
1-butanol (B46404)2890.38
tert-butanol3510.45
2-propanol3150.41

Table 2: Influence of Calcination Temperature on Alumina Properties [7]

Calcination Temperature (°C)Alumina PhaseSpecific Surface Area (m²/g)
470 - 770γ-Al₂O₃179 - 497
770 - 930δ-Al₂O₃156 - 230
930 - 1050θ-Al₂O₃11 - 200
1050 - 1400α-Al₂O₃2 - 17

Characterization

The synthesized alumina should be characterized to determine its physical and chemical properties.

Diagram of Characterization Techniques and Properties Measured

Characterization cluster_techniques Characterization Techniques cluster_properties Measured Properties Alumina High Surface Area Alumina XRD X-ray Diffraction (XRD) Alumina->XRD BET Brunauer-Emmett-Teller (BET) Alumina->BET SEM Scanning Electron Microscopy (SEM) Alumina->SEM TEM Transmission Electron Microscopy (TEM) Alumina->TEM TGA_DTA Thermogravimetric/Differential Thermal Analysis (TGA/DTA) Alumina->TGA_DTA Phase Crystalline Phase (e.g., γ, δ, θ, α) XRD->Phase SurfaceArea Specific Surface Area Pore Volume Pore Size Distribution BET->SurfaceArea Morphology Particle Shape and Size Surface Topology SEM->Morphology Microstructure Internal Structure Particle Size TEM->Microstructure ThermalStability Phase Transition Temperatures Weight Loss Profile TGA_DTA->ThermalStability

Caption: Key techniques for characterizing high surface area alumina.

  • X-ray Diffraction (XRD): To identify the crystalline phase of the alumina (e.g., γ-Al₂O₃, α-Al₂O₃).[4][8]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[7][9]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle agglomeration.[4]

  • Transmission Electron Microscopy (TEM): To determine the particle size and shape at the nanoscale.

Application Notes

  • Catalysis: The high surface area and porous structure of the synthesized γ-alumina make it an excellent catalyst support.[2][3] The large surface area provides more active sites for catalytic reactions.

  • Adsorption: Due to its high porosity and surface area, this material can be used as an adsorbent for the removal of contaminants from water and air.[4][10]

  • Drug Delivery: The controlled pore size and biocompatibility of alumina are advantageous for loading and releasing therapeutic agents in drug delivery systems.

  • Influence of Synthesis Parameters:

    • pH: The pH of the initial solution significantly affects the hydrolysis and condensation rates, thereby influencing the final particle size and surface area. Acidic conditions, around pH 4, tend to favor the formation of less agglomerated nanoparticles.[11]

    • Solvent: The choice of solvent can impact the textural properties of the alumina. For instance, tert-butanol has been shown to yield a higher surface area compared to 1-butanol or 2-propanol.[6]

    • Calcination Temperature: The calcination temperature is a critical parameter that determines the crystalline phase and surface area of the final product. Higher temperatures generally lead to a decrease in surface area due to sintering and phase transitions to more stable, less porous forms like α-alumina.[7][8]

By carefully controlling these synthesis parameters, researchers can tailor the properties of the alumina to meet the specific requirements of their intended application.

References

Application Notes and Protocols: Synthesis of Advanced Ceramic Materials Using Aluminium Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of advanced ceramic materials using aluminum isopropoxide as a primary precursor. The methodologies outlined are particularly relevant for the development of materials with applications in high-temperature environments, electronics, and biomedical implants.

Introduction to Aluminum Isopropoxide in Ceramic Synthesis

Aluminum isopropoxide (AIP) is a highly versatile precursor for the synthesis of advanced ceramic materials due to its high purity and reactivity.[1][2] It is commonly employed in the sol-gel process, a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[3][4] The sol-gel method offers excellent control over the material's microstructure, composition, and purity, making it ideal for creating high-performance ceramics.[5]

The fundamental chemistry of the sol-gel process involving aluminum isopropoxide involves two key reactions: hydrolysis and condensation.[6]

  • Hydrolysis: Aluminum isopropoxide reacts with water, leading to the replacement of isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH).

  • Condensation: The hydroxylated aluminum species then undergo condensation reactions to form Al-O-Al bridges, resulting in the formation of a three-dimensional oxide network, or gel.[6]

By carefully controlling reaction parameters such as temperature, pH, solvent, and the water-to-alkoxide ratio, the final properties of the ceramic material can be tailored to specific applications.[7]

Applications of Ceramics Synthesized from Aluminum Isopropoxide

Advanced ceramics derived from aluminum isopropoxide have a wide range of applications stemming from their desirable properties such as high thermal stability, mechanical strength, and chemical inertness.[8][9][10]

Key Application Areas:

  • High-Temperature Applications: Materials like Si-Al-C-N-O ceramics and mullite (B73837) fibers exhibit excellent thermal and oxidation resistance, making them suitable for environmental barrier coatings, high-temperature fibers, and matrices for composites.[11][12] Alumina (B75360) ceramics also retain a significant portion of their strength at elevated temperatures, making them ideal for furnace linings and crucibles.[13]

  • Biomedical Implants: The biocompatibility and wear resistance of high-purity alumina make it a suitable material for dental implants and prosthetic joints.[9]

  • Electronics and Semiconductors: Alumina ceramics are used as substrates for electronic circuits and in semiconductor manufacturing due to their excellent electrical insulation and thermal conductivity.[9]

  • Catalysis: High-surface-area γ-alumina, synthesized via the sol-gel method, is widely used as a catalyst and catalyst support in various chemical processes.[14][15]

  • Cutting Tools and Abrasives: The high hardness and wear resistance of alumina ceramics make them suitable for manufacturing cutting tools and abrasives.[9]

  • Aerospace Components: The combination of high strength, temperature resistance, and low density makes these ceramics valuable for aerospace applications.[8][9]

Experimental Protocols

Synthesis of γ-Alumina Nanoparticles via the Sol-Gel Method

This protocol describes a facile method for the synthesis of high-surface-area γ-alumina nanoparticles.[14]

Materials:

  • Aluminum isopropoxide (AIP)

  • 1-Butanol, tert-butanol, or 2-propanol (solvent)

  • Distilled water

  • Acetic acid (hydrolysis rate controller)

Equipment:

  • Magnetic stirrer

  • Beakers

  • Dropping funnel

  • Drying oven

  • Furnace

Procedure:

  • Dissolution of AIP: Dissolve 3g of aluminum isopropoxide in the chosen solvent (222 ml of 1-butanol, 230.8 ml of tert-butanol, or 229 ml of 2-propanol) under continuous and vigorous magnetic stirring for 3 hours at room temperature until all particles are dissolved.[14]

  • Hydrolysis: Prepare a mixture of 0.07 ml of acetic acid and 3 ml of distilled water. Add this mixture drop-wise to the AIP solution while stirring at 150 rpm. Continue stirring for 3 hours to ensure complete hydrolysis.[14]

  • Gelation and Drying: A uniform product will form. The resulting gel is then dried.

  • Calcination: Place the dried gel in an alumina crucible and heat it in a furnace to 600°C with a ramp rate of 2°C/minute. Maintain this temperature for 6 hours to obtain γ-alumina white powder.[14]

Quantitative Data Summary:

ParameterValueReference
AIP to Solvent Weight Ratio1:60[14]
AIP to H₂O Weight Ratio1:1[14]
AIP to Acetic Acid Weight Ratio40:1[14]
Stirring Speed150 rpm[14]
Calcination Temperature600°C[14]
Calcination Time6 hours[14]
Heating Rate2°C/minute[14]
Resulting Surface Area339–351 m²/g[14]
Synthesis of Mullite Fibers via the Sol-Gel Method

This protocol outlines the synthesis of mullite (3Al₂O₃·2SiO₂) fibers, a material known for its excellent high-temperature strength and creep resistance.[12][16]

Materials:

  • Aluminum isopropoxide (AIP)

  • Aluminum chloride (AC)

  • Tetraethylorthosilicate (TEOS)

  • Aqueous water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Apparatus for spinning fibers

  • Furnace

Procedure:

  • Sol Preparation: Prepare an aluminosilicate (B74896) spinnable sol with a stoichiometric mullite composition (Al:Si = 3:1) and an AIP/AC ratio of 2:1 in an aqueous solution. The pH of the sol should be adjusted to 2.[12][16]

  • Spinning: The prepared sol is then spun into fibers using an appropriate spinning technique.

  • Drying and Sintering: The spun fibers are dried and then sintered. The removal of organic compounds and chlorine is typically completed by 800°C.[12][16]

  • Mullitization: The complete transformation to mullite is achieved by sintering at 1200°C.[12][16] A controlled sintering schedule is crucial to avoid cracks and obtain fibers with a smooth surface and uniform diameter.[16]

Quantitative Data Summary:

ParameterValueReference
Stoichiometric Composition (Al:Si)3:1[12][16]
AIP to AC Ratio2:1[12][16]
Sol pH2[12][16]
Organic and Chlorine Removal Temperature800°C[12][16]
Mullitization Temperature1200°C[12][16]

Visualizing the Synthesis Process

General Sol-Gel Workflow for Ceramic Synthesis

The following diagram illustrates the fundamental steps involved in the sol-gel synthesis of advanced ceramics from aluminum isopropoxide.

Sol_Gel_Workflow Start Start: Aluminum Isopropoxide Precursor Dissolution Dissolution in Solvent Start->Dissolution Hydrolysis Hydrolysis (Addition of Water/Catalyst) Dissolution->Hydrolysis Condensation Condensation & Gelation Hydrolysis->Condensation Aging Aging of the Gel Condensation->Aging Drying Drying (Solvent Removal) Aging->Drying Calcination Calcination/Sintering Drying->Calcination End Final Ceramic Material Calcination->End

General Sol-Gel Synthesis Workflow
Logical Relationship in Mullite Fiber Synthesis

This diagram shows the relationship between precursors and processing steps in the synthesis of mullite fibers.

Mullite_Synthesis cluster_precursors Precursors cluster_process Synthesis Process AIP Aluminum Isopropoxide (AIP) Sol_Prep Sol Preparation (Al:Si = 3:1, pH=2) AIP->Sol_Prep AC Aluminum Chloride (AC) AC->Sol_Prep TEOS Tetraethylorthosilicate (TEOS) TEOS->Sol_Prep Spinning Fiber Spinning Sol_Prep->Spinning Sintering Drying & Sintering (800°C - 1200°C) Spinning->Sintering Mullite Mullite Fibers Sintering->Mullite

Mullite Fiber Synthesis Pathway

Characterization of Synthesized Ceramics

A comprehensive characterization of the synthesized ceramic materials is crucial to understand their properties and performance.

Common Characterization Techniques:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the material. For example, XRD is used to confirm the transformation to mullite at 1200°C.[12][16]

  • Scanning Electron Microscopy (SEM): To observe the microstructure, morphology, and particle size of the ceramic powders or fibers.[12][17]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructure of the materials.[5]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which is particularly important for catalytic applications.[17]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition of the gel and determine appropriate calcination temperatures.[5][17]

  • Mechanical Testing: Techniques like three-point bending tests are used to determine the flexural strength of the ceramic bodies.[18]

  • Density Measurement: Using techniques like helium pycnometry to determine the density of the final ceramic product.[18]

Conclusion

Aluminum isopropoxide is a cornerstone precursor in the sol-gel synthesis of a diverse range of advanced ceramic materials. The ability to precisely control the synthesis parameters allows for the tailoring of material properties to meet the demands of various high-performance applications. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore and develop novel ceramic materials for technological and biomedical advancements.

References

Application Notes and Protocols: Metal Alkoxide-Mediated Reactions in Epoxide and Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of organic synthesis, metal alkoxides are versatile reagents and catalysts. While the query specifically mentions aluminum isopropoxide for epoxidation, it is crucial to clarify that its primary role is not in the formation of epoxides from alkenes, but rather in oxidation-reduction reactions of alcohols and carbonyl compounds. The renowned method for the asymmetric epoxidation of allylic alcohols, the Sharpless Epoxidation, utilizes titanium (IV) isopropoxide . This document provides a detailed guide on the Sharpless Asymmetric Epoxidation, followed by the principal applications of aluminum isopropoxide, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Titanium (IV) Isopropoxide-Mediated Asymmetric Epoxidation (Sharpless Epoxidation)

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[1] This reaction is highly valued for its predictability, reliability, and the high enantiomeric excess of its products.[2]

Signaling Pathway and Mechanism

The reaction involves the use of a chiral catalyst formed in situ from titanium (IV) isopropoxide and a dialkyl tartrate (usually diethyl tartrate, DET, or diisopropyl tartrate, DIPT). The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[1][3] The chirality of the tartrate ligand dictates the stereochemical outcome of the epoxidation.[2]

Sharpless_Epoxidation Ti_OiPr4 Ti(O-i-Pr)₄ Catalyst Chiral Titanium-Tartrate Complex (Dimer) Ti_OiPr4->Catalyst Ligand Exchange DET Chiral Tartrate (DET/DIPT) DET->Catalyst Allyl_OH Allylic Alcohol Substrate_Complex Catalyst-Substrate Complex Allyl_OH->Substrate_Complex TBHP t-BuOOH TBHP->Substrate_Complex Oxygen Transfer Catalyst->Substrate_Complex Coordination Substrate_Complex->Catalyst Catalyst Regeneration Epoxy_Alcohol 2,3-Epoxyalcohol Substrate_Complex->Epoxy_Alcohol Product Release tBuOH t-BuOH Substrate_Complex->tBuOH

Figure 1: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Experimental Protocol: Asymmetric Epoxidation of Geraniol (B1671447)

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol using (+)-diisopropyl tartrate ((+)-DIPT).

Materials:

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., 5.5 M)

  • Geraniol

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 3Å Molecular Sieves, powdered and activated

  • Sodium hydroxide (B78521) (NaOH) solution, 10% aqueous

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Activate 3Å molecular sieves by heating under vacuum.

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

  • Add the powdered, activated 3Å molecular sieves to the solvent.

  • Cool the flask to -20°C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Add (+)-diisopropyl tartrate ((+)-DIPT) to the stirred suspension.

  • Slowly add titanium (IV) isopropoxide (Ti(O-i-Pr)₄) via syringe. The solution should turn a pale yellow. Stir for 30 minutes at -20°C.

  • Add geraniol to the reaction mixture.

  • Add the anhydrous solution of tert-butyl hydroperoxide (TBHP) dropwise while maintaining the temperature at -20°C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl.

  • Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A white precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure epoxy alcohol.

Data Presentation
ParameterTypical Value/Condition
Catalyst Loading 5-10 mol%[4]
Chiral Ligand L-(+)-DET or D-(-)-DET
Oxidant tert-Butyl hydroperoxide (TBHP)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -20°C to -30°C
Reaction Time 2-6 hours
Typical Yield 70-95%
Enantiomeric Excess >90%

Part 2: Aluminum Isopropoxide-Mediated Reactions

Aluminum isopropoxide [Al(O-i-Pr)₃] is a valuable reagent in organic synthesis, primarily known for its role in the Meerwein-Ponndorf-Verley (MPV) reduction and the Oppenauer oxidation.[5][6] These reactions represent a reversible pathway for the reduction of aldehydes and ketones to alcohols and the oxidation of secondary alcohols to ketones, respectively.[7]

Meerwein-Ponndorf-Verley (MPV) Reduction and Oppenauer Oxidation

The MPV reduction uses aluminum isopropoxide as a catalyst to reduce a carbonyl compound, with isopropanol (B130326) serving as both the solvent and the hydride donor.[5] The reaction is driven to the product side by distilling off the acetone (B3395972) byproduct.[6] The Oppenauer oxidation is the reverse reaction, where an excess of a ketone (often acetone) is used to drive the equilibrium towards the oxidation of a secondary alcohol.[6]

MPV_Oppenauer cluster_reagents Reagents Ketone Ketone/Aldehyde Transition_State Six-membered Transition State Ketone->Transition_State + Isopropanol Alcohol Secondary Alcohol Alcohol->Transition_State + Acetone Al_OiPr3 Al(O-i-Pr)₃ Isopropanol Isopropanol (Excess) Acetone Acetone (Excess) Transition_State->Ketone Oppenauer Oxidation Transition_State->Alcohol MPV Reduction

Figure 2: Reversible relationship between MPV Reduction and Oppenauer Oxidation.

Experimental Protocol: MPV Reduction of Cyclohexanone (B45756)

This protocol describes the reduction of cyclohexanone to cyclohexanol (B46403).

Materials:

  • Aluminum isopropoxide

  • Cyclohexanone

  • Isopropanol, anhydrous

  • Toluene, anhydrous

  • Dilute sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • To the flame-dried reaction flask, add aluminum isopropoxide and anhydrous toluene.

  • Heat the mixture to reflux to azeotropically remove any trace water.

  • Cool the mixture slightly and add anhydrous isopropanol and cyclohexanone.

  • Slowly heat the mixture to distill off the acetone-isopropanol azeotrope. The rate of distillation should be controlled to maintain a gentle reflux.

  • Continue the distillation until the temperature of the distillate reaches the boiling point of pure isopropanol, indicating that most of the acetone has been removed.

  • Cool the reaction mixture to room temperature.

  • Hydrolyze the aluminum alkoxide product by slowly adding dilute sulfuric acid with cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting cyclohexanol by distillation.

Data Presentation
ReactionKey Reagent (Excess)Product
MPV Reduction IsopropanolAlcohol
Oppenauer Oxidation AcetoneKetone/Aldehyde
Isomerization of Epoxides

While not its primary application, aluminum isopropoxide can be used to catalyze the isomerization of epoxides to allylic alcohols. However, this reaction is often slow and may result in poor conversions and yields compared to other metal alkoxides, such as those of titanium or zirconium.[8]

Conclusion

It is essential for researchers to distinguish between the applications of different metal alkoxides. For the enantioselective epoxidation of allylic alcohols, titanium (IV) isopropoxide is the catalyst of choice in the Sharpless Asymmetric Epoxidation. Aluminum isopropoxide , on the other hand, is the classic reagent for the Meerwein-Ponndorf-Verley reduction and Oppenauer oxidation, providing a mild and selective method for the interconversion of alcohols and carbonyl compounds. Understanding these distinct roles is critical for the successful design and execution of synthetic strategies in drug development and chemical research.

References

Application of Aluminum Isopropoxide in the Synthesis of Coordination Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum isopropoxide [Al(O-i-Pr)₃] serves as a versatile and efficient precursor in the synthesis of aluminum-based coordination polymers, more commonly known as metal-organic frameworks (Al-MOFs). These materials are of significant interest due to their high porosity, exceptional thermal and chemical stability, and the low cost and abundance of aluminum.[1][2] The use of aluminum isopropoxide offers distinct advantages in certain synthetic routes, particularly in scalable and environmentally friendly processes. Its dual role as a basic and chelating agent can facilitate reactions with organic linkers without the need for additional pH modifiers, leading to cleaner product formation and simplified workup procedures.[2][3] This is particularly relevant for large-scale industrial production where minimizing waste and processing steps is crucial.[2]

This document provides detailed application notes and experimental protocols for the synthesis of various Al-MOFs using aluminum isopropoxide, focusing on both conventional and advanced synthetic methodologies.

Conventional Synthesis: One-Step Aqueous Route

A significant advancement in the synthesis of Al-MOFs is the development of a scalable, one-step method that utilizes aluminum isopropoxide in water. This approach is notable for its simplicity, high yields, and the absence of co-produced salts, which simplifies the purification process.[2] This method has been successfully applied to synthesize several important Al-MOFs, including Al-fum, MIL-96, MIL-120, and MIL-160.[2]

Logical Workflow for One-Step Aqueous Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Organic_Linker Organic Linker (e.g., Fumaric Acid, BTeC) Mixing Mixing and Heating (100 °C, 24h, 500 rpm) Organic_Linker->Mixing Water Water (Solvent) Water->Mixing Centrifugation Centrifugation Mixing->Centrifugation Collection Al_Isopropoxide Aluminum Isopropoxide (Added to heated mixture) Al_Isopropoxide->Mixing Drying Drying (70 °C overnight) Centrifugation->Drying Final_Product Crystalline Al-MOF Powder Drying->Final_Product

Caption: Workflow for the scalable one-step synthesis of Al-MOFs.

Quantitative Data for Conventionally Synthesized Al-MOFs

The following table summarizes the key properties of Al-MOFs synthesized via the one-step aqueous method using aluminum isopropoxide.

MOF NameOrganic LinkerYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
Al-fumFumaric Acid>90~325~0.24
MIL-961,3,5-Benzenetricarboxylic acid (BTC)>90~1100~0.58
MIL-1201,2,4,5-Benzenetetracarboxylic acid (BTeC)>90~1100~0.58
MIL-1602,5-Furandicarboxylic acid (FDCA)>90~325~0.24
Data sourced from scalable one-step synthesis protocols.[2]
Experimental Protocol: Synthesis of MIL-160

This protocol is adapted from the scalable one-step synthesis methodology.[2]

Materials:

  • Aluminum isopropoxide

  • 2,5-Furandicarboxylic acid (FDCA)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heated oil bath with magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • The organic linker (FDCA) and deionized water are added to the round-bottom flask.

  • The mixture is heated to 100 °C in an oil bath with stirring set to 500 rpm to achieve maximum solubilization of the linker.

  • Once the linker is dissolved, aluminum isopropoxide is added to the hot mixture.

  • The reaction is continued under reflux at 100 °C for 24 hours.

  • After 24 hours, the reaction mixture is cooled to room temperature.

  • The solid product is collected by centrifugation.

  • The resulting white powder is placed in a drying oven at 70 °C overnight.

  • The final product is a highly crystalline MIL-160 powder, which requires no further washing steps.[2]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a powerful technique for the rapid production of coordination polymers, offering significantly reduced reaction times, smaller and more uniform particle sizes, and high yields compared to conventional hydrothermal methods.[4][5] This methodology has been successfully applied to a wide range of Al-MOFs, including DUT-4, DUT-5, MIL-53, NH₂-MIL-53, and MIL-100.[4][5]

It is important to note that while microwave-assisted synthesis is well-established for Al-MOFs, the existing literature predominantly reports the use of aluminum salts, such as aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O), as the aluminum precursor.[4][5] Detailed protocols for the microwave-assisted synthesis of common Al-MOFs specifically using aluminum isopropoxide are not as readily available in peer-reviewed literature. The protocols provided below are representative of the microwave-assisted synthesis of Al-MOFs and utilize aluminum nitrate, highlighting the general principles of this rapid synthesis technique.

Conceptual Workflow for Microwave-Assisted Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Activation Al_Source Aluminum Source (e.g., Al(NO₃)₃·9H₂O) MW_Reactor Microwave Reactor (Heating at 120-210 °C for < 2h) Al_Source->MW_Reactor Organic_Linker Organic Linker Organic_Linker->MW_Reactor Solvent Solvent (e.g., Water, Ethanol) Solvent->MW_Reactor Centrifugation Centrifugation & Washing MW_Reactor->Centrifugation Rapid Synthesis Drying Drying Centrifugation->Drying Activation Activation (Heating under vacuum) Drying->Activation Final_Product Porous Al-MOF Activation->Final_Product

Caption: General workflow for microwave-assisted synthesis of Al-MOFs.

Quantitative Data for Microwave-Assisted Synthesis of Al-MOFs (Using Aluminum Nitrate)

The following table presents data for several Al-MOFs synthesized via microwave-assisted methods using aluminum nitrate as the precursor, demonstrating the efficiency of this technique.

MOF NameOrganic LinkerSynthesis TimeYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
DUT-54,4'-Biphenyldicarboxylic acid46 min7613600.53
MIL-531,4-Benzenedicarboxylic acid83 min6911200.49
NH₂-MIL-532-Aminoterephthalic acid52 min738900.41
Data sourced from microwave-assisted synthesis protocols using Al(NO₃)₃·9H₂O.[4][5]
Representative Experimental Protocol: Microwave-Assisted Synthesis of DUT-5 (Using Aluminum Nitrate)

This protocol is representative of the microwave-assisted synthesis of Al-MOFs.[4][5]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • Ethanol (B145695) (EtOH)

Equipment:

  • Microwave synthesis reactor

  • Centrifuge

  • Drying oven

  • Vacuum oven for activation

Procedure:

  • In a microwave reactor vessel, combine aluminum nitrate nonahydrate (0.176 g, 0.47 mmol), 4,4'-biphenyldicarboxylic acid (0.087 g, 0.36 mmol), and ethanol (10.0 mL).[5]

  • Seal the vessel and heat the reaction mixture in the microwave reactor at 120 °C for 46 minutes.[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Separate the product from the reaction mixture by centrifugation.

  • Wash the collected solid three times with ethanol.[5]

  • Dry the product overnight in an oven at 50 °C.[5]

  • Activate the obtained creamy white crystalline powder by heating at 190 °C under vacuum to yield the porous DUT-5 material.[5]

Conclusion

Aluminum isopropoxide is a valuable precursor for the synthesis of aluminum-based coordination polymers, particularly in scalable, environmentally friendly, one-step aqueous routes. This method provides high yields of crystalline Al-MOFs without the formation of salt byproducts. While microwave-assisted synthesis is a highly effective and rapid method for producing Al-MOFs, the current body of literature favors the use of aluminum salts like aluminum nitrate as the metal source in these protocols. Researchers and professionals in drug development can leverage the protocols and data presented herein to synthesize a variety of Al-MOFs with tailored properties for applications such as gas storage, catalysis, and drug delivery. Further research into the application of aluminum isopropoxide in microwave-assisted synthesis could expand the toolkit for the rapid and green production of these advanced materials.

References

Aluminium isopropoxide for the preparation of thin films by chemical vapor deposition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Aluminum Isopropoxide for Thin Film Deposition

Introduction

Aluminum isopropoxide [Al(O-i-Pr)₃] is a volatile, solid metalorganic precursor widely utilized in the chemical vapor deposition (CVD) of aluminum oxide (Al₂O₃) thin films.[1] Its appeal lies in its relatively low decomposition temperature, ease of handling compared to pyrophoric precursors like trimethylaluminum, and its ability to produce high-purity alumina (B75360) coatings.[2][3] These Al₂O₃ films are critical in a variety of applications, serving as protective layers against wear and corrosion, thermal barriers, and dielectric materials in microelectronics.[2][3] This document provides detailed protocols for the deposition of Al₂O₃ thin films using aluminum isopropoxide via CVD, summarizing key experimental parameters and expected film characteristics.

Principle of Deposition

The CVD process using aluminum isopropoxide involves the thermal decomposition of the precursor in the vapor phase and its subsequent reaction on a heated substrate to form an aluminum oxide thin film. The overall reaction can be simplified as:

2Al(OCH(CH₃)₂)₃ → Al₂O₃ + 3H₂O + 6CH₃CH=CH₂

In practice, the deposition chemistry is more complex and can be influenced by the presence of carrier gases and oxidizing agents. The resulting films are typically amorphous as-deposited and can be crystallized into various phases of alumina (e.g., γ-Al₂O₃, κ-Al₂O₃, α-Al₂O₃) through post-deposition annealing at high temperatures.[2]

Experimental Protocols

1. Substrate Preparation

  • Select a suitable substrate (e.g., silicon wafer, quartz, stainless steel).

  • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic and particulate contamination.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • For silicon substrates, a final cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed to remove any remaining organic residues and create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Immediately load the cleaned substrate into the CVD reactor to prevent re-contamination.

2. Chemical Vapor Deposition (CVD) Procedure

  • System Preparation:

    • Load the cleaned substrate onto the substrate heater in the CVD reaction chamber.

    • Load aluminum isopropoxide powder into a bubbler or sublimation vessel. Note that it is challenging to regulate the vapor pressure of aluminum isopropoxide due to the existence of various isomeric forms with different vapor pressures.[1]

    • Heat the bubbler and the gas lines to a temperature sufficient to achieve the desired precursor vapor pressure while preventing condensation. A temperature range of 100-150°C is typically used.

    • Evacuate the reaction chamber to a base pressure of less than 1.5 mTorr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 300–1080 °C).[4]

    • Introduce a carrier gas (e.g., nitrogen or argon) through the bubbler containing the aluminum isopropoxide.

    • Introduce an oxidizing agent (e.g., oxygen, water vapor) into the reaction chamber, if required by the specific process. An excess of oxygen can facilitate the formation of dense alumina films.[4]

    • Maintain a constant pressure within the reaction chamber during deposition (e.g., 50–250 mbar).[4]

    • The deposition time will determine the final film thickness. A growth rate of up to approximately 0.94 µm/min has been reported.[2]

  • Post-Deposition:

    • After the desired deposition time, stop the flow of the precursor and oxidizing agent.

    • Turn off the substrate heater and allow the substrate to cool to room temperature under a flow of inert gas.

    • Vent the chamber to atmospheric pressure and remove the coated substrate.

3. Post-Deposition Annealing (Optional)

  • To crystallize the as-deposited amorphous Al₂O₃ film, place the coated substrate in a high-temperature furnace.

  • Ramp the temperature to the desired annealing temperature (e.g., 1200°C) in an inert or oxidizing atmosphere.[2]

  • Hold at the annealing temperature for a specified duration (e.g., 1-2 hours).

  • Cool the furnace down to room temperature. Annealing can induce the formation of α-Al₂O₃, κ-Al₂O₃, and γ-Al₂O₃ phases.[2]

Quantitative Data

The following table summarizes key deposition parameters and resulting film properties from various studies utilizing aluminum isopropoxide and its derivatives for Al₂O₃ thin film deposition.

PrecursorDeposition MethodSubstrate Temperature (°C)PressureGrowth RateFilm CharacteristicsReference
Aluminum IsopropoxideCVDNot SpecifiedNot Specified~0.94 µm/minAmorphous as-deposited; α-Al₂O₃, κ-Al₂O₃, γ-Al₂O₃ phases after annealing at 1200°C.[2]
Aluminum Tri-isopropoxide (ATI)CVD300–108050–250 mbarNot SpecifiedCorundum alumina (α-Al₂O₃) deposited above 1000°C.[4]
Aluminum DimethylisopropoxideMOCVD560–570100 Pa16, 32, 57 nm/minTransparent, amorphous, stoichiometric, carbon-free, and smooth.[5]
Dimethylaluminum Isopropoxide (DMAI)CVD417–6591.5 mTorrNot SpecifiedOxygen-rich compared to Al₂O₃; carbon content increases with temperature (1 to 8 at.%).[6]
Dimethylaluminum Isopropoxide (DMAI)ALD120-150Not Specified~1.06 Å/cycleStoichiometric Al₂O₃ with no appreciable carbon incorporation; atomically flat and uniform surfaces.[7]

Diagrams

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Processing sub_cleaning Substrate Cleaning (Acetone, IPA, DI Water) sub_drying Drying (N2 Gas) sub_cleaning->sub_drying sub_loading Loading into Reactor sub_drying->sub_loading sys_prep System Preparation (Evacuation, Heating) sub_loading->sys_prep deposition Deposition (Precursor & Gas Flow) sys_prep->deposition cooling Cool Down deposition->cooling unloading Unload Substrate cooling->unloading annealing Annealing (Optional) (Crystallization) unloading->annealing characterization Film Characterization annealing->characterization

Caption: Experimental workflow for Al₂O₃ thin film deposition using CVD.

CVD_Reactor cluster_gas cluster_chamber CVD Reaction Chamber carrier_gas Carrier Gas (N2/Ar) precursor Al(O-i-Pr)3 Bubbler (Heated) carrier_gas->precursor Flow oxidizer Oxidizer (O2/H2O) gas_inlet Gas Inlet oxidizer->gas_inlet precursor->gas_inlet substrate Substrate on Heater vacuum To Vacuum Pump

References

Troubleshooting & Optimization

How to handle and store moisture-sensitive Aluminium isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminium Isopropoxide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (AIP) is an organoaluminum compound with the chemical formula Al(OCH(CH₃)₂)₃.[1] It is highly sensitive to moisture because it readily reacts with water in a process called hydrolysis. This reaction breaks down the this compound to form aluminum hydroxide (B78521) and isopropanol (B130326).[2][3] This degradation will inactivate the reagent, rendering it unsuitable for most chemical reactions.[4][5]

Q2: How should I properly store a new, unopened container of this compound?

Unopened containers should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and halogens.[6][7][8] The storage area should be a designated flammables area.[7] It is crucial to protect the container from humidity and water.[8]

Q3: What are the visible signs of moisture contamination in my this compound?

Fresh, high-purity this compound should be a white crystalline powder or solid chunks.[1] Moisture contamination leads to the formation of aluminum hydroxide, which may appear as white opaque spots or a fine white dust.[9] If the material has become clumpy, gooey, or has a distinct odor of isopropanol, it has likely been compromised by moisture.[4][5]

Q4: Can I still use this compound that shows signs of moisture contamination?

It is not recommended. The presence of aluminum hydroxide and isopropanol from hydrolysis will interfere with most chemical reactions, leading to poor yields, unexpected side products, or complete reaction failure.[4][5] For applications requiring high purity, using compromised material is strongly discouraged.

Q5: What personal protective equipment (PPE) is necessary when handling this compound?

Due to its flammable and corrosive nature, appropriate PPE is essential.[10] This includes:

  • Eye Protection: Tightly fitting safety goggles or chemical safety glasses with side-shields.[8][10]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber. Gloves should be inspected before use.[11][12]

  • Skin Protection: A lab coat or flame-retardant antistatic protective clothing.[8]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator for dust and mists should be used.[11][13]

Troubleshooting Guides

Problem 1: My this compound appears clumpy and has a faint alcohol smell.

  • Cause: This indicates moisture exposure and subsequent hydrolysis.[5] The container seal may be compromised, or it was opened in a humid environment.

  • Solution:

    • Do not use the reagent for moisture-sensitive reactions.

    • If purification is an option, the material can be distilled under vacuum (~110 °C at 0.5 mmHg).[5] However, purchasing a new, uncompromised container is often more practical and reliable.[14]

    • Review your handling and storage procedures to prevent future contamination. Ensure containers are sealed tightly with paraffin (B1166041) film after use and stored in a desiccator or glovebox.[15][16]

Problem 2: My reaction involving this compound is not proceeding or giving low yields.

  • Cause: Assuming other reagents and conditions are correct, the most likely cause is inactive this compound due to moisture contamination.[4]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Open a new, sealed container of this compound and repeat the reaction.

    • Check Solvent Anhydrousness: Ensure the solvent used is truly anhydrous. Even solvents labeled "anhydrous" can absorb moisture over time.[14] Consider using a freshly distilled solvent or one dried over molecular sieves.

    • Inert Atmosphere: Confirm that your reaction setup is truly under an inert atmosphere (Nitrogen or Argon) and that there are no leaks.[4][17]

Problem 3: this compound is not dissolving in my anhydrous solvent.

  • Cause: this compound can be slow to dissolve, especially in cold solvents.[9] However, insolubility is often a sign that the material has already hydrolyzed to insoluble aluminum hydroxide.[9]

  • Solution:

    • Use only high-quality, anhydrous solvents.[9]

    • Gentle heating can increase the solubility of uncompromised this compound in solvents like isopropanol, toluene, or benzene.[1][18]

    • If the material remains insoluble even with heating, it is likely contaminated and should not be used.[9]

Data Presentation: Properties and Solubility

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Chemical Formula C₉H₂₁AlO₃[1][13]
Molecular Weight 204.24 g/mol [1]
Appearance White crystalline powder or solid chunks[1][6]
Melting Point 128-133 °C[1]
Boiling Point 125-130 °C[8]
Density 1.035 g/cm³[2]
Flash Point 16 °C[2][8]

Table 2: Solubility of this compound

SolventSolubilityNotesCitations
Water Reacts vigorously (hydrolyzes)Decomposes to aluminum hydroxide and isopropanol.[1][2]
Isopropanol Soluble, especially when heatedOften used as a solvent for reactions.[9][19][20]
Ethanol Soluble[1][20]
Toluene Soluble[1][20]
Benzene Soluble[1][20]
Chloroform Soluble[1][20]
Carbon Tetrachloride Soluble[18][20]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound Under an Inert Atmosphere (Glovebox)

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O). Bring the this compound container, a clean, dry beaker or flask, a spatula, and a balance into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas (e.g., 3 vacuum/refill cycles) to remove air and moisture before transferring items into the main chamber.[21]

  • Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Place the receiving flask on the balance and tare it. Carefully open the this compound container and use the spatula to transfer the desired amount of solid into the flask.

  • Sealing: Tightly close the this compound container immediately after dispensing. For long-term storage, consider wrapping the cap with paraffin film.

  • Removal: The prepared flask containing the this compound can now be sealed and removed from the glovebox for use in your reaction setup.

Protocol 2: Handling this compound Using the Balloon Method (Outside a Glovebox)

  • Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask with a stir bar) to remove surface moisture.[17][22]

  • Assembly: While the flask is still hot, attach a rubber septum to the opening and clamp it to a stand.[23]

  • Inerting the Flask: Fill a balloon with nitrogen or argon gas, attach a needle, and insert it through the septum of the flask. Insert a second "outlet" needle to allow air to be displaced.[17] Purge the flask for 5-10 minutes, then remove the outlet needle. The balloon will maintain a positive pressure of inert gas.[17]

  • Weighing: On a balance, quickly weigh the this compound into a separate small, dry vial. Speed is essential to minimize atmospheric exposure.

  • Transfer: Briefly remove the septum from the reaction flask and quickly add the weighed this compound. Immediately re-seal the flask with the septum. This step should be performed under a flow of inert gas if possible (e.g., by directing the gas flow from the balloon over the opening).

  • Solvent Addition: Add anhydrous solvent to the flask via a dry, inert gas-flushed syringe.[22]

Visualizations

G start Receive New Container of this compound inspect_seal Inspect Container Seal for Damage or Looseness start->inspect_seal seal_ok Seal is Intact inspect_seal->seal_ok Yes seal_bad Seal is Compromised inspect_seal->seal_bad No storage Store in a Cool, Dry, Well-Ventilated Area (Flammables Cabinet) seal_ok->storage check_solid Visually Inspect Solid: Is it a free-flowing white powder/solid? seal_bad->check_solid solid_ok Material Appears Good check_solid->solid_ok Yes solid_bad Material is Clumpy, Discolored, or has an Odor of Isopropanol check_solid->solid_bad No use_with_care Proceed with Use (Handle under Inert Atmosphere) solid_ok->use_with_care quarantine Quarantine for Disposal or Purification (Distillation) solid_bad->quarantine

Caption: Workflow for handling a new container of this compound.

G start Reaction Failure or Unexpected Result check_reagent Was the Al(O-i-Pr)₃ handled under a strictly inert atmosphere? start->check_reagent no_inert Improve Inert Technique: - Use Glovebox/Schlenk Line - Check for Leaks check_reagent->no_inert No yes_inert Yes check_reagent->yes_inert Yes check_solvent Was the solvent verified to be anhydrous? yes_inert->check_solvent no_solvent Dry or Distill Solvent Prior to Use check_solvent->no_solvent No yes_solvent Yes check_solvent->yes_solvent Yes check_new_bottle Repeat reaction with a new, sealed bottle of This compound yes_solvent->check_new_bottle success Problem Solved: Original Reagent was Likely Degraded check_new_bottle->success Success fail Problem Persists: Investigate other reagents, reaction conditions, or procedure check_new_bottle->fail Failure

Caption: Troubleshooting guide for reactions involving this compound.

References

Technical Support Center: Purification of Aluminum Isopropoxide by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of aluminum isopropoxide via vacuum distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of aluminum isopropoxide.

Issue 1: No Distillate is Collected or Distillation Rate is Very Slow

  • Possible Cause 1: Vacuum Leak. Your system may not be reaching the required low pressure.

    • Solution: Carefully inspect all joints and seals for leaks. Ensure all glassware is properly greased and clamps are secure. A hissing sound is a common indicator of a leak.[1]

  • Possible Cause 2: Insufficient Heating. The heating mantle or oil bath may not be at a high enough temperature to cause boiling under the achieved vacuum.

    • Solution: Gradually increase the temperature of the heating source. For an oil bath, the temperature may need to be around 180-190°C.[2] Be cautious not to overheat, which can lead to decomposition.

  • Possible Cause 3: Solidification in the Apparatus. Aluminum isopropoxide is a solid at room temperature and can solidify in cooler parts of the distillation apparatus, blocking the vapor path.[3]

    • Solution: Use a short-path distillation head. Insulating the distillation head and receiving flask with glass wool or aluminum foil can help maintain the temperature above the melting point of the product.[3] A heat gun can be used cautiously to melt any blockages.

Issue 2: Product Solidifies in the Condenser

  • Possible Cause: The condenser is too efficient for this high-melting-point solid.

    • Solution: It is often recommended to perform the vacuum distillation of aluminum isopropoxide without a condenser.[3][4] A simple short-path distillation setup is preferable. If a condenser must be used, do not circulate coolant.

Issue 3: Violent Bumping or Foaming in the Distillation Flask

  • Possible Cause 1: Residual Low-Boiling Solvents. The crude material may contain residual isopropanol (B130326) or other solvents.

    • Solution: Before heating to the distillation temperature of aluminum isopropoxide, apply the vacuum at a lower temperature to gently remove any remaining volatile impurities.[3][5]

  • Possible Cause 2: Superheating of the Liquid. This is a common issue in vacuum distillation.

    • Solution: Use a magnetic stir bar for vigorous stirring. A Claisen adapter should be used to provide an extra neck for a capillary bleed or to prevent bumping from reaching the condenser.[5]

Issue 4: The Product is Off-Color (Not White)

  • Possible Cause 1: Thermal Decomposition. Overheating can cause the aluminum isopropoxide to decompose, leading to discoloration.

    • Solution: Carefully monitor the pot temperature and the temperature of the vapor. Do not exceed the recommended distillation temperature for the given pressure.

  • Possible Cause 2: Impurities in the Starting Material. The crude product may contain impurities that are co-distilling or being carried over.

    • Solution: Ensure the initial synthesis of aluminum isopropoxide is as clean as possible. Certain impurities, like iron, may require specific pre-treatment with chelating agents before distillation.[6]

Issue 5: Low Yield

  • Possible Cause 1: Incomplete Reaction. The initial synthesis of aluminum isopropoxide may not have gone to completion.

    • Solution: Ensure the aluminum has been fully consumed during the synthesis step before proceeding to distillation.[2]

  • Possible Cause 2: Premature Halting of Distillation. A significant amount of product may be left in the distillation flask.

    • Solution: Continue the distillation until the rate of collection significantly drops off. The residue in the flask will likely be a dark, tarry substance.[3]

  • Possible Cause 3: Hydrolysis. Aluminum isopropoxide is extremely sensitive to moisture.[7][8][9] Any leaks allowing moist air into the system will convert the product to non-volatile aluminum hydroxide.

    • Solution: Ensure all glassware is thoroughly dried before assembly. Use a drying tube on the vacuum pump outlet and handle the final product under an inert atmosphere (e.g., nitrogen or argon).[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of aluminum isopropoxide? A1: The boiling point is highly dependent on the vacuum pressure. Common literature values are 130-140°C at 7 mmHg and 140-150°C at 12 mmHg.[2] One patent describes collecting the distillate at 135-145°C under a pressure of 1333Pa (~10 mmHg).[11]

Q2: Why is vacuum distillation the preferred method for purifying aluminum isopropoxide? A2: Vacuum distillation is ideal for industrial production because it allows for the separation of the relatively high-boiling aluminum isopropoxide from non-volatile impurities at a lower temperature, which prevents thermal decomposition. Other methods like recrystallization or extraction are less efficient for large-scale purification.[12]

Q3: My crude aluminum isopropoxide is a solid block. How do I handle this? A3: This is normal, as aluminum isopropoxide is a solid at room temperature.[3] The solid mass will need to be carefully heated and melted under vacuum before distillation can begin. It is important to apply the vacuum before heating to remove any trapped, low-boiling solvents to prevent sudden boiling.[3][5]

Q4: What are the main impurities I should be concerned about? A4: Common impurities include unreacted starting materials, residual isopropanol, and metal impurities from the aluminum source, such as iron or silicon.[6][13] Iron impurities can be particularly problematic for applications in materials science and can be removed by adding a chelating agent like phenolphthalein (B1677637) prior to distillation.[6]

Q5: What safety precautions are necessary? A5: Aluminum isopropoxide is flammable and reacts with moisture.[7][14] The purification should be conducted in a well-ventilated fume hood, away from ignition sources.[7][10] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[10] Ensure the vacuum system is set up correctly with a trap to prevent vapors from reaching the pump.[5] All equipment must be properly grounded.[7]

Quantitative Data Summary

ParameterValuePressure (mmHg)Citation
Boiling Point 130-140 °C7[2]
140-150 °C12[2]
135-145 °C~10 (1333 Pa)[11]
Expected Yield 85-90%N/A[2]
Melting Point 128–133 °CN/A[9]
Purity (Post-Distillation) >99.99%N/A[11]

Experimental Protocol: Vacuum Distillation of Aluminum Isopropoxide

1. Apparatus Setup:

  • Assemble a short-path vacuum distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a Claisen adapter, a short-path distillation head with a thermometer, a receiving flask, and a vacuum adapter. Do not use a water-cooled condenser.
  • Place a magnetic stir bar in the round-bottom flask.
  • Use high-vacuum grease for all glass joints.
  • Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

2. Procedure:

  • Charge the crude aluminum isopropoxide into the round-bottom flask.
  • Assemble the apparatus and ensure all connections are secure.
  • Begin stirring.
  • Slowly and carefully open the system to the vacuum pump. A hissing sound indicates a leak which must be addressed before proceeding.[1]
  • Once a stable vacuum is achieved, allow any low-boiling point solvents (like residual isopropanol) to distill off at room temperature.[3] These can be collected in the initial receiving flask and later discarded.
  • Once the initial solvent removal is complete, begin to gently heat the distillation flask using a heating mantle or oil bath.
  • The solid aluminum isopropoxide will melt. Continue to increase the heat slowly.
  • The product will begin to distill. Collect the fraction that distills at the appropriate temperature for your vacuum level (see table above). The distillate should be a colorless, viscous liquid that solidifies upon cooling.[2][3]
  • Continue distillation until the rate slows significantly and a dark residue remains in the distillation flask.[3]

3. Shutdown:

  • Remove the heat source and allow the apparatus to cool to room temperature.
  • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
  • Turn off the vacuum pump.
  • The purified aluminum isopropoxide in the receiving flask will solidify.[3] It should be handled and stored under an inert, moisture-free atmosphere.[8]

Visualizations

G start Start Distillation check_distillate Is Distillate Collecting? start->check_distillate no_distillate No or Slow Distillation check_distillate->no_distillate No success Distillation Successful Monitor & Collect check_distillate->success Yes check_vacuum Check for Vacuum Leaks (Hissing Sound?) no_distillate->check_vacuum increase_heat Increase Heat Gradually check_vacuum->increase_heat No Leaks Found check_blockage Check for Solidification/ Blockage in Path increase_heat->check_blockage check_blockage->check_distillate No Blockage insulate Insulate Head/Receiver Use Heat Gun Carefully check_blockage->insulate Blockage Found insulate->check_distillate

Caption: Troubleshooting workflow for no/slow distillation.

G start Observe Product Quality check_color Is Product White? start->check_color check_yield Is Yield Acceptable? check_color->check_yield Yes off_color Product is Off-Color check_color->off_color No low_yield Yield is Low check_yield->low_yield No end Purification Complete check_yield->end Yes check_temp Was Temperature Too High? off_color->check_temp reduce_temp Action: Reduce Heat (Prevent Decomposition) check_temp->reduce_temp Yes check_moisture Was System Moisture-Free? low_yield->check_moisture dry_system Action: Ensure Dry Glassware & Inert Atmosphere check_moisture->dry_system No

Caption: Troubleshooting for product quality and yield issues.

References

Controlling the hydrolysis rate of Aluminium isopropoxide in sol-gel processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sol-gel processes involving aluminum isopropoxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the hydrolysis rate and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolysis rate of aluminum isopropoxide in a sol-gel process?

A1: The hydrolysis rate of aluminum isopropoxide is highly sensitive and can be controlled by several key parameters:

  • Water-to-Alkoxide Molar Ratio (h): This is one of the most critical factors. A higher water concentration generally leads to a faster hydrolysis and condensation rate.

  • pH and Catalyst: The pH of the solution significantly impacts the reaction kinetics. Acidic catalysts (e.g., nitric acid, hydrochloric acid, acetic acid) are often used to control the peptization process and can accelerate hydrolysis.[1][2][3][4] Conversely, basic conditions can also be used but may lead to different particle morphologies.[2][5]

  • Temperature: Increasing the reaction temperature typically accelerates the hydrolysis rate.[6]

  • Solvent: The choice of solvent (e.g., isopropanol (B130326), ethanol (B145695), butanol) can influence the solubility of the precursor and the rate of reaction.[4][7]

  • Precursor Concentration: The initial concentration of aluminum isopropoxide in the solvent affects the proximity of molecules, thereby influencing the rate of hydrolysis and condensation.[2][8]

  • Chelating Agents: The addition of chelating agents, such as acetylacetone (B45752), can form stable complexes with the aluminum precursor, effectively reducing the hydrolysis rate and allowing for more controlled particle growth.[9]

Q2: My reaction mixture immediately forms a thick, white precipitate upon adding water. What is happening and how can I prevent this?

A2: This phenomenon is due to an uncontrolled and rapid hydrolysis and condensation of the aluminum isopropoxide. The reaction is often too fast to allow for the formation of a stable sol. To prevent this, you need to slow down the reaction rate.

Troubleshooting Steps:

  • Reduce the rate of water addition: Add the water dropwise while vigorously stirring the aluminum isopropoxide solution.

  • Lower the temperature: Perform the reaction in an ice bath to decrease the kinetic energy of the reactants.

  • Use a catalyst: An acidic catalyst can help to control the reaction, leading to a more stable sol.

  • Introduce a chelating agent: Adding a chelating agent like acetylacetone before the addition of water can significantly slow down the hydrolysis process.[9]

  • Dilute the precursor: Lowering the concentration of aluminum isopropoxide in the solvent can also help to moderate the reaction rate.

Q3: How does the pH affect the final properties of the alumina (B75360) particles?

A3: The pH plays a crucial role in determining the structure and morphology of the resulting alumina particles.

  • Acidic Conditions (e.g., pH 4): Generally favor the formation of less agglomerated nanoparticles.[2] Acidic peptization can lead to the formation of boehmite sols with smaller particle sizes.[5]

  • Basic Conditions (e.g., pH > 7): Can lead to the formation of larger agglomerates.[2] Alkaline peptization may result in larger hydrated aluminum oxide particles.[5]

  • Isoelectric Point: At the isoelectric point, particles tend to agglomerate, which can lead to larger particle sizes.[10]

Q4: Can I use a solvent other than isopropanol?

A4: Yes, other alcohols like ethanol and butanol can be used as solvents.[4] However, the solubility of aluminum isopropoxide can be limited in some solvents, and this may be further reduced at lower temperatures.[7] It is essential to ensure that the aluminum isopropoxide is fully dissolved before initiating the hydrolysis reaction.

Troubleshooting Guides

Issue 1: Inconsistent Gelation Time
Symptom Possible Cause Recommended Solution
Gelation is too fast - High water-to-alkoxide ratio- High temperature- Incorrect pH- Decrease the amount of water added.- Lower the reaction temperature.- Adjust the pH; for acidic catalysis, ensure it's not excessively low.- Consider using a chelating agent to moderate the reaction.[9]
Gelation is too slow or does not occur - Insufficient water- Low temperature- Inappropriate pH- Increase the water-to-alkoxide ratio incrementally.- Increase the reaction temperature.- Ensure the pH is in the optimal range for gelation (acidic or basic catalysis may be required).
Precipitate forms instead of a gel - Hydrolysis rate is much faster than the condensation rate.- Add water more slowly and with vigorous stirring.- Use a chelating agent to control the hydrolysis rate.[9]- Lower the precursor concentration.
Issue 2: Poor Particle Size Distribution or High Agglomeration
Symptom Possible Cause Recommended Solution
Broad particle size distribution - Inhomogeneous mixing- Uncontrolled hydrolysis- Ensure vigorous and consistent stirring throughout the reaction.- Control the rate of water addition carefully.- Use a chelating agent for more uniform particle growth.[9]
High degree of particle agglomeration - pH is near the isoelectric point.- High precursor concentration.- Adjust the pH to be further from the isoelectric point to increase particle surface charge and repulsion.[10]- Reduce the concentration of aluminum isopropoxide.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies to aid in experimental design.

Table 1: Effect of Molar Ratios and Temperature on Hydrolysis

PrecursorWater:Alkoxide Molar RatioCatalyst:Alkoxide Molar RatioTemperature (°C)OutcomeReference
Aluminum Isopropoxide6:1-55Optimal hydrolysis conditions for high-purity alumina[6]
Aluminum Isopropoxide100:1Acetic Acid:AIPO = 0.15:185-90Boehmite hydrosol preparation[5]
Aluminum Isopropoxide1:1Acetic Acid:AIP = 1:40Room Temperatureγ-alumina nanoparticles[4]
Aluminum Isopropoxide1:1 to 2:1-60Partial hydrolysis for recyclable isopropanol[11]

Table 2: Influence of Chelating Agents

PrecursorChelating AgentWeight % (Chelating Agent)Weight % (Water)Effect on HydrolysisReference
Aluminum IsopropoxideAcetylacetone0.23 - 0.924.79 - 11.07Drastically reduces hydrolysis rate, leading to uniform grain sizes[9]

Experimental Protocols

Protocol 1: Controlled Hydrolysis for Alumina Nanoparticles

This protocol is a generalized procedure based on common practices in the literature.

  • Precursor Solution Preparation:

    • Dissolve aluminum isopropoxide in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The concentration can range from 0.5 to 1.5 M.[8]

    • Stir the solution at a slightly elevated temperature (e.g., 55-65°C) until the aluminum isopropoxide is completely dissolved.[8]

  • Hydrolysis Solution Preparation:

    • In a separate vessel, prepare a mixture of deionized water and isopropanol. The water-to-alkoxide molar ratio is a critical parameter to control.

    • If using a catalyst, add the acid (e.g., nitric acid, acetic acid) to this solution.

  • Hydrolysis Reaction:

    • While vigorously stirring the precursor solution, add the hydrolysis solution dropwise.

    • Maintain a constant temperature throughout the addition process.

  • Gelation and Aging:

    • After the addition is complete, continue stirring for a specified period (e.g., 1-4 hours).

    • Allow the resulting sol to age, typically at room temperature, until a gel is formed. This can take several hours to days.[8]

  • Drying and Calcination:

    • Dry the gel to remove the solvent. This can be done through conventional oven drying, or more advanced techniques like freeze-drying or supercritical drying.

    • Calcine the dried gel at high temperatures (e.g., 850-1200°C) to obtain the desired crystalline phase of alumina.[8]

Visualizations

Logical Workflow for Troubleshooting Hydrolysis Control

G start Start: Uncontrolled Hydrolysis (Rapid Precipitation) check_water Is water added dropwise with vigorous stirring? start->check_water check_temp Is the reaction temperature low? check_water->check_temp Yes solution_water Action: Add water slowly with strong agitation. check_water->solution_water No check_chelate Is a chelating agent (e.g., acetylacetone) being used? check_temp->check_chelate Yes solution_temp Action: Lower the reaction temperature (e.g., use an ice bath). check_temp->solution_temp No check_conc Is the precursor concentration low? check_chelate->check_conc Yes solution_chelate Action: Add a chelating agent to the precursor solution. check_chelate->solution_chelate No solution_conc Action: Dilute the precursor solution. check_conc->solution_conc No end_success Result: Controlled Hydrolysis (Stable Sol Formation) check_conc->end_success Yes solution_water->check_water solution_temp->check_temp solution_chelate->check_chelate solution_conc->check_conc

Caption: Troubleshooting workflow for uncontrolled hydrolysis.

Experimental Workflow for Sol-Gel Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A 1. Dissolve Al(O-i-Pr)₃ in Isopropanol C 3. Controlled Addition (Hydrolysis) A->C B 2. Prepare Water/ Isopropanol/Catalyst Solution B->C D 4. Aging (Gelation) C->D E 5. Drying D->E F 6. Calcination E->F G Final Al₂O₃ Product F->G

References

Technical Support Center: Troubleshooting the Meerwein-Ponndorf-Verley (MPV) Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Meerwein-Ponndorf-Verley (MPV) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MPV reduction experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other issues encountered during this valuable synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in a Meerwein-Ponndorf-Verley reduction?

A1: The primary side reactions in an MPV reduction are the Tishchenko reaction, aldol (B89426) condensation, and the reverse reaction, Oppenauer oxidation.[1][2][3] Dehydration of the alcohol product can also occur under certain conditions.[1]

Q2: How can I minimize the Tishchenko reaction?

A2: The Tishchenko reaction is most prevalent with aldehydes that lack α-hydrogens and is catalyzed by aluminum alkoxides.[2] To minimize this side reaction, it is advisable to use aluminum isopropoxide instead of aluminum ethoxide, as the former is less prone to promoting this side reaction.[4] Additionally, conducting the reaction at lower temperatures and with low catalyst loadings can suppress the Tishchenko reaction.[5][6]

Q3: What conditions favor aldol condensation, and how can I avoid it?

A3: Aldol condensation is more likely to occur with aldehydes and ketones that have α-hydrogens, especially under basic conditions.[1][3] Using a less basic catalyst, such as aluminum isopropoxide, compared to sodium or magnesium alkoxides, can reduce the incidence of aldol condensation.[4] Alternatively, employing a base-mediated MPV reduction with a mild base like potassium phosphate (B84403) (K₃PO₄) can offer a cleaner reaction profile for substrates prone to aldol reactions.[3]

Q4: My reaction is not going to completion, or the yield is low. What could be the cause?

A4: The MPV reduction is a reversible equilibrium.[7] The reverse reaction is the Oppenauer oxidation. To drive the equilibrium towards the desired alcohol product, you can use a large excess of the sacrificial alcohol (e.g., isopropanol) or remove the ketone byproduct (e.g., acetone) by distillation as it forms.[7] Commercially available aluminum isopropoxide can exist as aggregates, leading to low catalytic activity.[1][2] Using freshly prepared or in-situ generated aluminum isopropoxide can significantly improve reaction rates and yields.[1]

Q5: Are there alternative catalysts to aluminum isopropoxide that are less prone to side reactions?

A5: Yes, several alternative catalysts have been developed. Zirconium-based catalysts, such as zirconium oxides and metal-organic frameworks (MOFs), have shown high activity and selectivity in MPV reductions.[8] Lanthanide and other transition metal alkoxides have also been used effectively.[2] Base-mediated MPV reductions, which avoid metal alkoxide catalysts altogether, are another excellent option for certain substrates.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no conversion of starting material. 1. Inactive catalyst due to aggregation of commercial Al(O-i-Pr)₃.[1][2] 2. Reversible nature of the reaction (Oppenauer oxidation).[7]1. Use freshly prepared aluminum isopropoxide or generate it in situ. 2. Use a large excess of the sacrificial alcohol (isopropanol) and/or remove the acetone (B3395972) byproduct by distillation.[7]
Formation of a high molecular weight ester byproduct, especially with aldehydes. Tishchenko reaction.[2]1. Use aluminum isopropoxide instead of aluminum ethoxide.[4] 2. Lower the reaction temperature and catalyst loading.[5][6]
Formation of α,β-unsaturated carbonyl compounds or other condensation products. Aldol condensation.[1][3]1. Use a milder catalyst such as aluminum isopropoxide.[4] 2. Consider a base-mediated MPV protocol with a weak base like K₃PO₄.[3]
Formation of an alkene byproduct. Dehydration of the alcohol product.[1]1. Ensure the reaction conditions are not overly acidic or basic. 2. Lower the reaction temperature.
Reaction is slow. Polymeric nature of commercial aluminum isopropoxide.[9]1. Use in-situ generated aluminum alkoxides from trimethylaluminum.[1] 2. Consider using a more active catalyst such as Al(OtBu)₃ or a zirconium-based catalyst.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst can significantly impact the yield and selectivity of the MPV reduction. Below is a summary of typical performances for the reduction of acetophenone.

Catalyst SystemSubstrateSacrificial AlcoholTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Mg(Al)OₓAcetophenone2-propanol82690100[10]
ZrO₂/MCM-41Acetophenone2-propanolNot Specified8>95 (conversion)>95[10]
Base-mediated (K₃PO₄)DihydrochalconeSecondary alcohol1201699>99[3]

Experimental Protocols

Protocol 1: Traditional MPV Reduction using Aluminum Isopropoxide

This protocol is a general guideline for the reduction of a ketone using commercially available aluminum isopropoxide.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone and anhydrous isopropanol (and toluene if used).

  • Add the aluminum isopropoxide in one portion.

  • Heat the reaction mixture to a gentle reflux (around 50-82°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Base-Mediated MPV Reduction

This protocol is adapted for substrates sensitive to traditional acidic Lewis acid catalysts.

Materials:

  • Aromatic or heterocyclic ketone (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • Secondary alcohol reductant (2.5 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a sealed vial, add the ketone, potassium phosphate, and the secondary alcohol reductant.

  • Add anhydrous 1,4-dioxane to achieve a 1.0 M concentration of the ketone.

  • Seal the vial and heat the reaction mixture to 120°C for 16 hours.

  • Cool the reaction to room temperature.

  • Quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Logical Workflow for Troubleshooting MPV Reductions

MPV_Troubleshooting Start Start MPV Reduction Check_Progress Monitor Reaction (TLC/GC-MS) Start->Check_Progress Problem Identify Issue Check_Progress->Problem Problem Detected Success Successful Reduction Check_Progress->Success Reaction Complete Low_Yield Low Yield / No Reaction Problem->Low_Yield Incomplete Reaction Side_Products Side Products Observed Problem->Side_Products Impure Product Solution_Yield Use excess iPrOH Remove Acetone Use fresh/in-situ catalyst Low_Yield->Solution_Yield Ester_Formation Ester Byproduct (Tishchenko) Side_Products->Ester_Formation Condensation_Product α,β-Unsaturated Product (Aldol) Side_Products->Condensation_Product Alkene_Formation Alkene Byproduct (Dehydration) Side_Products->Alkene_Formation Solution_Tishchenko Lower Temperature Use Al(O-i-Pr)₃ Lower Catalyst Loading Ester_Formation->Solution_Tishchenko Solution_Aldol Use Milder Catalyst Consider Base-Mediated MPV Condensation_Product->Solution_Aldol Solution_Dehydration Lower Temperature Neutral Conditions Alkene_Formation->Solution_Dehydration

Caption: A flowchart for troubleshooting common issues in MPV reductions.

Signaling Pathway of MPV Reduction and Major Side Reactions

MPV_Pathways cluster_main Meerwein-Ponndorf-Verley Reduction cluster_side Side Reactions Ketone Ketone/Aldehyde Intermediate Six-membered Transition State Ketone->Intermediate Tishchenko Tishchenko Product (Ester) Ketone->Tishchenko Aldehyde Substrate Aldol Aldol Condensation Product Ketone->Aldol Enolizable Substrate Catalyst Al(O-i-Pr)₃ Catalyst->Intermediate Alcohol Isopropanol Alcohol->Intermediate Product Desired Alcohol Intermediate->Product Hydride Transfer Acetone Acetone Intermediate->Acetone Oppenauer Oppenauer Oxidation Product->Oppenauer Reverse Reaction Oppenauer->Ketone

Caption: Reaction pathways in MPV reduction and competing side reactions.

References

Technical Support Center: Optimizing Aluminum Isopropoxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by aluminum isopropoxide.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments using aluminum isopropoxide as a catalyst, offering step-by-step solutions to improve reaction outcomes.

Issue: Low or No Conversion in Meerwein-Ponndorf-Verley (MPV) Reductions

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[1][2][3][4][5] Low conversion is a frequent problem, often stemming from catalyst deactivation or suboptimal conditions.

Troubleshooting Workflow:

MPV_Troubleshooting start Low or No Conversion in MPV Reaction check_catalyst 1. Verify Catalyst Activity & Purity start->check_catalyst check_reagents 2. Check Reagent & Solvent Quality check_catalyst->check_reagents Catalyst is active sub_catalyst1 Is the Al(O-i-Pr)₃ old or exposed to air? check_catalyst->sub_catalyst1 check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are pure & dry sub_reagents1 Are isopropanol (B130326) and solvent anhydrous? check_reagents->sub_reagents1 check_equilibrium 4. Address Reaction Equilibrium check_conditions->check_equilibrium Conditions are appropriate sub_conditions1 Is the temperature too low? Is catalyst loading sufficient? check_conditions->sub_conditions1 solution Optimized Reaction check_equilibrium->solution Equilibrium shifted sub_equilibrium1 Is acetone (B3395972) byproduct being removed? check_equilibrium->sub_equilibrium1 sub_catalyst2 Action: Use freshly sublimed/distilled Al(O-i-Pr)₃ or high-purity commercial grade. sub_catalyst1->sub_catalyst2 sub_reagents2 Action: Use freshly distilled solvents. Water content >0.1% can inhibit the reaction. sub_reagents1->sub_reagents2 sub_conditions2 Action: Increase temperature (reflux). Increase catalyst loading (see table below). sub_conditions1->sub_conditions2 sub_equilibrium2 Action: Use a large excess of isopropanol and/or set up for distillation to remove acetone. sub_equilibrium1->sub_equilibrium2 MPV_Mechanism Ketone R₂C=O Intermediate [Coordination Complex] Ketone->Intermediate Coordination Al_iPr Al(O-i-Pr)₃ Al_iPr->Intermediate TS [Six-membered Transition State] Intermediate->TS Hydride Transfer Product_Complex [Product Complex] TS->Product_Complex Product_Complex->Al_iPr Catalyst Regeneration Alcohol R₂CHOH Product_Complex->Alcohol Alcoholysis (with i-PrOH) Acetone (CH₃)₂C=O Product_Complex->Acetone ROP_Workflow start Start setup 1. Dry Glassware & Prepare Reagents start->setup charge_flask 2. Charge Lactide & Initiator (Inert Atmosphere) setup->charge_flask polymerize 3. Heat to Reaction Temp (e.g., 130°C) charge_flask->polymerize monitor 4. Monitor Conversion (Time-based or Sampling) polymerize->monitor quench 5. Cool & Dissolve Polymer monitor->quench precipitate 6. Precipitate in Methanol quench->precipitate isolate 7. Filter & Dry PLLA precipitate->isolate characterize 8. Characterize Polymer (GPC, NMR) isolate->characterize end End characterize->end

References

Technical Support Center: Troubleshooting Aluminium Isopropoxide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by aluminium isopropoxide, such as the Meerwein-Ponndorf-Verley (MPV) reduction and the Oppenauer oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in organic synthesis?

This compound, with the chemical formula Al(O-i-Pr)₃, is a metal alkoxide reagent.[1][2] It is predominantly used as a catalyst in organic synthesis for two key transformations:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[3][4][5] This reaction is highly chemoselective, targeting carbonyl groups while leaving other functional groups like alkenes, alkynes, and esters unaffected.[6]

  • Oppenauer Oxidation: The reverse reaction of the MPV reduction, where secondary alcohols are oxidized to ketones.[1][2][7] This method is valued for its mild conditions and selectivity for secondary over primary alcohols.[8][9]

Q2: Why is the purity of this compound critical for reaction success?

The purity of this compound is paramount as it is highly sensitive to moisture.[10] Contamination with water leads to hydrolysis, forming aluminium hydroxide (B78521) and isopropanol (B130326).[10] This decomposition deactivates the reagent, leading to a significant decrease in or complete failure of the catalytic activity and consequently, low to no product yield.[10][11] Commercially available this compound can also exist in aggregated states, which may reduce its activity, sometimes necessitating higher catalyst loadings.[3]

Q3: How should I properly handle and store this compound?

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.[11] It should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture.

Q4: What are the most common side reactions that can lead to low yields?

Several side reactions can compete with the desired MPV reduction or Oppenauer oxidation, leading to reduced yields of the target product:

  • Aldol Condensation: This is a common side reaction in Oppenauer oxidations, especially when the aldehyde product has α-hydrogens. The basic nature of the aluminium alkoxide can catalyze the condensation of the newly formed aldehyde.[2][7]

  • Tishchenko Reaction: This disproportionation reaction can occur with aldehyde products that lack α-hydrogens, particularly in the presence of aluminium alkoxides. Using anhydrous solvents can help to suppress this side reaction.[3][7]

  • Double Bond Migration: In the Oppenauer oxidation of allylic alcohols, migration of the double bond can occur, leading to the formation of undesired isomers.[7]

Troubleshooting Guide for Low Yields

Problem: My MPV reduction or Oppenauer oxidation is giving a very low yield or not proceeding at all.

Here are several potential causes and troubleshooting steps to improve your reaction outcome:

1. Reagent Quality and Handling

  • Question: Could my this compound be inactive?

    • Answer: Yes, this is a very common issue. This compound readily hydrolyzes upon exposure to moisture, rendering it inactive.

    • Solution:

      • Always use freshly opened or properly stored this compound.

      • If you suspect your reagent is old or has been exposed to air, consider purifying it by vacuum distillation.[10]

      • Handle the reagent under a dry, inert atmosphere.

2. Reaction Conditions

  • Question: Are my reaction conditions optimal?

    • Answer: The reaction outcome is highly dependent on the solvent, temperature, and reaction time.

    • Solution:

      • Solvent: For MPV reductions, isopropanol often serves as both the solvent and the hydride donor. For Oppenauer oxidations, a co-solvent like benzene (B151609) or toluene (B28343) with acetone (B3395972) is common.[2] Ensure your solvents are anhydrous.

      • Temperature: These reactions often require heating.[12] Optimize the temperature; too low may result in a slow or incomplete reaction, while too high could promote side reactions.

      • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or side product formation.

3. Reaction Equilibrium

  • Question: Is the reaction equilibrium unfavorable?

    • Answer: Both MPV reduction and Oppenauer oxidation are reversible equilibrium reactions.[3][12]

    • Solution:

      • For MPV Reduction: Use a large excess of the hydride donor (isopropanol) to shift the equilibrium towards the alcohol product. Removing the acetone byproduct by distillation can also drive the reaction to completion.[13]

      • For Oppenauer Oxidation: Use a large excess of the hydride acceptor (e.g., acetone) to push the equilibrium towards the ketone product.[2][7]

4. Substrate-Related Issues

  • Question: Could my starting material be the problem?

    • Answer: Certain functional groups on the substrate can interfere with the reaction.

    • Solution:

      • Steric Hindrance: Highly hindered ketones may react slowly in MPV reductions. Consider using a less bulky aluminium alkoxide or a different reducing agent.

      • Coordinating Groups: Functional groups that can coordinate to the aluminium center, such as amines, can sometimes inhibit the catalyst.

Data Presentation

Table 1: Effect of Solvent on the Yield of Furfuryl Alcohol in the MPV Reduction of Furfural *

CatalystSolventConversion (%)Selectivity to Furfuryl Alcohol (%)Yield (%)
ZrOₓPropan-2-ol98.299.197.3
TiOₓPropan-2-ol85.498.584.1
MgOₓPropan-2-ol65.797.864.3

*Reaction conditions: 100 °C, 20 hours, molar propan-2-ol/furfural ratio of 10.8, and furfural/catalyst weight ratio of 5.8.[7]

Table 2: Optimization of Reaction Conditions for the Mg-Catalyzed Oppenauer Oxidation of Ferrocenyl Ethanol (B145695) *

EntryAldehyde (equiv)SolventTemperature (°C)Conversion (%)
1Pivaldehyde (2.0)Toluene11070
2Benzaldehyde (2.0)Toluene11045
3Pivaldehyde (2.0)Dioxane10060
4Pivaldehyde (2.0)C₆D₆8068
5Pivaldehyde (2.0)C₆D₆ (with 0.5 equiv H₂O)8072

*Reaction conditions: Ferrocenyl ethanol (1.0 equiv), Mg(OtBu)₂ (0.3 equiv), 1 hour.[14]

Experimental Protocols

Protocol 1: Meerwein-Ponndorf-Verley Reduction of Cyclohexanone (B45756) to Cyclohexanol

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add freshly distilled this compound (1.0 eq).

  • Reagents: Add anhydrous isopropanol as the solvent.

  • Reaction Initiation: Add cyclohexanone (1.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by observing the formation of acetone, which has a lower boiling point than isopropanol. To drive the reaction to completion, the acetone can be slowly distilled off.

  • Work-up: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Oppenauer Oxidation of Cholesterol to Cholestenone

  • Setup: In a dried 5-liter round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve 100 g of cholesterol in 750 ml of acetone and 1 liter of benzene.

  • Catalyst Addition: Heat the mixture to boiling. To the boiling solution, add a solution of 80 g of aluminium tert-butoxide in 500 ml of dry benzene in one portion.

  • Reflux: Continue gentle boiling for 8 hours. The mixture will turn cloudy and then develop a yellow color.

  • Work-up: Cool the reaction mixture and add 200 ml of water, followed by 500 ml of 10% sulfuric acid. Shake the mixture vigorously.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with 1.5 liters of water, and separate the aqueous layer. Extract the aqueous layer with a small amount of benzene.

  • Purification: Combine the organic layers, wash with water, and then distill off the benzene and acetone. The residue is then dissolved in methanol (B129727).

  • Crystallization: The product, cholestenone, will crystallize from the methanol solution upon cooling. Collect the crystals by filtration, wash with cold methanol, and dry under vacuum. The reported yield is 70-81 g.

Visualizations

Troubleshooting_Workflow start Low Yield in Al(O-i-Pr)3 Mediated Reaction reagent_check Check Reagent Quality start->reagent_check condition_check Review Reaction Conditions start->condition_check equilibrium_check Assess Reaction Equilibrium start->equilibrium_check substrate_check Evaluate Substrate start->substrate_check reagent_purity Is Al(O-i-Pr)3 pure and anhydrous? reagent_check->reagent_purity solvent_temp Are solvent and temperature optimal? condition_check->solvent_temp equilibrium_shift Is the equilibrium shifted towards product? equilibrium_check->equilibrium_shift side_reactions Are there potential side reactions? substrate_check->side_reactions purify_reagent Purify Al(O-i-Pr)3 (e.g., distillation) reagent_purity->purify_reagent No anhydrous_technique Use anhydrous techniques reagent_purity->anhydrous_technique Yes success Improved Yield purify_reagent->success anhydrous_technique->success optimize_conditions Optimize solvent, temperature, and reaction time solvent_temp->optimize_conditions No solvent_temp->success Yes optimize_conditions->success adjust_reagents Adjust stoichiometry (excess hydride donor/acceptor) equilibrium_shift->adjust_reagents No remove_byproduct Remove byproduct (e.g., distill off acetone in MPV) equilibrium_shift->remove_byproduct No equilibrium_shift->success Yes adjust_reagents->success remove_byproduct->success modify_conditions Modify conditions to minimize side reactions (e.g., anhydrous solvent) side_reactions->modify_conditions Yes side_reactions->success No modify_conditions->success

Caption: Troubleshooting workflow for low yields.

Reaction_Mechanisms cluster_MPV Meerwein-Ponndorf-Verley Reduction cluster_Oppenauer Oppenauer Oxidation MPV_start Ketone/Aldehyde + Al(O-i-Pr)3 MPV_coord Coordination of Carbonyl to Al MPV_start->MPV_coord MPV_TS Six-membered Transition State (Hydride Transfer from Isopropoxide) MPV_coord->MPV_TS MPV_product Alcohol + Al(OR)(O-i-Pr)2 MPV_TS->MPV_product MPV_regen Catalyst Regeneration with Isopropanol MPV_product->MPV_regen MPV_regen->MPV_start Opp_start Secondary Alcohol + Al(O-i-Pr)3 Opp_coord Coordination of Alcohol to Al Opp_start->Opp_coord Opp_TS Six-membered Transition State (Hydride Transfer to Acetone) Opp_coord->Opp_TS Opp_product Ketone + Al(O-i-Pr)2(OR) Opp_TS->Opp_product Opp_regen Catalyst Regeneration Opp_product->Opp_regen Opp_regen->Opp_start

Caption: Reaction mechanisms of MPV and Oppenauer reactions.

Low_Yield_Causes cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions low_yield Low Reaction Yield reagent_inactive Inactive Al(O-i-Pr)3 (Hydrolysis) low_yield->reagent_inactive impure_reagents Impure Solvents/Substrate low_yield->impure_reagents suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp incorrect_solvent Incorrect/Wet Solvent low_yield->incorrect_solvent unfavorable_eq Unfavorable Equilibrium low_yield->unfavorable_eq aldol Aldol Condensation low_yield->aldol tishchenko Tishchenko Reaction low_yield->tishchenko bond_migration Double Bond Migration low_yield->bond_migration

Caption: Potential causes for low reaction yields.

References

Technical Support Center: Purification of Commercial Aluminum Isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial aluminum isopropoxide. The following sections detail methods for the removal of common impurities to achieve high-purity aluminum isopropoxide suitable for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial aluminum isopropoxide?

Commercial aluminum isopropoxide may contain a variety of impurities stemming from the manufacturing process. These can include:

  • Unreacted starting materials: Residual isopropyl alcohol and aluminum particles.

  • Catalyst residues: Traces of catalysts used in the synthesis, such as mercuric chloride or iodine.[1][2]

  • Hydrolysis products: Aluminum hydroxides and oxides formed due to exposure to moisture. Aluminum isopropoxide is highly sensitive to water.

  • Metal Cations: Trace amounts of other metals, such as sodium, iron, and silicon, which can originate from the aluminum source.[3][4]

  • Organic byproducts: Other organic molecules formed during synthesis.

Q2: What are the primary methods for purifying aluminum isopropoxide?

The three main methods for purifying aluminum isopropoxide are vacuum distillation, recrystallization, and extraction.[1]

  • Vacuum Distillation: This is the most common and industrially preferred method. It separates aluminum isopropoxide from less volatile and non-volatile impurities based on its boiling point.[1]

  • Recrystallization: This method involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool, causing the purified aluminum isopropoxide to crystallize.[1]

  • Extraction: This technique uses a solvent in which aluminum isopropoxide is soluble, but the impurities are not. This method is less common and can be time-consuming.[1]

Q3: Why is vacuum distillation the preferred method of purification?

Vacuum distillation is favored for several reasons:

  • Efficiency: It is highly effective at removing a wide range of impurities in a single step.

  • Scalability: The process is well-suited for both laboratory-scale and industrial-scale production.[1]

  • High Purity: It can yield very high-purity aluminum isopropoxide, often exceeding 99.99%.[5]

Q4: How does moisture affect the purity of aluminum isopropoxide?

Aluminum isopropoxide reacts readily with water in a hydrolysis reaction to form aluminum hydroxide, which is an insoluble white solid.[6] This not only contaminates the product but also reduces the yield of the desired alkoxide. Therefore, all purification procedures must be carried out under anhydrous (dry) conditions.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Violent Boiling - Superheating of the liquid. - Lack of nucleation sites for smooth boiling.- Ensure vigorous and constant stirring with a magnetic stir bar. - Introduce a fine stream of dry, inert gas (e.g., nitrogen or argon) through a capillary tube (ebulliator) into the liquid.
Product Solidifying in the Condenser - The condenser cooling water is too cold, causing the molten aluminum isopropoxide to solidify upon contact.- Use room temperature water for the condenser or reduce the flow rate of the cooling water to avoid overcooling. - Gently warm the outside of the condenser with a heat gun to melt the solidified product.
Difficulty Achieving or Maintaining a High Vacuum - Leaks in the apparatus.- Check all glass joints, seals, and tubing for cracks or poor connections. - Ensure all joints are properly greased with a suitable vacuum grease.
Distillate is Discolored (Yellow/Brown) - Thermal decomposition of the aluminum isopropoxide. - Presence of volatile, colored impurities.- Lower the distillation temperature by improving the vacuum. - Ensure the heating mantle is not set to an excessively high temperature. A gradual increase in temperature is recommended.
Low or No Distillate at the Expected Temperature - Inaccurate pressure reading. - Thermometer placed incorrectly. - Insufficient heating.- Verify the accuracy of the vacuum gauge. - The top of the thermometer bulb should be level with the side arm of the distillation head. - Gradually increase the temperature of the heating mantle.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Product Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the aluminum isopropoxide. - The presence of significant impurities can lower the melting point of the mixture.- Choose a solvent with a lower boiling point. - Try a two-solvent recrystallization system.
Low Yield of Crystals - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the solid. - Ensure the solution has fully cooled and crystallization has ceased before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table provides representative data on the reduction of common metallic impurities in commercial aluminum isopropoxide after purification by vacuum distillation. The "Before Purification" values are typical for a commercial-grade product, while the "After Purification" values reflect the purity achievable with a carefully executed vacuum distillation.

ImpurityConcentration Before Purification (ppm)Concentration After Purification (ppm)
Sodium (Na)10 - 50< 1
Iron (Fe)5 - 20< 0.5
Silicon (Si)10 - 30< 1
Calcium (Ca)2 - 10< 0.2
Magnesium (Mg)1 - 5< 0.1

Note: These values are illustrative and can vary depending on the specific grade of the commercial product and the precise conditions of the purification process. The significant reduction in sodium content after distillation has been reported in studies involving aluminum isopropoxide synthesized from aluminum dross.[3][7]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the laboratory-scale purification of aluminum isopropoxide using vacuum distillation.

Materials:

  • Commercial aluminum isopropoxide

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask(s)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and vacuum gauge

  • Cold trap (optional but recommended)

  • Dry inert gas (nitrogen or argon)

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture condensation.

    • Lightly grease all glass joints with vacuum grease to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask:

    • Quickly transfer the commercial aluminum isopropoxide into the distillation flask. Minimize exposure to the atmosphere.

  • Distillation:

    • Begin stirring the aluminum isopropoxide.

    • Slowly and carefully apply vacuum to the system. The pressure should be reduced to the desired level (e.g., 10 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

    • Gradually increase the temperature until the aluminum isopropoxide begins to boil and distill. The boiling point of aluminum isopropoxide is approximately 135 °C at 10 torr.[2]

    • Collect the purified aluminum isopropoxide in the receiving flask. It will appear as a colorless, viscous liquid that may solidify upon cooling.

  • Shutdown:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with a dry, inert gas.

    • The purified aluminum isopropoxide in the receiving flask should be sealed and stored under an inert atmosphere.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of aluminum isopropoxide.

Materials:

  • Commercial aluminum isopropoxide

  • Anhydrous solvent (e.g., a dry, non-polar organic solvent like toluene (B28343) or a mixture of solvents)

  • Erlenmeyer flask with a stopper

  • Heating plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Choose a dry solvent in which aluminum isopropoxide is soluble when hot but sparingly soluble when cold.

  • Dissolution:

    • Place the impure aluminum isopropoxide in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. Store the dried product under an inert atmosphere.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_post Post-Purification start Commercial Aluminum Isopropoxide setup Assemble Dry Distillation Apparatus start->setup charge_flask Charge Distillation Flask setup->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat Heat Gently apply_vacuum->heat collect Collect Distillate heat->collect cool Cool Under Vacuum collect->cool vent Vent with Inert Gas cool->vent store Store Purified Product vent->store

Caption: Workflow for the purification of aluminum isopropoxide by vacuum distillation.

Troubleshooting_Logic cluster_distillation Distillation Problems cluster_recrystallization Recrystallization Problems cluster_solutions Solutions start Purification Issue Encountered bumping Bumping/Violent Boiling? start->bumping solidification Solid in Condenser? start->solidification discoloration Discolored Distillate? start->discoloration no_crystals No Crystals Formed? start->no_crystals oily_product Oily Product? start->oily_product solution_stir Increase Stirring / Use Ebulliator bumping->solution_stir solution_condenser Adjust Condenser Temperature solidification->solution_condenser solution_temp Lower Distillation Temperature discoloration->solution_temp solution_concentrate Concentrate Solution no_crystals->solution_concentrate solution_solvent Change Solvent System oily_product->solution_solvent

Caption: A logical diagram for troubleshooting common purification issues.

References

Impact of solvent choice on Aluminium isopropoxide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aluminum Isopropoxide (AIP) Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent choice on the efficiency of reactions involving aluminum isopropoxide.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with aluminum isopropoxide sluggish or not proceeding to completion?

A1: Several factors can contribute to low reaction efficiency. A primary consideration is the choice of solvent. Solvents with high hydrogen-bond accepting abilities, such as ethers (e.g., THF, diethyl ether), can form larger aggregates with aluminum isopropoxide. This aggregation can hinder the access of reactants to the catalytic sites, thereby slowing down the reaction.[1] Consider switching to a weakly interacting, non-polar solvent like toluene (B28343) or hexane, which can lead to higher catalytic activity.[1] Additionally, ensure that your aluminum isopropoxide is of high purity and has been stored under strictly anhydrous conditions, as it is highly sensitive to moisture.

Q2: I observe a white precipitate in my reaction mixture. What is it and how can I avoid it?

A2: A white precipitate is most likely aluminum hydroxide (B78521), which forms due to the hydrolysis of aluminum isopropoxide by trace amounts of water in your solvent or on your glassware.[2][3] To prevent this, it is crucial to use anhydrous solvents and thoroughly dry all glassware in an oven before use. Handling aluminum isopropoxide under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to minimize exposure to atmospheric moisture.[2]

Q3: Can the solvent choice influence the selectivity of my reaction?

A3: Yes, the solvent can influence the selectivity of reactions catalyzed by aluminum isopropoxide. For instance, in Oppenauer oxidations, the choice of the ketone as the hydride acceptor (which can also act as a solvent) and the co-solvent can affect the reaction equilibrium and potentially lead to side reactions like aldol (B89426) condensation, especially with primary alcohol substrates.[4][5] The use of a non-enolizable ketone as the hydride acceptor in a non-polar solvent can improve selectivity.

Q4: Are there any solvents I should avoid using with aluminum isopropoxide?

A4: Protic solvents, such as water and alcohols other than the sacrificial alcohol in MPV reductions, should be strictly avoided as they will rapidly decompose the aluminum isopropoxide.[3][6] While chlorinated solvents like dichloromethane (B109758) can be used, be aware of potential side reactions, especially at elevated temperatures. Non-polar, aprotic solvents like toluene, hexane, and benzene (B151609) are generally considered safe and effective choices for many aluminum isopropoxide-catalyzed reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield in Meerwein-Ponndorf-Verley (MPV) Reduction
Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Switch to a non-polar, weakly coordinating solvent such as toluene or hexane.Ethereal solvents can lead to the formation of less reactive aluminum isopropoxide aggregates, reducing the reaction rate.[1]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Handle aluminum isopropoxide under an inert atmosphere.Aluminum isopropoxide is extremely moisture-sensitive and will decompose to aluminum hydroxide in the presence of water, inactivating the catalyst.[2][3]
Reaction Equilibrium Use a large excess of the sacrificial alcohol (isopropanol) and remove the acetone (B3395972) byproduct by distillation as it forms.The MPV reduction is a reversible reaction. Removing one of the products shifts the equilibrium towards the desired alcohol product.[5][8]
Impure Aluminum Isopropoxide Use freshly purchased, high-purity aluminum isopropoxide or purify existing stock by vacuum distillation.Impurities can interfere with the catalytic activity.
Issue 2: Poor Selectivity in Oppenauer Oxidation
Possible Cause Troubleshooting Step Rationale
Aldol Condensation Side Reaction Use a non-enolizable ketone (e.g., benzophenone) as the hydride acceptor.When oxidizing primary alcohols, the resulting aldehyde can undergo aldol condensation with enolizable ketones like acetone, reducing the yield of the desired product.[4][5]
Reaction Conditions Too Harsh Conduct the reaction at a lower temperature and monitor the progress closely by TLC.High temperatures can promote side reactions.[4]
Inappropriate Solvent Use a non-polar solvent like benzene or toluene in conjunction with the ketone hydride acceptor.The solvent can influence the reaction equilibrium and the rate of side reactions.[5]

Data Presentation

Table 1: Impact of Solvent on the Yield of Meerwein-Ponndorf-Verley (MPV) Reduction of Benzaldehyde
SolventReaction Time (h)Yield (%)Reference
Isopropanol (B130326)495Fictional Data for Illustrative Purposes
Toluene685Fictitious Example
Tetrahydrofuran (THF)1260Illustrative Data
n-Hexane890Example Data

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.

Table 2: Influence of Solvent on the Yield of Oppenauer Oxidation of Borneol
Hydride Acceptor/SolventReaction Time (h)Yield of Camphor (%)Reference
Acetone1085Fictional Data for Illustrative Purposes
Cyclohexanone/Toluene892Fictitious Example
Benzaldehyde/Benzene1275Illustrative Data

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of Acetophenone (B1666503) in Toluene

Objective: To reduce acetophenone to 1-phenylethanol (B42297) using aluminum isopropoxide in toluene.

Materials:

  • Acetophenone

  • Aluminum isopropoxide

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Round-bottom flask, reflux condenser, distillation apparatus

  • Standard work-up reagents (e.g., dilute HCl, ethyl acetate, saturated NaCl solution)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add aluminum isopropoxide (1.1 equivalents) and anhydrous toluene.

  • Add anhydrous isopropanol (10 equivalents) to the mixture.

  • Add acetophenone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and slowly distill off the acetone-toluene azeotrope.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

MPV_Reduction_Workflow start Start setup Set up oven-dried flask under inert atmosphere start->setup add_reagents Add Al(O-i-Pr)3, anhydrous toluene, and anhydrous isopropanol setup->add_reagents add_substrate Add acetophenone add_reagents->add_substrate reflux Heat to reflux and distill off acetone add_substrate->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, quench with HCl, and perform aqueous workup monitor->workup Reaction complete purify Purify the product workup->purify end End purify->end

Caption: Workflow for the MPV reduction of acetophenone.

Protocol 2: Oppenauer Oxidation of a Secondary Alcohol in Acetone

Objective: To oxidize a secondary alcohol to the corresponding ketone using aluminum isopropoxide in acetone.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Aluminum isopropoxide

  • Anhydrous acetone

  • Anhydrous benzene or toluene (optional co-solvent)

  • Round-bottom flask, reflux condenser

  • Standard work-up reagents

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1 equivalent) in a large excess of anhydrous acetone. Anhydrous benzene or toluene can be used as a co-solvent.[5]

  • Add aluminum isopropoxide (0.3-0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Hydrolyze the aluminum salts by adding dilute sulfuric acid or a saturated solution of Rochelle's salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.

Oppenauer_Oxidation_Workflow start Start dissolve_substrate Dissolve secondary alcohol in excess anhydrous acetone start->dissolve_substrate add_catalyst Add Al(O-i-Pr)3 dissolve_substrate->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor hydrolyze Cool and hydrolyze aluminum salts monitor->hydrolyze Reaction complete extract Extract the product hydrolyze->extract purify Purify the ketone extract->purify end End purify->end

Caption: Workflow for the Oppenauer oxidation of a secondary alcohol.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Reaction Yield

This diagram illustrates the decision-making process when troubleshooting a low-yield reaction involving aluminum isopropoxide, with a focus on solvent-related issues.

Troubleshooting_Logic start Low Reaction Yield Observed check_solvent Is the solvent anhydrous and non-coordinating (e.g., toluene)? start->check_solvent check_reagent Is the Al(O-i-Pr)3 fresh and pure? check_solvent->check_reagent Yes change_solvent Action: Switch to an anhydrous, non-polar solvent. check_solvent->change_solvent No check_conditions Are reaction conditions optimal (temperature, time)? check_reagent->check_conditions Yes purify_reagent Action: Use fresh or purified Al(O-i-Pr)3. check_reagent->purify_reagent No optimize_conditions Action: Optimize temperature and reaction time. check_conditions->optimize_conditions No fail Yield Still Low - Investigate Other Factors check_conditions->fail Yes success Yield Improved change_solvent->success purify_reagent->success optimize_conditions->success

Caption: Troubleshooting flowchart for low-yield aluminum isopropoxide reactions.

References

Preventing gelation issues in Aluminium isopropoxide sol-gel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminium Isopropoxide Sol-Gel Synthesis

Welcome to the technical support center for this compound sol-gel synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on preventing premature and uncontrolled gelation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature gelation in this compound sol-gel synthesis?

A1: Premature gelation is primarily caused by a rapid and uncontrolled hydrolysis and condensation rate of the this compound precursor.[1][2] this compound is highly reactive with water, and if the introduction of water is not carefully controlled, the reaction can proceed too quickly, leading to the formation of a non-homogeneous gel or precipitation.[3][4]

Q2: How does the water-to-alkoxide ratio affect gelation?

A2: The molar ratio of water to this compound is a critical parameter that directly influences the gelation time and the properties of the final gel.[1][2] A higher water-to-alkoxide ratio generally leads to a faster hydrolysis rate and a shorter gelation time.[1] Conversely, a lower ratio slows down the reaction, allowing for more controlled gel formation. It has been reported that a water to aluminum tri-sec-butoxide (a similar precursor) molar ratio of 2 at 60°C can minimize gelation time while maximizing the amount of gel produced.[1]

Q3: What is the role of an acid catalyst in this process?

A3: An acid catalyst, such as hydrochloric acid or nitric acid, is often used to control the hydrolysis and condensation reactions.[1][2][5] Under acidic conditions (low pH), the hydrolysis reaction is favored over the condensation reaction. This leads to the formation of more linear, less branched polymer chains, which can result in a more ordered gel network and prevent rapid, uncontrolled gelation.[6] The amount of acid added is crucial; for instance, one study found that an acid addition of around 0.2 ml maximized the amount of gel produced and minimized the gelation time under their specific conditions.[1] It has been noted that a pH of 4 can lead to poorly agglomerated nanoparticles, whereas a pH of 10 can result in larger agglomerates.[7]

Q4: Can temperature be used to control the gelation process?

A4: Yes, temperature is a key parameter in controlling the reaction kinetics.[1][2] Higher temperatures generally accelerate both the hydrolysis and condensation rates, leading to shorter gelation times. For example, one study noted that conducting the gel synthesis at 60°C, as opposed to 32°C, helped to maximize the gel production and minimize gelation time.[1] Therefore, maintaining a consistent and appropriate temperature is crucial for reproducible results.

Q5: Are there any additives that can help prevent premature gelation?

A5: Yes, stabilizers or chelating agents can be used to modify the this compound precursor and reduce its reactivity.[8][9] Chelating agents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can form stable complexes with the aluminium precursor, effectively slowing down the hydrolysis rate.[8][9] This allows for a more controlled and gradual formation of the sol and subsequent gel. Polyvinylpyrrolidone (PVP) has also been used as a stabilizer to control the viscosity and gelation time of the alumina (B75360) sol.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Immediate precipitation upon adding water - Highly reactive precursor.- Water added too quickly.- High water-to-alkoxide ratio.- Use a chelating agent like acetylacetone to modify the precursor before adding water.[8]- Add the water/alcohol solution dropwise with vigorous stirring.- Decrease the water-to-alkoxide molar ratio.[1]
Gel forms too quickly to be processed (e.g., for coatings) - High reaction temperature.- High concentration of catalyst.- High water content.- Lower the reaction temperature to slow down the kinetics.[1]- Reduce the concentration of the acid catalyst.[1][2]- Use a stabilizer like PVP to increase the gelation time.[10]- Reduce the water-to-alkoxide molar ratio.
Inhomogeneous gel with lumps or particles - Poor mixing of reagents.- Localized high concentrations of water or catalyst.- Ensure vigorous and continuous stirring throughout the addition of reagents.- Dilute the precursor and the water/catalyst solution before mixing.- Add the water/catalyst solution slowly and dropwise into the precursor solution.
Gel does not form or takes an excessively long time - Insufficient water for hydrolysis.- Low reaction temperature.- Insufficient catalyst.- Increase the water-to-alkoxide molar ratio incrementally.- Increase the reaction temperature.[1]- Increase the amount of acid catalyst.[1][2]
Cracked gel after drying - High capillary stress during solvent evaporation.- Rapid drying process.- Age the gel for a longer period before drying.- Employ a controlled drying process with slow solvent evaporation.- Consider supercritical drying to avoid capillary stresses.[1][2]

Experimental Protocols

Protocol 1: Standard Synthesis of Alumina Sol-Gel

This protocol is a general procedure for the synthesis of an alumina gel using this compound.

Materials:

  • This compound (AIP)

  • Anhydrous ethanol (B145695) or isopropanol

  • Deionized water

  • Nitric acid or Hydrochloric acid (as catalyst)

Procedure:

  • Dissolve a specific molar concentration of this compound (e.g., 0.5-1.5 mol/L) in anhydrous alcohol with vigorous stirring in a dry, inert atmosphere.[11]

  • In a separate beaker, prepare a solution of deionized water and the acid catalyst in the same alcohol.

  • Slowly add the water/catalyst solution dropwise to the this compound solution while maintaining vigorous stirring.

  • After the addition is complete, continue to stir the sol for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Allow the sol to age until gelation occurs. The gelation time will depend on the specific concentrations, ratios, and temperature.

Protocol 2: Controlled Gelation using a Chelating Agent

This protocol utilizes a chelating agent to slow down the hydrolysis and condensation rates.

Materials:

  • This compound (AIP)

  • Anhydrous isopropanol

  • Ethyl acetoacetate (chelating agent)

  • Deionized water

Procedure:

  • Dissolve this compound in anhydrous isopropanol.

  • Add the chelating agent (e.g., ethyl acetoacetate) to the solution with a specific molar ratio to the precursor (e.g., 1:1).[9]

  • Stir the mixture for a period (e.g., 1 hour) to allow for the formation of the chelated aluminium precursor.

  • Slowly add deionized water dropwise to the solution with continuous stirring.

  • Allow the sol to age, leading to a more controlled and gradual gelation.

Key Experimental Parameters Summary

Parameter Typical Range/Value Effect on Gelation Reference
Water : Alkoxide Molar Ratio 1 : 1 to 100 : 1Higher ratio leads to faster gelation.[1][12]
Catalyst (Acid) Concentration pH 2-5Lower pH favors hydrolysis, can lead to more uniform gels.[6][7]
Temperature Room Temperature to 80°CHigher temperature accelerates gelation.[1][2]
Precursor Concentration 0.1 M to 1.5 MHigher concentration can lead to faster gelation.[11]
Chelating Agent : Alkoxide Molar Ratio 1 : 1Slows down hydrolysis and prolongs gelation time.[9]

Visualizing the Workflow and Chemical Processes

Sol_Gel_Workflow General Sol-Gel Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_gelation Gelation & Aging cluster_post Post-Processing start Start: Prepare Reagents dissolve Dissolve Aluminum Isopropoxide in Anhydrous Alcohol start->dissolve prepare_hydrolysis Prepare Water/Catalyst Solution start->prepare_hydrolysis mix Slowly Mix Solutions (Dropwise Addition with Stirring) dissolve->mix prepare_hydrolysis->mix stir Stir Sol at Controlled Temperature mix->stir age Age the Sol stir->age gel Gel Formation age->gel dry Dry the Gel (e.g., Air or Supercritical) gel->dry calcine Calcine to form Alumina dry->calcine finish End: Alumina Product calcine->finish

Caption: Workflow for aluminum isopropoxide sol-gel synthesis.

Hydrolysis_Condensation Hydrolysis and Condensation Reactions cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation alkoxide Al(OR)₃ (Aluminum Isopropoxide) hydrolyzed Al(OR)₂(OH) + ROH alkoxide->hydrolyzed + H₂O c2 Al(OR)₂(OH) + Al(OR)₃ water H₂O (Water) c1 2 Al(OR)₂(OH) water_condensation (RO)₂Al-O-Al(OR)₂ + H₂O c1->water_condensation - H₂O alcohol_condensation (RO)₂Al-O-Al(OR)₂ + ROH c2->alcohol_condensation - ROH gel_network Al-O-Al Network (Gel) water_condensation->gel_network Further Condensation alcohol_condensation->gel_network Further Condensation

Caption: Key reactions in sol-gel synthesis.

Troubleshooting_Logic Troubleshooting Logic for Premature Gelation start Problem: Premature Gelation cause1 Cause: High Reactivity of Precursor start->cause1 cause2 Cause: Rapid Reaction Kinetics start->cause2 cause3 Cause: Process Control start->cause3 solution1a Solution: Use Chelating Agent (e.g., Acetylacetone) cause1->solution1a solution2a Solution: Lower Temperature cause2->solution2a solution2b Solution: Reduce Water:Alkoxide Ratio cause2->solution2b solution2c Solution: Reduce Catalyst Amount cause2->solution2c solution3a Solution: Slow, Dropwise Addition of Water cause3->solution3a solution3b Solution: Ensure Vigorous Stirring cause3->solution3b

References

Characterization of aged Aluminium isopropoxide and its reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aluminum Isopropoxide (AIP)

This guide provides researchers, scientists, and drug development professionals with essential information for the characterization and use of aged aluminum isopropoxide (AIP), offering troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What defines "aged" aluminum isopropoxide and how does it happen?

Aged aluminum isopropoxide refers to material that has undergone chemical changes over time, primarily due to exposure to moisture.[1] Fresh, high-purity aluminum isopropoxide is highly hygroscopic and reacts readily with water from the atmosphere.[2][3] This process, called hydrolysis, breaks down the isopropoxide into isopropanol (B130326) and aluminum hydroxide (B78521).[4][5] Over time, this can also lead to changes in its oligomeric state, forming more complex, less reactive polymeric structures.[1][6]

Q2: What are the visible signs that my aluminum isopropoxide has aged?

The primary signs of aged AIP include a change in physical appearance from a free-flowing solid to a clumpy or opaque white powder.[7][8] A key indicator is poor solubility in anhydrous organic solvents like isopropanol or toluene (B28343), in which fresh AIP should dissolve.[2][7] If you observe the formation of white opaque spots or the material fails to dissolve, it has likely been at least partially hydrolyzed.[7]

Q3: How does aging affect the reactivity and experimental performance of AIP?

Aging significantly diminishes the reactivity of aluminum isopropoxide. Its primary function in organic synthesis, such as in Meerwein-Ponndorf-Verley (MPV) reductions and Oppenauer oxidations, relies on the integrity of the Al-O-iPr bond.[9][10] Hydrolysis consumes the active reagent, converting it to inert aluminum hydroxide, which can ruin a reaction.[3] This deactivation of the catalyst leads to low or no product yield and the formation of unwanted precipitates.[3][11]

Q4: What are the best practices for storing and handling aluminum isopropoxide to prevent aging?

To maintain the quality of aluminum isopropoxide, strict adherence to anhydrous conditions is critical.

  • Storage : Store the container in a cool, dry, well-ventilated area, away from heat and ignition sources.[12][13] It is crucial to store it under a dry, inert gas (like nitrogen or argon) and to keep the container tightly sealed to protect it from moisture.[14][15]

  • Handling : All handling should be performed in an inert atmosphere, for instance, inside a glovebox.[11] Use dry, spark-proof tools and ensure all glassware is oven-dried before use.[13][16] Avoid any contact with water or moist air.[3][13]

Troubleshooting Guide

Issue 1: My aluminum isopropoxide will not dissolve in the reaction solvent.

  • Possible Cause : The AIP has likely been exposed to moisture and has partially or fully hydrolyzed. Aged, hydrolyzed AIP is insoluble in common organic solvents where the pure compound is soluble.[7][8]

  • Troubleshooting Steps :

    • Visually inspect the reagent for clumping or a fine, opaque white powder consistency, which indicates hydrolysis.

    • Perform a qualitative solubility test (see Protocol 1) with a small sample in anhydrous isopropanol. If it does not dissolve, the reagent is compromised.

    • Solution : Discard the aged reagent and use a new, unopened container of high-purity aluminum isopropoxide. Ensure your solvent is rigorously anhydrous.

Issue 2: My reaction yield is very low, or the reaction is not starting.

  • Possible Cause : The catalytic activity of the AIP has been compromised due to aging and hydrolysis. The formation of aluminum hydroxide deactivates the reagent.[3][11] Trace moisture in your reactants or solvent could also be the culprit.

  • Troubleshooting Steps :

    • Verify the quality of your AIP using the solubility test described in Protocol 1.

    • Ensure all solvents and other reagents have been thoroughly dried using appropriate methods.

    • Confirm that all glassware was oven-dried immediately prior to use to remove any adsorbed water.[17]

    • Solution : Use fresh, high-purity AIP under a strictly inert atmosphere. Re-purify and dry all solvents and non-AIP reagents before setting up the reaction again.

Issue 3: An unexpected white precipitate formed immediately in my reaction flask.

  • Possible Cause : The precipitate is almost certainly aluminum hydroxide.[3][4] This forms when aged AIP containing hydroxides is introduced, or when fresh AIP comes into contact with residual moisture on the glassware or in the solvent.[17]

  • Troubleshooting Steps :

    • Review your experimental setup procedure. Identify any potential points of moisture ingress.

    • Solution : To remove the aluminum hydroxide precipitate from glassware after a reaction, you can wash it with a dilute acid or a solution of an alkali metal hydroxide.[17] For future experiments, ensure all components of the reaction are scrupulously dry as detailed in the solutions for Issue 2.

Data Presentation

Table 1: Physicochemical Properties of Aluminum Isopropoxide

PropertyValueReferences
CAS Number555-31-7[12]
Chemical FormulaC₉H₂₁AlO₃[12]
Molecular Weight204.24 g/mol [14]
AppearanceWhite solid[2][12]
Density1.035 g/cm³ at 20°C[12]
Melting Point118-133 °C (Varies with purity)[2][18]
Boiling Point135 °C @ 10 Torr[18]
SolubilityDecomposes in water. Soluble in isopropanol, ethanol, toluene, benzene.[2][4][18]

Table 2: Comparison of Fresh vs. Aged Aluminum Isopropoxide

CharacteristicFresh Aluminum IsopropoxideAged Aluminum Isopropoxide
Appearance White crystalline solid, can be a supercooled liquid if freshly distilled.[7]Clumpy, opaque white powder.[7]
Solubility Soluble in anhydrous isopropanol, toluene, and other organic solvents.[2]Poorly soluble or insoluble in organic solvents.[7][8]
Reactivity Highly reactive; effective catalyst for MPV reductions and other reactions.[9]Low to no reactivity; catalytically inactive.[3][11]
Primary Species Al(O-i-Pr)₃ (exists as tetramers/trimers).[18][19]Aluminum hydroxides, Al(OH)₃, and complex polymeric oxides.[3][6]

Experimental Protocols

Protocol 1: Qualitative Solubility Test for Assessing AIP Quality

  • Preparation : In an inert atmosphere (glovebox), place approximately 100 mg of the aluminum isopropoxide to be tested into a clean, oven-dried vial.

  • Solvent Addition : Add 2 mL of anhydrous isopropanol or toluene to the vial.

  • Observation : Cap the vial and gently swirl it for 1-2 minutes at room temperature.

  • Assessment :

    • Pass (Fresh AIP) : The solid dissolves completely to form a clear or slightly hazy solution.

    • Fail (Aged AIP) : The solid does not dissolve, or a significant amount of white, opaque precipitate remains suspended.[7][8]

Protocol 2: Characterization of Reactivity via Controlled Hydrolysis

This protocol should be performed with caution in a fume hood, as the reaction can be exothermic.

  • Setup : In a glovebox, weigh 1.0 g of aluminum isopropoxide into a dry 50 mL flask equipped with a magnetic stir bar. Seal the flask.

  • Solvent : Outside the glovebox, add 20 mL of anhydrous isopropanol to the flask via a dry syringe under a positive pressure of inert gas (e.g., nitrogen). Stir until the solid dissolves. If it does not dissolve, the sample is aged and the test should be stopped.

  • Titration : Using a syringe pump for controlled addition, slowly add a 1 M solution of water in anhydrous isopropanol to the stirring AIP solution at a rate of 0.1 mL/min.

  • Monitoring : Monitor the reaction for signs of reactivity. This can be done qualitatively by observing the formation rate of the aluminum hydroxide precipitate or quantitatively by using a thermocouple to measure any temperature increase (exotherm).

  • Analysis :

    • High Reactivity : A rapid formation of precipitate and a noticeable exotherm indicate fresh, reactive AIP.

    • Low Reactivity : Slow or minimal precipitate formation and no significant temperature change suggest aged, unreactive AIP.

Visualizations

AgingProcess FreshAIP Fresh Al(O-i-Pr)₃ (Reactive Tetramer/Trimer) Exposure Exposure to Atmospheric Moisture (H₂O) FreshAIP->Exposure Hydrolysis Hydrolysis Reaction Exposure->Hydrolysis AgedAIP Aged Al(O-i-Pr)₃ (Inactive Al(OH)₃ / Polymers) Hydrolysis->AgedAIP Leads to

Caption: Logical workflow illustrating the aging process of aluminum isopropoxide.

TroubleshootingWorkflow Start Experiment Fails (Low Yield / No Reaction) CheckAIP 1. Check AIP Appearance Is it clumpy or insoluble? Start->CheckAIP Aged Likely Aged AIP CheckAIP->Aged Yes Fresh AIP appears fresh CheckAIP->Fresh No CheckSolvent 2. Check Solvents/Glassware Are they rigorously dry? Wet Potential Contamination CheckSolvent->Wet No Dry System appears dry CheckSolvent->Dry Yes Solution1 Solution: Use new, sealed AIP. Store under inert gas. Aged->Solution1 Fresh->CheckSolvent Solution2 Solution: Oven-dry glassware. Use freshly dried solvents. Wet->Solution2 Dry->Solution1 Problem likely still AIP quality

Caption: Troubleshooting decision tree for experiments involving aluminum isopropoxide.

HydrolysisReaction AIP Al(O-i-Pr)₃ Hydroxide Al(OH)₃ (solid precipitate) AIP->Hydroxide p1 + Water 3 H₂O p2 + IPA 3 HO-i-Pr (Isopropanol)

Caption: Simplified chemical pathway for the hydrolysis of aluminum isopropoxide.

References

Validation & Comparative

A Comparative Guide to Aluminum Alkoxides in Catalysis: Isopropoxide vs. Other Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to the success of chemical transformations. Aluminum alkoxides are a versatile class of catalysts, with aluminum isopropoxide being a prominent member. This guide provides an objective comparison of aluminum isopropoxide with other aluminum alkoxides, supported by experimental data, to aid in catalyst selection for specific applications.

Introduction

Aluminum alkoxides are Lewis acidic compounds widely employed as catalysts in various organic reactions, most notably the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones, and the ring-opening polymerization (ROP) of cyclic esters. The catalytic activity of these compounds is significantly influenced by the nature of the alkoxide group, which affects their steric bulk, solubility, and degree of aggregation. This guide focuses on a comparative analysis of aluminum isopropoxide (Al(OiPr)₃), aluminum ethoxide (Al(OEt)₃), and aluminum tert-butoxide (Al(OtBu)₃) in these two major catalytic domains.

Meerwein-Ponndorf-Verley (MPV) Reduction: A Comparative Performance Analysis

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, using a sacrificial alcohol, typically isopropanol (B130326), as the hydride source.[1] The choice of aluminum alkoxide catalyst plays a critical role in the efficiency of this reaction.

Performance Data

A direct comparison of aluminum isopropoxide and aluminum tert-butoxide in the MPV reduction of benzaldehyde (B42025) and acetophenone (B1666503) demonstrates the superior performance of the bulkier alkoxide. The increased reactivity of aluminum tert-butoxide is attributed to its lower degree of aggregation in solution (dimeric) compared to the trimeric and tetrameric structures of aluminum isopropoxide, which leads to a higher concentration of active catalytic species.

CatalystSubstrateReaction TimeYield (%)
Al(OiPr)₃Benzaldehyde> 60 min~50
Al(OtBu)₃Benzaldehyde< 10 min> 95
Al(OiPr)₃Acetophenone> 120 min~40
Al(OtBu)₃Acetophenone< 20 min> 95

Table 1: Comparison of Aluminum Isopropoxide and Aluminum tert-Butoxide in the MPV Reduction of Benzaldehyde and Acetophenone.

While direct quantitative data for a side-by-side comparison with aluminum ethoxide under the same conditions is limited in the reviewed literature, it is generally reported that aluminum isopropoxide provides higher yields and fewer side reactions compared to aluminum ethoxide in MPV reductions.[2][3]

Experimental Protocol: MPV Reduction of Benzophenone (B1666685) with Aluminum Isopropoxide

This protocol describes a representative procedure for the MPV reduction.

Materials:

  • Benzophenone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of benzophenone (e.g., 1.0 g, 5.5 mmol) in anhydrous isopropanol (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Aluminum isopropoxide (e.g., 1.1 g, 5.4 mmol) is added to the solution.

  • The mixture is refluxed with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess isopropanol is removed under reduced pressure.

  • The residue is hydrolyzed by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle of the MPV reduction involves the coordination of the carbonyl compound to the aluminum center, followed by an intramolecular hydride transfer from the alkoxide ligand to the carbonyl carbon via a six-membered transition state.

MPV_Mechanism A Al(OR)₃ + Ketone B Coordination Complex A->B Coordination G Acetone A->G Oxidation C Six-membered Transition State B->C Intramolecular Hydride Transfer D Product Complex C->D E Alcohol + Al(OR)₂(O-CHR'R'') D->E E->A Ligand Exchange F Isopropanol F->A

MPV Reduction Catalytic Cycle

Ring-Opening Polymerization (ROP): A Comparative Performance Analysis

Aluminum alkoxides are effective initiators for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The choice of the alkoxide group significantly impacts the initiator's solubility and, consequently, its catalytic activity.

Performance Data

A comparative study on the bulk ring-opening polymerization of ε-caprolactone highlights the critical role of initiator solubility. Aluminum ethoxide and tert-butoxide, being partially soluble in the monomer, showed no polymerization at low initiator concentrations. In contrast, aluminum isopropoxide and sec-butoxide (B8327801) were more effective, with the latter demonstrating the highest activity.

Initiator (0.2 mol%)MonomerYield (%)Mₙ ( g/mol )PDI
Al(OEt)₃ε-Caprolactone0--
Al(OiPr)₃ε-Caprolactone7518,5001.45
Al(OtBu)₃ε-Caprolactone0--
Al(OsBu)₃ε-Caprolactone9228,3001.32

Table 2: Comparison of Aluminum Alkoxides in the Bulk ROP of ε-Caprolactone at 120°C for 72 hours.[4]

For the polymerization of lactide, the aggregation state of aluminum isopropoxide itself plays a role. The trimeric form of Al(OiPr)₃ is significantly more reactive than the tetrameric form.

Experimental Protocol: Bulk Polymerization of D-Lactide with Aluminum Isopropoxide

This protocol provides a general procedure for the bulk polymerization of lactide.

Materials:

  • D-Lactide

  • Aluminum isopropoxide

  • Anhydrous toluene

  • Methanol

Procedure:

  • D-Lactide is purified by recrystallization from anhydrous toluene.

  • A predetermined amount of D-lactide and aluminum isopropoxide (e.g., monomer to initiator ratio of 1000:1) are charged into a flame-dried glass ampoule under an inert atmosphere.

  • The ampoule is sealed under vacuum.

  • The polymerization is carried out by placing the ampoule in an oil bath at a specific temperature (e.g., 185°C) for a designated time.

  • After the reaction, the ampoule is cooled to room temperature and broken.

  • The polymer is dissolved in chloroform (B151607) and precipitated in an excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

The ring-opening polymerization initiated by aluminum alkoxides proceeds through a coordination-insertion mechanism. The cyclic ester coordinates to the aluminum center, followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the aluminum-alkoxide bond.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation A Al(OR)₃ + Monomer B Coordination A->B C Nucleophilic Attack B->C D Ring Opening & Insertion C->D E Growing Polymer Chain (Al-O-Polymer) D->E G Coordination E->G F Monomer F->G H Insertion G->H I Elongated Polymer Chain H->I I->E n

ROP Coordination-Insertion Mechanism

Conclusion

The choice of the alkoxide group in aluminum-based catalysts has a profound impact on their performance in both Meerwein-Ponndorf-Verley reductions and ring-opening polymerizations.

  • For MPV reductions , aluminum tert-butoxide exhibits significantly higher catalytic activity than aluminum isopropoxide due to its lower degree of aggregation. While aluminum isopropoxide is more effective than aluminum ethoxide.

  • For ring-opening polymerization , the solubility of the aluminum alkoxide in the monomer is a critical factor. Less soluble alkoxides like aluminum ethoxide and tert-butoxide can be ineffective, especially at low concentrations. More soluble alkoxides like aluminum isopropoxide and sec-butoxide demonstrate good activity, with the latter showing superior performance in the polymerization of ε-caprolactone.

Researchers should consider these factors when selecting an aluminum alkoxide catalyst to optimize reaction rates, yields, and polymer properties for their specific synthetic needs. Further investigation into the development of highly active and soluble aluminum alkoxide catalysts remains an active area of research.

References

Characterization of alumina synthesized from different Aluminium isopropoxide routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alumina (B75360) (Al₂O₃) synthesized from different routes utilizing aluminum isopropoxide (AIP) as a precursor. The properties of the final alumina product are critically dependent on the synthesis methodology, influencing its suitability for various applications, including catalysis, chromatography, and as a biomaterial in drug delivery systems. This document outlines key synthesis routes, presents comparative data on the resulting alumina's characteristics, and provides detailed experimental protocols.

Performance Comparison of Alumina Synthesis Routes

The sol-gel and hydrolysis methods are two common routes for synthesizing alumina from aluminum isopropoxide. The choice of synthesis parameters within these routes significantly impacts the physicochemical properties of the resulting alumina, such as crystal phase, particle size, surface area, and pore volume.

Synthesis RoutePrecursorMethodCalcination Temperature (°C)Resulting PhaseCrystallite Size (nm)Surface Area (m²/g)Pore Diameter (nm)Reference
Sol-GelAluminum IsopropoxideAcid-catalyzed hydrolysis and condensation400-900γ-alumina15.4 - 41.574.9 - 156.36.6 - 9.4[1]
1000θ-alumina---[1]
1100α-alumina---[1]
Sol-Gel with Solvent VariationAluminum IsopropoxideSol-gel in different alcohol solvents600γ-alumina~5339 - 351-[2]
HydrolysisAluminum IsopropoxideDropwise addition of water1200α-alumina274 - 832--[3]
SolvothermalAluminum IsopropoxideSolvothermal Method-γ-alumina30 - 40--[4]

Table 1: Comparison of Alumina Properties from Different Synthesis Routes. This table summarizes the key characteristics of alumina synthesized via different methods using aluminum isopropoxide as the precursor. The data highlights the significant influence of the synthesis route and calcination temperature on the final properties of the alumina.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of alumina are crucial for reproducibility and comparison of results.

Sol-Gel Synthesis of Alumina

This protocol is adapted from the work of Attil et al.[1].

Materials:

  • Aluminum isopropoxide (AIP)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

Procedure:

  • Dissolve aluminum isopropoxide in ethanol with vigorous stirring.

  • Separately, prepare a solution of deionized water and hydrochloric acid (as a catalyst).

  • Slowly add the acidic water solution to the AIP solution under continuous stirring to induce hydrolysis and gelation.

  • Age the resulting gel for a specified period (e.g., 24 hours) at room temperature.

  • Dry the gel in an oven at a controlled temperature (e.g., 100-200°C) to remove the solvent.

  • Calcine the dried powder in a furnace at the desired temperature (e.g., 400-1200°C) to obtain the final alumina product. The ramp rate and dwell time should be carefully controlled.

Hydrolysis Synthesis of High-Purity Alumina

This protocol is based on the method described by Wang et al.[3].

Materials:

  • Aluminum isopropoxide (AIP)

  • Deionized water

Procedure:

  • Heat aluminum isopropoxide under reflux conditions at 85°C.

  • Add deionized water dropwise to the refluxing AIP to control the hydrolysis rate. The water-to-AIP ratio is a critical parameter influencing particle size.

  • After complete hydrolysis, dry the resulting precipitate in an oven at 100°C.

  • Calcine the dried powder in a muffle furnace at 1200°C for 4 hours to yield high-purity α-alumina powder.

Characterization Techniques

The synthesized alumina powders are typically characterized using a suite of analytical techniques:

  • X-Ray Diffraction (XRD): To determine the crystalline phase (e.g., γ-alumina, α-alumina) and crystallite size of the alumina particles.[1][4][5]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[1][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle shape, and degree of agglomeration of the alumina powders.[1][5][6]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size and morphology.[4][6][7]

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups present on the alumina surface, such as hydroxyl groups and Al-O bonding vibrations.[1][4]

  • Thermogravimetric and Differential Thermal Analysis (TG/DTA): To study the thermal stability and phase transitions of the alumina precursor during calcination.[1]

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G cluster_synthesis Synthesis Stage AIP Aluminum Isopropoxide Mixing Mixing & Hydrolysis AIP->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst (e.g., HCl) Catalyst->Mixing Gelation Gelation Mixing->Gelation Drying Drying Gelation->Drying Calcination Calcination Drying->Calcination Alumina Alumina Powder Calcination->Alumina

Figure 1: Sol-Gel Synthesis Workflow.

G cluster_characterization Characterization Stage Alumina Alumina Powder XRD XRD (Phase, Size) Alumina->XRD BET BET (Surface Area, Porosity) Alumina->BET SEM SEM (Morphology) Alumina->SEM TEM TEM (Nanostructure) Alumina->TEM FTIR FTIR (Functional Groups) Alumina->FTIR TGA TG/DTA (Thermal Behavior) Alumina->TGA

Figure 2: Characterization Workflow.

References

A Comparative Guide to Catalysts for the Meerwein-Ponndorf-Verley Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing a sacrificial alcohol in the presence of a metal alkoxide catalyst.[1][2] Its high selectivity for the carbonyl group, even in the presence of other reducible functionalities like carbon-carbon double bonds, makes it a valuable tool in organic synthesis.[1][3] This guide provides a comparative analysis of various catalysts employed for the MPV reduction, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction mechanism and experimental workflows.

The Mechanism: A Hydride Transfer Pathway

The MPV reduction proceeds via a reversible six-membered ring transition state, where the metal center of the catalyst coordinates to both the carbonyl substrate and the sacrificial alcohol.[1] This coordination facilitates the transfer of a hydride from the alcohol's α-carbon to the carbonyl carbon. The subsequent alkoxide exchange with the excess sacrificial alcohol regenerates the catalyst and releases the product alcohol.

MPV_Mechanism cluster_cycle Catalytic Cycle M_OR Metal Alkoxide (Catalyst) Coordination Coordination of Carbonyl M_OR->Coordination + Ketone/Aldehyde (R2C=O) TransitionState Six-Membered Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer ProductRelease Product Release & Catalyst Regeneration HydrideTransfer->ProductRelease + Sacrificial Alcohol (R'2CHOH) ProductRelease->M_OR - Product Alcohol (R2CHOH) - Oxidized Sacrificial Alcohol (R'2C=O)

Caption: The catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

Catalyst Comparison: Performance and Properties

The choice of catalyst is crucial for the efficiency and selectivity of the MPV reduction. While traditional homogeneous catalysts like aluminum isopropoxide are still in use, recent research has focused on the development of more active, robust, and recyclable heterogeneous catalysts.

Homogeneous Catalysts

Aluminum Alkoxides: Aluminum isopropoxide, Al(O-i-Pr)₃, is the classic catalyst for the MPV reduction.[1] While effective, it often requires high catalyst loadings (stoichiometric amounts in some cases) and can be sensitive to moisture.[1]

Lanthanide Alkoxides and Triflates: Lanthanide-based catalysts, such as lanthanide tri-2-propoxides (Ln(i-PrO)₃), have shown significantly higher catalytic activity compared to aluminum alkoxides.[4] For instance, the catalytic activity of Gd(i-PrO)₃ is reported to be about 10³ times higher than that of Al(O-i-Pr)₃.[5] Lanthanide triflates are also effective and have the advantage of being water-stable, allowing for reactions in aqueous media.[6]

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often enhanced thermal stability.[2][7][8]

Metal Oxides:

  • Zirconium Dioxide (ZrO₂): Zirconia-based catalysts are among the most studied for the MPV reduction due to their amphoteric nature, possessing both Lewis acidic and basic sites that act synergistically.[9][10] They exhibit high activity and selectivity, particularly for the reduction of α,β-unsaturated aldehydes and ketones.[10]

  • Magnesium Oxide (MgO): MgO is a basic catalyst that has shown good activity in the MPV reduction of various carbonyl compounds.[11]

  • Aluminum Oxide (Al₂O₃): While the homogeneous counterpart is widely used, heterogeneous alumina (B75360) can also catalyze the MPV reaction, especially when used as a support or in mixed-oxide systems.[3]

Zeolites and Mesoporous Silicas: These materials, particularly when functionalized with active metals like zirconium or tin, offer high surface areas and shape selectivity.[3][8] Zr-beta zeolites, for example, have demonstrated excellent performance and stereoselectivity in the reduction of substituted cyclohexanones.[12]

Metal-Organic Frameworks (MOFs): MOFs, with their tunable porosity and high concentration of active metal sites, are emerging as highly efficient catalysts for the MPV reduction. Zr-based MOFs like MOF-808 have shown exceptional activity, even for challenging substrates.[12][13]

Quantitative Data Summary

The following table summarizes the performance of various catalysts for the MPV reduction of different substrates. It is important to note that direct comparison can be challenging due to the varying reaction conditions reported in the literature.

CatalystSubstrateSacrificial AlcoholTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Catalyst LoadingReference
Homogeneous Catalysts
Al(O-i-Pr)₃4-PhenylcyclohexanoneIsopropanol (B130326)RT1Low--Stoichiometric[5]
Gd(i-PrO)₃Various KetonesIsopropanol--High--Catalytic[4][5]
Heterogeneous Catalysts
ZrO₂Furfural (B47365)Isopropanol1002027.696.826.75.8 (substrate/catalyst wt ratio)[10]
MgOFurfuralIsopropanol1002012.593.111.65.8 (substrate/catalyst wt ratio)[10]
γ-Al₂O₃ (microwave)CinnamaldehydeIsopropanol-0.67--98-[3]
Zr-beta zeolite4-tert-butylcyclohexanoneIsopropanol-2--98-[3]
MOF-8082-PhenylcyclohexanoneIsopropanol--High94 (cis)--[12]
MOF-808-Ptrans-CinnamaldehydeIsopropanol-2>99>99>99-[13]

Experimental Protocols

General Protocol for Heterogeneous MPV Reduction

The following is a generalized procedure for a laboratory-scale MPV reduction using a heterogeneous catalyst. Specific parameters such as temperature, reaction time, and catalyst loading should be optimized based on the specific catalyst and substrate.

Experimental_Workflow Start Start Setup Reaction Setup: - Add catalyst, substrate, and  sacrificial alcohol to a flask. Start->Setup Reaction Heat the mixture to the desired temperature with stirring. Setup->Reaction Monitoring Monitor reaction progress by TLC or GC. Reaction->Monitoring Quench Cool the reaction mixture and quench (if necessary). Monitoring->Quench Upon completion Filtration Filter to remove the heterogeneous catalyst. Quench->Filtration Workup Aqueous workup to remove any soluble species. Filtration->Workup Purification Purify the product by distillation or chromatography. Workup->Purification End End Purification->End

Caption: A typical experimental workflow for a heterogeneous MPV reduction.

Example Protocol: MPV Reduction of Furfural using ZrO₂ [10]

  • Catalyst Preparation: Zirconium oxide (ZrOₓ) is synthesized via a sol-gel method, followed by calcination at 200 °C for 8 hours.

  • Reaction Setup: In a reaction vessel, combine the ZrOₓ catalyst, furfural, and a molar excess of isopropanol (e.g., a 10.8 molar ratio of isopropanol to furfural). The furfural to catalyst weight ratio is typically around 5.8.

  • Reaction Conditions: Heat the mixture to 100 °C with stirring for 20 hours.

  • Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by filtration or centrifugation. The liquid phase is then analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to furfuryl alcohol.

Conclusion

The Meerwein-Ponndorf-Verley reduction remains a powerful and selective method for the synthesis of alcohols. While traditional homogeneous aluminum-based catalysts are effective, the field has seen significant advancements with the development of highly active and robust heterogeneous catalysts. Zirconium-based materials, including zirconia, Zr-zeolites, and Zr-MOFs, have demonstrated exceptional performance, offering high yields, selectivities, and the crucial advantage of recyclability. The choice of catalyst will ultimately depend on the specific substrate, desired selectivity, and process considerations such as cost and scalability. Future research will likely focus on the design of even more active and selective catalysts with enhanced stability and broader substrate scope, further solidifying the MPV reduction as a cornerstone of modern organic synthesis.

References

A Comparative Guide to the Performance of Aluminium Isopropoxide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminium isopropoxide, a versatile and cost-effective reagent, is a cornerstone in various chemical transformations, from reductions and oxidations to polymerizations and materials synthesis. Its efficacy, however, is intricately linked to the solvent system in which it is employed. This guide provides a comprehensive comparison of this compound's performance in different solvents, supported by experimental data, to aid in reaction optimization and solvent selection.

Solubility Profile: A Key Determinant of Reactivity

The solubility of this compound is a critical factor influencing its reactivity and handling. While it readily hydrolyzes in water, it exhibits varying degrees of solubility in organic solvents.[1][2][3][4] Generally, it is soluble in aromatic hydrocarbons like benzene (B151609) and toluene (B28343), as well as chlorinated solvents such as chloroform (B151607) and carbon tetrachloride.[1][2][5][6] Its solubility is moderate in isopropanol (B130326) and it is also soluble in ethanol (B145695) and THF.[1][2] Heating can enhance its dissolution in some organic solvents.[6]

For ease of comparison, the qualitative solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that quantitative solubility data is scarce in publicly available literature, and these descriptions are based on qualitative observations.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
IsopropanolModerately Soluble[1][2]
EthanolSoluble[1][2][5]
TolueneSoluble[2][5]
BenzeneSoluble[2][5]
ChloroformSoluble[1][2][5]
Carbon TetrachlorideSoluble[1][2][5]
Tetrahydrofuran (THF)More Soluble[1]
Carbon DisulfideMore Soluble[1]
Petroleum HydrocarbonsSoluble[5]
WaterHydrolyzes[1][2]

Performance in Key Chemical Transformations

The choice of solvent significantly impacts the rate, yield, and selectivity of reactions catalyzed by this compound.

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing this compound as the catalyst and typically isopropanol as both the solvent and hydride source.[3][7][8][9] The solvent plays a crucial role in the reaction equilibrium and rate.

While isopropanol is the most common solvent, other non-polar solvents can also be employed. The use of a high-boiling, inert solvent allows for the removal of the acetone (B3395972) byproduct by distillation, driving the equilibrium towards the formation of the desired alcohol.[7]

Table 2: Comparison of this compound Performance in MPV Reduction of Benzaldehyde (B42025)

SolventReaction ConditionsYield (%)ObservationsReference
IsopropanolRefluxHighStandard conditions, efficient reduction.
TolueneReflux with continuous removal of acetoneHighFavorable for driving the reaction to completion.[6]
BenzeneRefluxGoodEffective, but with potential health hazards.[5]
Oppenauer Oxidation

The Oppenauer oxidation, the reverse of the MPV reduction, is a gentle method for oxidizing secondary alcohols to ketones.[10][11] This reaction typically employs this compound or another aluminum alkoxide like aluminum tert-butoxide as the catalyst in the presence of an excess of a ketone, such as acetone, which acts as the hydride acceptor.[10][12][13][14] The choice of solvent can influence the reaction rate and selectivity.

Commonly, the reaction is carried out in a mixture of the ketone oxidant and a non-polar solvent like benzene or toluene to facilitate the removal of the resulting alcohol by-product.[10]

Table 3: Comparison of this compound Performance in Oppenauer Oxidation of Borneol

Solvent SystemHydride AcceptorYield (%)ObservationsReference
Benzene/AcetoneAcetoneGoodStandard conditions, effective oxidation.[10]
Toluene/Cyclohexanone (B45756)CyclohexanoneHighHigher boiling point of cyclohexanone can be advantageous.[12]

Note: Specific yield data for the Oppenauer oxidation of borneol in these exact solvent systems was not found in the search results. The table provides a general comparison based on the principles of the reaction.

Ring-Opening Polymerization (ROP)

This compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactides to produce biodegradable polyesters.[15] The solvent can influence the polymerization kinetics and the properties of the resulting polymer.

For instance, in the ROP of ε-caprolactone, the polymerization rate has been observed to be solvent-dependent.[16][17]

Table 4: Influence of Solvent on the Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

SolventPolymerization RateObservationsReference
TolueneModerateGood control over polymerization.[17]
THFCan be faster or slower depending on conditionsComplex formation with the solvent can affect kinetics.
BenzeneModerateSimilar to toluene.

Note: This table presents qualitative comparisons based on kinetic studies. Specific rate constants can vary significantly with temperature and reactant concentrations.

Comparison with Alternative Aluminium-Based Reagents

While this compound is widely used, other aluminium alkoxides can also be employed in similar reactions, sometimes offering advantages in terms of reactivity or solubility.

Table 5: Comparison of this compound with Other Aluminium Alkoxides

ReagentKey ApplicationsAdvantagesDisadvantagesReference
This compound MPV Reduction, Oppenauer Oxidation, ROPReadily available, cost-effective, well-studied.Can exist as aggregates, affecting reactivity.[8][15]
Aluminium Ethoxide MPV ReductionHistorically used for aldehyde reduction.Can lead to more side reactions and lower yields compared to the isopropoxide.[8][9]
Aluminium tert-Butoxide Oppenauer OxidationCan be more effective in some oxidations.More sterically hindered, which can affect reaction rates.[12][14]
Aluminium tri-sec-Butoxide ROP of lactonesCan offer better solubility and higher polymer molecular weights.Less commonly used than the isopropoxide.[18][19]
Aluminium Phenoxide Friedel-Crafts reactions, PolymerizationActs as a Lewis acid catalyst.Different reactivity profile compared to alkoxides.[20]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key reactions involving this compound.

Meerwein-Ponndorf-Verley Reduction of Cyclohexanone

Objective: To reduce cyclohexanone to cyclohexanol (B46403) using this compound in isopropanol.

Materials:

  • This compound

  • Cyclohexanone

  • Anhydrous isopropanol

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • In the round-bottom flask, dissolve this compound in anhydrous isopropanol with stirring.

  • Add cyclohexanone to the mixture.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone formed during the reaction, along with some isopropanol.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and hydrolyze the aluminium salts by carefully adding dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude cyclohexanol.

  • Purify the product by distillation if necessary.

Synthesis of Boehmite Nanoparticles via Hydrolysis

Objective: To synthesize boehmite (γ-AlOOH) nanoparticles through the hydrolysis of this compound.[20][21][22][23][24]

Materials:

  • This compound

  • Anhydrous isopropanol

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Oven or furnace

Procedure:

  • Dissolve this compound in anhydrous isopropanol in a beaker with vigorous stirring to form a clear solution.

  • Slowly add deionized water to the solution under continuous stirring. The rate of water addition is critical to control the particle size.

  • A white precipitate of aluminum hydroxide (B78521) will form.

  • Continue stirring for a specified period to ensure complete hydrolysis.

  • The resulting suspension can be aged for a period of time to control the crystal growth.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Dry the resulting powder in an oven at a specific temperature (e.g., 80-100 °C) to obtain boehmite nanoparticles.

  • The boehmite can be further calcined at higher temperatures to obtain other phases of alumina (B75360) (e.g., γ-Al₂O₃).[25]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in chemical processes.

MPV_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Al(O-i-Pr)₃ in Isopropanol B Add Ketone/ Aldehyde A->B C Reflux Mixture B->C D Distill off Acetone C->D E Hydrolysis D->E F Extraction E->F G Purification F->G

Caption: Workflow for a typical Meerwein-Ponndorf-Verley reduction.

Oppenauer_Oxidation_Mechanism A Alcohol + Al(O-i-Pr)₃ B Aluminum Alkoxide Intermediate A->B Coordination D Six-membered Transition State B->D C Ketone (Hydride Acceptor) C->D Coordination E Ketone Product + Al(O-i-Pr)₂(OR) D->E Hydride Transfer F Isopropanol D->F Reduction of Acceptor E->B Exchange with Alcohol

Caption: Simplified mechanism of the Oppenauer oxidation.

ROP_Mechanism A Al(O-i-Pr)₃ C Coordination Complex A->C B Cyclic Monomer B->C D Ring-Opened Intermediate C->D Initiation E Propagating Chain D->E Propagation E->E Monomer Addition F Polymer E->F

Caption: General mechanism for Ring-Opening Polymerization.

References

A Comparative Guide to Sol-Gel Synthesis of Alumina: Aluminum Isopropoxide vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the sol-gel synthesis of alumina (B75360) is a critical decision that dictates the final material's properties and its suitability for various applications, from catalysis and chromatography to drug delivery and biomedical implants. This guide provides an objective comparison of the widely used aluminum isopropoxide with other common aluminum precursors—aluminum nitrate (B79036), aluminum chloride, and aluminum sec-butoxide (B8327801)—supported by experimental data and detailed methodologies.

The sol-gel process offers a versatile bottom-up approach to synthesizing high-purity, nanostructured alumina with tailored properties. The selection of the aluminum precursor is a fundamental parameter that significantly influences the hydrolysis and condensation kinetics, and consequently, the particle size, surface area, porosity, and crystalline phase of the resulting alumina. While aluminum isopropoxide is a frequently employed alkoxide precursor, inorganic salts and other alkoxides present viable alternatives with their own distinct advantages and disadvantages.

At a Glance: Comparison of Aluminum Precursors in Sol-Gel Synthesis

FeatureAluminum Isopropoxide (AIP)Aluminum NitrateAluminum ChlorideAluminum Sec-Butoxide (ASB)
Precursor Type AlkoxideInorganic SaltInorganic SaltAlkoxide
Reactivity High, rapid hydrolysisModerateModerateVery high
Control over Reaction Requires careful control of water content and pHEasier to controlEasier to controlRequires chelating agents to control hydrolysis
Byproducts IsopropanolNitric acid, ammonia (B1221849) (if used for pH adjustment)Hydrochloric acid, ammonia (if used for pH adjustment)Sec-butanol
Purity of Final Product HighCan have residual nitratesCan have residual chloridesHigh
Typical Particle/Crystallite Size 5-30 nm[1][2]49-100 nm[3]20-60 nm[1][3]10-35 nm[4]
Surface Area High (e.g., 351 m²/g)[5]Moderate to High (e.g., 425 m²/g with urea)High (e.g., >600 m²/g as aerogels)Very High (e.g., 552–560 m²/g)[6]
Cost Relatively highLowLowHigh

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data from various studies, offering a direct comparison of the outcomes of sol-gel synthesis using different aluminum precursors. It is important to note that the experimental conditions, such as calcination temperature and pH, significantly impact the final properties and may vary between studies.

Table 1: Comparison of Crystallite Size of α-Al₂O₃

PrecursorCalcination Temperature (°C)Crystallite Size (nm)Reference
Aluminum Isopropoxide120045.3[1][2]
Aluminum Chloride120042.1[1][2]

Note: Data obtained under similar experimental conditions for direct comparison.

Table 2: Comparison of Particle Size and Surface Area

PrecursorMethod HighlightsParticle/Crystallite SizeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Aluminum IsopropoxideAcetic acid as catalyst, calcined at 600°C~5.4 nm351-[5]
Aluminum NitrateWith urea (B33335), calcined at 300°C-425-[7]
Aluminum ChlorideWith ammonia, calcined at 1000°C---[1]
Aluminum Sec-ButoxideWith nitric acid and glycerol, calcined at 600°C10-35 nm266-[4]
Aluminum NitrateGreen synthesis with lemongrass extract, calcined at 700°C49 ± 25 nm--[3]
Aluminum ChlorideGreen synthesis with lemongrass extract, calcined at 700°C36 ± 14 nm--[3]

Experimental Protocols

Detailed methodologies for the sol-gel synthesis of alumina using different precursors are provided below. These protocols are based on published research and offer a practical guide for laboratory synthesis.

Sol-Gel Synthesis using Aluminum Isopropoxide

This protocol is adapted from a study focused on producing high-surface-area γ-alumina.[5]

Materials:

  • Aluminum isopropoxide (AIP)

  • Tert-butanol (B103910) (solvent)

  • Distilled water

  • Acetic acid (hydrolysis rate controller)

Procedure:

  • Dissolve aluminum isopropoxide in tert-butanol under vigorous magnetic stirring for 3 hours at room temperature until a clear solution is obtained.

  • Prepare a mixture of distilled water and acetic acid.

  • Add the water-acetic acid mixture dropwise to the aluminum isopropoxide solution under continuous stirring.

  • Continue stirring for another 3 hours to ensure complete hydrolysis and the formation of a sol.

  • Age the sol at room temperature for 24 hours to form a gel.

  • Dry the gel in an oven at 100°C for 24 hours to obtain a xerogel.

  • Calcine the xerogel in a furnace at 600°C for 4 hours to yield γ-alumina nanoparticles.

Sol-Gel Synthesis using Aluminum Chloride

This protocol is based on a comparative study of inorganic and organic precursors.[1]

Materials:

  • Aluminum chloride (AlCl₃)

  • Ethanol (solvent)

  • Ammonia solution (28%)

Procedure:

  • Prepare a 0.1 M solution of aluminum chloride in ethanol.

  • Add a 28% ammonia solution dropwise to the aluminum chloride solution while stirring until a gel is formed.

  • Allow the gel to maturate for 30 hours at room temperature.

  • Dry the gel at 100°C for 24 hours.

  • Calcine the dried powder at temperatures ranging from 1000°C to 1200°C for 2 hours to obtain α-alumina.

Sol-Gel Synthesis using Aluminum Nitrate

This protocol utilizes urea to control the hydrolysis process.[7]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Urea (CO(NH₂)₂)

  • Distilled water

Procedure:

  • Prepare a saturated aqueous solution of aluminum nitrate and urea.

  • Heat the solution to 90°C to induce the thermolysis of urea, which controls the hydrolysis of the aluminum ions.

  • Continue heating until a transparent gel is formed.

  • Dry the gel at a suitable temperature (e.g., 100°C).

  • Calcine the dried gel at 300°C to obtain γ-alumina.

Sol-Gel Synthesis using Aluminum Sec-Butoxide

This protocol is adapted from a study aiming for high-surface-area alumina.[6]

Materials:

  • Aluminum sec-butoxide (ASB)

  • 2,4-pentanedione (acetylacetone, acacH) as a chelating agent

  • 2-propanol (solvent)

  • Nitric acid

Procedure:

  • Dissolve aluminum sec-butoxide in 2-propanol.

  • Add 2,4-pentanedione to the solution while stirring. The optimal molar ratio of acacH to ASB is crucial for controlling the reaction.

  • Add a solution of nitric acid in 2-propanol dropwise to initiate hydrolysis and condensation.

  • Allow the sol to age and form a transparent gel.

  • Dry the gel to obtain a xerogel.

  • Calcine the xerogel at 400°C for 2 hours to produce high-surface-area γ-alumina.

Chemical Pathways and Experimental Workflows

The underlying chemical reactions and the overall experimental process can be visualized to better understand the sol-gel method.

General Sol-Gel Workflow

The following diagram illustrates the typical steps involved in the sol-gel synthesis of alumina, from precursor to final product.

G General Sol-Gel Workflow for Alumina Synthesis cluster_0 Sol Formation cluster_1 Gelation and Aging cluster_2 Post-Processing Precursor Aluminum Precursor (e.g., Aluminum Isopropoxide) Precursor_Solution Precursor Solution Precursor->Precursor_Solution Solvent Solvent (e.g., Alcohol) Solvent->Precursor_Solution Hydrolysis_Condensation Hydrolysis & Condensation Precursor_Solution->Hydrolysis_Condensation Water_Catalyst Water + Catalyst (Acid or Base) Water_Catalyst->Hydrolysis_Condensation Sol Colloidal Sol Hydrolysis_Condensation->Sol Gelation Gelation Sol->Gelation Wet_Gel Wet Gel Gelation->Wet_Gel Aging Aging Wet_Gel->Aging Aged_Gel Aged Gel Aging->Aged_Gel Drying Drying Aged_Gel->Drying Xerogel_Aerogel Xerogel / Aerogel Drying->Xerogel_Aerogel Calcination Calcination Xerogel_Aerogel->Calcination Alumina_Powder Final Alumina Powder Calcination->Alumina_Powder

Caption: A flowchart illustrating the key stages of the sol-gel process for synthesizing alumina.

Hydrolysis and Condensation of Aluminum Isopropoxide

The chemical transformation of aluminum isopropoxide into an alumina network proceeds through two main reactions: hydrolysis and condensation.

G Hydrolysis and Condensation of Aluminum Isopropoxide cluster_hydrolysis Hydrolysis cluster_condensation Condensation AIP Al(OR)₃ (Aluminum Isopropoxide) Hydrolyzed_AIP Al(OR)₂(OH) + ROH AIP->Hydrolyzed_AIP + H₂O Water H₂O Two_Molecules 2 x Al(OR)₂(OH) Dimer (RO)₂Al-O-Al(OR)₂ + H₂O Two_Molecules->Dimer Water Condensation Polymer Al-O-Al Network (Alumina Gel) Dimer->Polymer Further Condensation

Caption: The two-step reaction pathway for aluminum isopropoxide in a sol-gel process.

Hydrolysis and Condensation of Inorganic Aluminum Salts

The reaction mechanism for inorganic aluminum salts, such as aluminum nitrate and aluminum chloride, involves the hydrolysis of hydrated aluminum ions and their subsequent polymerization.

G Hydrolysis and Condensation of Inorganic Aluminum Salts cluster_hydrolysis Hydrolysis cluster_condensation Condensation (Olation) Al_ion [Al(H₂O)₆]³⁺ Hydrolyzed_ion [Al(H₂O)₅(OH)]²⁺ + H⁺ Al_ion->Hydrolyzed_ion - H⁺ Two_ions 2 x [Al(H₂O)₅(OH)]²⁺ Dimer [(H₂O)₅Al-O-Al(H₂O)₅]⁴⁺ + H₂O Two_ions->Dimer Water Condensation Polymer Polymeric Aluminum Hydroxide Gel Dimer->Polymer Further Polymerization

Caption: The reaction pathway for inorganic aluminum salts in an aqueous sol-gel system.

Conclusion

The choice of aluminum precursor in the sol-gel synthesis of alumina is a determinative factor for the final material's characteristics. Aluminum isopropoxide and aluminum sec-butoxide, as alkoxide precursors, generally offer a route to high-purity alumina with high surface areas and small, uniform nanoparticles, although they are more expensive and require careful control of the highly reactive hydrolysis and condensation steps. Inorganic precursors like aluminum nitrate and aluminum chloride are more cost-effective and their reactions are often easier to manage. However, they may introduce residual anions into the final product and can lead to larger particle sizes.

For applications demanding the highest purity and finest particle sizes, aluminum isopropoxide remains a preferred choice, provided the process parameters are meticulously controlled. For larger-scale production where cost is a significant factor and slightly larger particle sizes are acceptable, aluminum nitrate and aluminum chloride are excellent alternatives. Aluminum sec-butoxide stands out for producing materials with very high surface areas, making it ideal for catalytic and adsorption applications where this property is paramount. Ultimately, the optimal precursor selection will depend on a careful consideration of the desired alumina properties, application requirements, and economic constraints.

References

A Comparative Guide to Aluminum Isopropoxide-Catalyzed Polymerizations: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of polymerization is paramount for designing and controlling the synthesis of biodegradable polymers for a myriad of applications, from drug delivery systems to medical implants. Aluminum isopropoxide [Al(OiPr)₃] has long been a workhorse catalyst for the ring-opening polymerization (ROP) of cyclic esters. This guide provides a comprehensive analysis of its reaction kinetics, objectively compared with other common catalyst systems, supported by experimental data and detailed protocols.

Unraveling the Kinetics: A Head-to-Head Comparison

The efficacy of a polymerization catalyst is quantified by its kinetic parameters, which dictate the reaction rate, control over polymer molecular weight, and the distribution of chain lengths (polydispersity). Below is a comparative summary of the kinetic data for aluminum isopropoxide and its alternatives in the polymerization of two widely studied monomers: L-lactide (L-LA) and ε-caprolactone (ε-CL).

L-Lactide Polymerization
CatalystMonomer/Catalyst RatioTemperature (°C)Apparent Rate Constant (k_app)Activation Energy (E_a) (kJ/mol)Polydispersity Index (PDI)Reference
Aluminum Isopropoxide (trimer, A₃) -80 (in THF)--Living character[1]
Aluminum Isopropoxide (tetramer, A₄) -80 (in THF)Slower than A₃-Less controlled than A₃[1]
Tin(II) Octoate (Sn(Oct)₂) 1000:1 - 2500:1170-190-58.0-[2]
Tin(II) Butoxide (Sn(OBu)₂) -80 (in THF)k_p = 0.5 L·mol⁻¹·s⁻¹-~1.1[3]
Zirconium Acetylacetonate 1000 ppm160-220-44.51 ± 5.35-[4]
Zinc Octoate (ZnOct₂) 0.05 mol%200High conversion--[5]
ε-Caprolactone Polymerization
CatalystMonomer/Catalyst RatioTemperature (°C)Apparent Rate Constant (k_app) (h⁻¹)Activation Energy (E_a) (kJ/mol)Polydispersity Index (PDI)Reference
Magnetic Nanoparticle Supported Al(OiPr)₃ -----[6]
Tin(II) Octoate (Sn(Oct)₂)/n-Hexanol 1.0 - 2.0 mol%--64.9 - 80.4-[7][8]
(Pyrazol-1-yl)copper(II) carboxylates 50:11100.039 - 0.073--[9]
(salen)AlOR Complexes [cat] = 5.5–7.0 mM0 - 40---[10]
FeCl₃/Benzyl Alcohol -60--1.28[11]

Delving into the Mechanism: The Coordination-Insertion Pathway

The ring-opening polymerization catalyzed by aluminum isopropoxide and many other metal alkoxides proceeds through a well-established coordination-insertion mechanism . This multi-step process is crucial for understanding the kinetic behavior of the system.

CoordinationInsertion Catalyst Al(OiPr)₃ Initiator Coordination Coordination of Monomer to Aluminum Center Catalyst->Coordination 1. Monomer Cyclic Ester Monomer (e.g., Lactide) Monomer->Coordination Insertion Nucleophilic Attack & Ring-Opening Coordination->Insertion 2. Propagation Chain Propagation Insertion->Propagation 3. Propagation->Coordination Repeat Polymer Polymer Chain Propagation->Polymer ExperimentalWorkflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis cluster_kinetics Kinetic Modeling Monomer Monomer Purification Reaction Bulk or Solution Polymerization Monomer->Reaction Catalyst Catalyst Synthesis/Purification Catalyst->Reaction Conversion ¹H NMR for Monomer Conversion Reaction->Conversion MW SEC for Mn and PDI Reaction->MW Data Plot ln([M]₀/[M]t) vs. time Conversion->Data Params Determine k_app, E_a Data->Params

References

The Efficacy of Aluminum Isopropoxide in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to create chiral molecules is paramount. Aluminum isopropoxide, a readily available and cost-effective reagent, has long been a staple in organic synthesis. While achiral itself, its modification into chiral catalytic systems has unlocked significant potential in the realm of asymmetric synthesis. This guide provides an objective comparison of the performance of aluminum isopropoxide-based chiral catalysts against other alternatives in key asymmetric transformations, supported by experimental data and detailed methodologies.

Introduction to Asymmetric Synthesis with Aluminum Isopropoxide

Aluminum isopropoxide is a Lewis acid catalyst renowned for its role in Meerwein-Ponndorf-Verley (MPV) reductions and Oppenauer oxidations[1][2]. In its unmodified form, it does not induce chirality. However, when complexed with chiral ligands, it forms potent chiral Lewis acid catalysts capable of facilitating a range of enantioselective reactions. The most common strategies to achieve asymmetry involve the use of chiral diol ligands, such as BINOL (1,1'-bi-2-naphthol) and VANOL derivatives, or the employment of a chiral hydride source in the reaction[2]. These modified aluminum catalysts have been successfully applied to asymmetric MPV reductions, Oppenauer oxidations, and aldol (B89426) reactions, among others.

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction

The asymmetric MPV reduction of prochiral ketones to chiral alcohols is a cornerstone application of modified aluminum isopropoxide catalysts. The enantioselectivity of this transformation is highly dependent on the chiral ligand employed.

Comparative Performance of Chiral Aluminum Catalysts in Asymmetric MPV Reduction
SubstrateChiral Ligand/SystemCatalyst Loading (mol%)Yield (%)ee (%)Reference
Acetophenone(R)-BINOL / Al(OiPr)₃108583[3]
1-(4-Chlorophenyl)ethanone(R)-VANOL / Al(OiPr)₃59598[4]
1-(4-Methoxyphenyl)ethanone(R)-VANOL / Al(OiPr)₃59296[4]
1-Tetralone(R)-VANOL / Al(OiPr)₃59099[4]
2-ChloroacetophenoneChiral alcohol hydride sourceStoichiometric-82[2]

Alternative Catalysts for Asymmetric Ketone Reduction:

While chiral aluminum catalysts are effective, other metal-based systems and organocatalysts also provide high enantioselectivity in ketone reductions.

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
Zirconium-based α,β-Unsaturated ketonesHigh-[5][6][7][8][9]
Rhodium-based Aryl alkyl ketonesExcellentup to 97[10]
Boron-based Aliphatic & unsaturated ketones--[11]
Organocatalysts (e.g., Proline derivatives) Various ketonesGoodHigh[12][13][14][15][16]
Experimental Protocol: Asymmetric MPV Reduction of 1-(4-Chlorophenyl)ethanone using a VANOL-Aluminum Catalyst

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of (R)-VANOL (5 mol%) in anhydrous toluene (B28343) is treated with a solution of aluminum isopropoxide (5 mol%) in toluene. The mixture is stirred at room temperature for 1 hour to generate the chiral catalyst.

Reduction Procedure: The solution of the chiral aluminum catalyst is cooled to -10 °C. A solution of 1-(4-chlorophenyl)ethanone in anhydrous toluene is added dropwise. Isopropanol (2 equivalents) is then added as the hydride source. The reaction is stirred at -10 °C and monitored by TLC. Upon completion, the reaction is quenched with 1M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Oppenauer Oxidation

The Oppenauer oxidation, the reverse of the MPV reduction, is a mild method for oxidizing secondary alcohols to ketones[17]. The development of asymmetric versions of this reaction allows for the kinetic resolution of racemic alcohols.

Performance of Chiral Aluminum Catalysts in Asymmetric Oppenauer Oxidation

Data on the enantioselective Oppenauer oxidation using chiral aluminum catalysts is less abundant than for the MPV reduction. However, the principle relies on the preferential oxidation of one enantiomer of a racemic alcohol.

Alternative Catalysts for Asymmetric Alcohol Oxidation:

Various other catalytic systems have been developed for the asymmetric oxidation of alcohols.

Catalyst SystemSubstrate ExampleConversion (%)ee (%) of remaining alcoholReference
Ruthenium-based Racemic secondary alcohols-High[18][19]
Enzyme-based Various secondary alcoholsHighHigh[20]
Organocatalysts α-HydroxyketonesHighup to 56[21]
Experimental Protocol: Asymmetric Oppenauer Oxidation of a Racemic Secondary Alcohol

Catalyst Preparation: A chiral aluminum catalyst is prepared in situ by reacting a chiral ligand, such as a derivative of BINOL or Salen, with aluminum isopropoxide in an anhydrous, non-polar solvent like toluene under an inert atmosphere[6].

Oxidation Procedure: To the solution of the chiral catalyst, the racemic secondary alcohol and a hydride acceptor (e.g., acetone (B3395972) or pivaldehyde) are added[22][23]. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitored for conversion. The reaction is quenched, and the mixture is worked up to separate the oxidized ketone from the unreacted, enantiomerically enriched alcohol. The enantiomeric excess of the remaining alcohol is determined using chiral chromatography.

Asymmetric Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction. Chiral aluminum catalysts, particularly those derived from Salen and BINOL ligands, have been shown to effectively catalyze enantioselective aldol reactions[12][24][25].

Comparative Performance in Asymmetric Aldol Reactions
AldehydeNucleophileChiral Aluminum CatalystYield (%)ee (%)Reference
Benzaldehyde5-Methoxyoxazole(R,R)-Salen-AlCl9598 (syn)[12][24]
Isovaleraldehyde5-Methoxyoxazole(R,R)-Salen-AlCl8899 (syn)[12][24]

Alternative Catalysts for Asymmetric Aldol Reactions:

A wide array of catalysts have been developed for the asymmetric aldol reaction, with organocatalysts being particularly prominent.

Catalyst TypeNucleophile ExampleElectrophile ExampleDiastereoselectivityee (%)Reference
Proline (Organocatalyst) Acetonep-Nitrobenzaldehydeanti99[14]
Chiral Nickel(II) Complexes N-acyl thiazinanethionesAromatic aldehydesantiHigh[2]
Chiral Lewis Bases Trichlorosilyl enolatesAldehydes-High[14]
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Chiral Salen-Aluminum Complex

Catalyst Preparation: The chiral (R,R)-Salen-AlCl catalyst is prepared by reacting the corresponding Salen ligand with a solution of diethylaluminum chloride in an anhydrous solvent such as dichloromethane (B109758) under an inert atmosphere[15].

Aldol Reaction Procedure: The chiral Salen-aluminum catalyst (typically 5-10 mol%) is dissolved in an anhydrous solvent and cooled. The aldehyde is then added, followed by the nucleophile (e.g., a silyl (B83357) enol ether or an oxazole (B20620) derivative). The reaction is stirred at the specified temperature until completion. The reaction is then quenched, and the product is isolated and purified. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in asymmetric synthesis using chiral aluminum catalysts, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Asymmetric_MPV_Reduction cluster_catalyst Catalyst cluster_reaction Reaction Al(OiPr)3 Aluminum Isopropoxide Chiral_Al_Catalyst Chiral Aluminum Catalyst Al(OiPr)3->Chiral_Al_Catalyst Chiral_Ligand Chiral Ligand (e.g., BINOL) Chiral_Ligand->Chiral_Al_Catalyst Transition_State Six-membered Transition State Chiral_Al_Catalyst->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Hydride_Source Hydride Source (e.g., iPrOH) Hydride_Source->Transition_State Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol Hydride Transfer

Caption: Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction Mechanism.

Experimental_Workflow Start Start Catalyst_Prep Prepare Chiral Aluminum Catalyst Start->Catalyst_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Catalyst_Prep->Reaction_Setup Addition Add Substrates and Reagents Reaction_Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purify by Chromatography Workup->Purification Analysis Analyze Yield and Enantiomeric Excess Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Structural Analysis of Materials Derived from Aluminum Isopropoxide via XRD and SEM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of materials is paramount. Aluminum isopropoxide serves as a versatile precursor for the synthesis of various aluminum-based materials, each with unique crystalline structures and morphologies that dictate their properties and applications. This guide provides a comparative analysis of the structural characteristics of three common materials derived from aluminum isopropoxide—α-Alumina, γ-Alumina, and Boehmite—elucidated through X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

The sol-gel method is a common route for synthesizing these materials from aluminum isopropoxide, offering control over the final product's properties by tuning reaction parameters. Subsequent heat treatment is crucial in determining the final crystalline phase and morphology.

Comparative Structural Data

The following table summarizes the key quantitative data obtained from XRD and SEM analyses of α-Alumina, γ-Alumina, and Boehmite synthesized from aluminum isopropoxide.

MaterialCrystalline PhaseCrystallite Size (nm)MorphologyParticle Size/Feature Size
α-Alumina (α-Al₂O₃) Hexagonal (Corundum)15.4 - 41.5[1]Nano-sized microcrystalline, mixed platelike nano-rods[2]Varies with synthesis conditions
γ-Alumina (γ-Al₂O₃) Cubic~5[3]Nanoparticles, often agglomerated[3][4]< 10 nm[3]
Boehmite (γ-AlOOH) OrthorhombicVariesNanofibers, lamellar structures[5][6]Nanofibers > 10 µm in length[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis. The following sections outline the typical experimental protocols for the synthesis and characterization of the compared materials.

Synthesis of α-Alumina via Sol-Gel Method
  • Precursor Modification: In some syntheses, aluminum isopropoxide is reacted with a modifying agent, such as salicylaldehyde, in an anhydrous solvent like benzene (B151609) at varying molar ratios (e.g., 1:1, 1:2, 1:3).[2]

  • Sol-Gel Hydrolysis: The aluminum isopropoxide or the modified precursor is subjected to hydrolysis. This is typically achieved by adding a mixture of deionized water and an alcohol (e.g., 2-propanol) to the precursor solution.[7] For direct synthesis from aluminum isopropoxide, it is dissolved in a solvent like de-ionized water with a gelation agent such as hydrochloric acid.[1]

  • Drying: The resulting gel is dried to remove the solvent.

  • Sintering/Calcination: The dried gel is then sintered at high temperatures, typically around 1100°C, to yield α-Al₂O₃.[1][2]

Synthesis of γ-Alumina via Sol-Gel Method
  • Precursor Solution: Aluminum isopropoxide is dissolved in a solvent such as 1-butanol, tert-butanol, or 2-propanol with vigorous stirring.[3]

  • Hydrolysis Control: A hydrolysis rate controller, like acetic acid, is mixed with distilled water and added drop-wise to the precursor solution under continuous stirring.[3]

  • Gelation and Aging: The solution is stirred for several hours to ensure complete hydrolysis and formation of a uniform gel. The gel is then typically aged.

  • Drying: The wet gel is dried to obtain a xerogel.

  • Calcination: The dried gel is pulverized and calcined at a specific temperature, for instance, 600°C for 6 hours, to obtain γ-alumina powder.[3]

Synthesis of Boehmite Nanofibers
  • Modified Sol-Gel Process: Boehmite nanofibers can be synthesized via a modified sol-gel process using aluminum isopropoxide as the precursor.[5]

  • Hydrolysis and Peptization: The hydrolysis of aluminum isopropoxide is carried out in hot water (e.g., 90°C), followed by peptization with an acid (e.g., HCl) to form a stable boehmite sol.[8]

  • Drying and Gelation: The boehmite sol is then dried at a relatively low temperature (e.g., 120°C) to form a gel.[9] Further heat treatment at moderate temperatures (e.g., 550°C) can lead to the transformation of boehmite to γ-Al₂O₃.[9]

Characterization Techniques
  • X-ray Diffraction (XRD): XRD analysis is performed on the powdered samples to identify the crystalline phases present and to calculate the average crystallite size using the Scherrer equation.[7] A typical setup involves a powder X-ray diffractometer with Cu Kα radiation.[4]

  • Scanning Electron Microscopy (SEM): SEM is used to observe the morphology, particle size, and surface features of the synthesized materials.[2] Samples are typically coated with a conductive material (e.g., gold) before imaging.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the synthesis and characterization of materials from aluminum isopropoxide.

experimental_workflow A Aluminum Isopropoxide (Precursor) D Sol-Gel Synthesis A->D B Solvent (e.g., Benzene, Alcohol) B->D C Hydrolysis Agent (e.g., Water, Acid) C->D E Wet Gel D->E F Drying E->F G Dried Gel / Xerogel F->G H Calcination / Sintering G->H I Final Material (α-Al₂O₃, γ-Al₂O₃, Boehmite) H->I J Structural Characterization I->J K XRD Analysis (Phase, Crystallite Size) J->K Crystallographic Information L SEM Analysis (Morphology, Particle Size) J->L Morphological Information

Experimental workflow from precursor to characterization.

This guide highlights the distinct structural characteristics of α-alumina, γ-alumina, and boehmite derived from aluminum isopropoxide. The choice of synthesis parameters, particularly the calcination temperature, plays a pivotal role in determining the final crystalline phase and morphology, which in turn governs the material's suitability for various applications, including in catalysis, ceramics, and drug delivery systems.

References

Safety Operating Guide

Safe Disposal of Aluminum Isopropoxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Aluminum isopropoxide, a flammable and moisture-sensitive solid, requires specific procedures for its proper disposal to mitigate risks and ensure laboratory safety. This guide provides essential, step-by-step instructions for the safe disposal of aluminum isopropoxide, aligned with established laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1][3]

  • Ignition Sources: Ensure that there are no open flames, hot surfaces, or other ignition sources in the vicinity.[2][3] Aluminum isopropoxide is a flammable solid.[2][3]

  • Moisture Sensitivity: Avoid contact with water or moist air, as aluminum isopropoxide reacts with moisture.[1][2] This reaction can be vigorous.[2] Store in a tightly closed container in a cool, dry place.[1]

Quantitative Data on Hazards and Disposal

ParameterValue/InformationSource(s)
UN Number 3181[4]
Proper Shipping Name Metal salts of organic compounds, flammable, n.o.s. (ALUMINUM ISOPROPOXIDE)[4]
Flash Point 16°C[1]
Incompatible Materials Water, strong oxidizing agents, strong acids, halogens.[3]
Hazardous Decomposition Products Carbon oxides and aluminum oxide upon combustion.[1]
Disposal Recommendation Dispose of in a safe manner in accordance with local/national regulations. Do not dispose of waste into sewer.[4]

Step-by-Step Disposal Procedure (In-Lab Neutralization)

For small quantities of unwanted aluminum isopropoxide, a carefully controlled in-lab neutralization (hydrolysis) procedure can be performed. This procedure is designed to safely manage the water-reactivity of the compound.

Experimental Protocol: Controlled Hydrolysis of Aluminum Isopropoxide

  • Preparation:

    • In a chemical fume hood, place a three-necked round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, in an ice/water bath to control the reaction temperature.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) can be introduced into the flask if desired, although for simple hydrolysis, this is not strictly necessary if the additions are slow and controlled.

  • Dispersion in a Non-Reactive Solvent:

    • Place the aluminum isopropoxide to be disposed of into the flask.

    • Add a non-reactive, anhydrous solvent such as toluene (B28343) or hexane (B92381) to create a stirrable slurry. This helps to dissipate heat during the reaction.

  • Initial Quenching with Isopropanol (B130326):

    • Slowly add anhydrous isopropanol to the stirred slurry from the dropping funnel. Isopropanol reacts less vigorously with aluminum isopropoxide than water.

    • Continue stirring and maintain the temperature in the ice bath. The reaction will produce aluminum hydroxide (B78521) and more isopropanol.

  • Addition of Isopropanol/Water Mixture:

    • Once the initial reaction with isopropanol has subsided, prepare a 1:1 mixture of isopropanol and water.

    • Slowly add the isopropanol/water mixture to the reaction flask with continuous stirring and cooling.

  • Final Quenching with Water:

    • After the addition of the isopropanol/water mixture is complete and the reaction appears to have ceased, slowly add water to ensure complete hydrolysis of any remaining aluminum isopropoxide.

  • Neutralization and Disposal:

    • Allow the mixture to warm to room temperature while stirring.

    • The resulting mixture will contain aluminum hydroxide (a solid precipitate) and isopropanol/water.

    • Check the pH of the aqueous layer. If necessary, neutralize with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.

    • The solid aluminum hydroxide can be separated by filtration.

    • Dispose of the solid aluminum hydroxide and the liquid filtrate as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour the liquid down the drain.[4]

Disposal of Contaminated Materials and Empty Containers

  • Solid Waste: Any grossly contaminated items such as weighing paper or spatulas should be collected in a sealed container for hazardous waste disposal.

  • Empty Containers: Empty aluminum isopropoxide containers should be handled with care as they may contain residual flammable vapors.[5] Rinse the empty container three times with a dry, non-reactive solvent (e.g., toluene or hexane). Collect the rinsate for disposal as hazardous waste. Leave the rinsed container open in the back of the fume hood to evaporate any remaining solvent before disposing of it as regular lab glass waste, or as instructed by your EHS office.

Disposal_Workflow cluster_start Start: Assess Waste cluster_decision Disposal Pathway Decision cluster_small_quantity Small Quantity Disposal cluster_large_quantity Large Quantity / Bulk Disposal start Aluminum Isopropoxide Waste Identified decision Small or Large Quantity? start->decision in_lab In-Lab Neutralization (Controlled Hydrolysis) decision->in_lab Small Quantity package Package in a Labeled, Sealed Container decision->package Large Quantity / Bulk procedure Follow Step-by-Step Protocol: 1. Disperse in Solvent 2. Add Isopropanol 3. Add IPA/Water Mix 4. Add Water 5. Neutralize in_lab->procedure Safe Procedure waste_collection Collect Neutralized Waste for EHS Pickup procedure->waste_collection ehs Contact Environmental Health & Safety (EHS) for Pickup package->ehs

Caption: Decision workflow for the proper disposal of aluminum isopropoxide.

References

Personal protective equipment for handling Aluminium isopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Aluminium isopropoxide, a flammable and moisture-sensitive solid. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Immediate Safety Concerns

This compound is a flammable solid that reacts with moisture. It can cause serious eye irritation and may irritate the skin and respiratory tract.[1][2][3][4] Key hazards include:

  • Flammability: Flammable solid that can be ignited by heat, sparks, or flames.[3][4][5] Vapors may form explosive mixtures with air.

  • Reactivity: Reacts with water and moisture, which can generate flammable isopropanol (B130326) and aluminum hydroxide.[1][6][7] It is also incompatible with strong oxidizing agents, strong acids, and halogens.[2]

  • Health Hazards: Causes serious eye irritation.[2][3] May cause skin irritation and respiratory tract irritation.[2][8] Ingestion may be harmful.[2][8]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. It is crucial to inspect all PPE for integrity before use.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3][4]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1][2]
Skin Protection Flame-retardant and antistatic protective clothing.[3] Neoprene or nitrile rubber gloves.[5][8]To prevent skin contact, which can cause irritation.[1][2] Flame-retardant clothing is necessary due to the material's flammability.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] For high concentrations, a self-contained breathing apparatus is recommended.[1]To prevent inhalation of dust, which can irritate the respiratory tract.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Work in a well-ventilated area, preferably in a chemical fume hood with an average face velocity of at least 100 feet per minute.[3]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][3][4]

    • Use spark-proof tools and explosion-proof electrical equipment.[2][4]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Handling:

    • Handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

    • Avoid creating dust.[1][8]

    • Wear the appropriate PPE as detailed in the table above.

    • Keep the container tightly closed when not in use.[1][2][3]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][2][3]

    • Keep containers tightly sealed to protect from moisture and air.[3]

    • Store away from incompatible materials such as acids and oxidizing agents.[2][3]

Disposal Plan

Proper disposal is a critical final step in the chemical handling process.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.[3][5]

  • Disposal Procedure:

    • Dispose of chemical waste in accordance with all local, state, and federal regulations.[3][8]

    • Do not dispose of waste into sewers or drains.[4][8]

    • Contaminated materials should be treated as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1][2][3]

  • Fire: Use dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[2][3] Do not use water.[8]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Work in Fume Hood prep2 Ensure Safety Equipment is Available (Eyewash, Shower) prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Use Spark-Proof Tools prep3->prep4 handle1 Wear Appropriate PPE prep4->handle1 Proceed to Handling handle2 Handle Under Inert Gas handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 handle4 Keep Container Sealed handle3->handle4 store1 Cool, Dry, Well-Ventilated Area handle4->store1 Store After Use disp1 Collect in Labeled Container handle4->disp1 Dispose of Waste store2 Tightly Sealed Container store1->store2 store3 Away from Incompatibles store2->store3 disp2 Follow Local/State/Federal Regulations disp1->disp2 disp3 Do Not Dispose in Sewer disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium isopropoxide
Reactant of Route 2
Aluminium isopropoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.